molecular formula C8H7ClO3 B1349264 (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid CAS No. 32189-36-9

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Cat. No.: B1349264
CAS No.: 32189-36-9
M. Wt: 186.59 g/mol
InChI Key: BWSFWXSSALIZAU-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFWXSSALIZAU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354855
Record name (2R)-(4-Chlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32189-36-9
Record name (2R)-(4-Chlorophenyl)(hydroxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Chloromandelic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (R)-4-Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-chloromandelic acid is a valuable chiral building block in the pharmaceutical and fine chemical industries, prized for its role in the asymmetric synthesis of a variety of bioactive molecules. Its stereospecific synthesis is therefore of critical importance. This technical guide provides an in-depth overview of the primary synthesis mechanisms for obtaining the (R)-enantiomer of 4-chloromandelic acid, including classical chemical resolution, enzymatic kinetic resolution, and asymmetric synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate practical application and further research.

Classical Chemical Resolution

Classical chemical resolution remains a robust and widely used method for obtaining enantiomerically pure (R)-4-chloromandelic acid on a large scale. The principle of this method lies in the reaction of racemic 4-chloromandelic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the desired diastereomeric salt liberates the enantiopure (R)-4-chloromandelic acid.

Mechanism of Classical Resolution

The fundamental principle of classical resolution involves the formation of diastereomers with distinct physical properties. In the case of racemic 4-chloromandelic acid, a chiral base is employed as the resolving agent. The reaction between the racemic acid and the chiral base results in the formation of two diastereomeric salts. Due to their different three-dimensional structures, these salts have different crystal lattice energies and, consequently, different solubilities in a given solvent. This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The desired enantiomer of 4-chloromandelic acid is then recovered by treating the isolated salt with a strong acid.

Classical_Resolution_Mechanism racemic_acid (R,S)-4-Chloromandelic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base and (S)-Acid-(R)-Base) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) chiral_base->diastereomeric_salts filtration Filtration diastereomeric_salts->filtration less_soluble_salt Crystallized Less Soluble Diastereomeric Salt ((R)-Acid-(R)-Base) acidification Acidification (e.g., HCl) less_soluble_salt->acidification more_soluble_salt More Soluble Diastereomeric Salt in Solution ((S)-Acid-(R)-Base) filtration->less_soluble_salt Solid filtration->more_soluble_salt Filtrate final_product (R)-4-Chloromandelic Acid acidification->final_product recovered_base Recovered Chiral Base acidification->recovered_base

Mechanism of classical chemical resolution.
Experimental Protocols for Classical Resolution

Materials:

  • Racemic 4-chloromandelic acid

  • (R)-(+)-1-(1-Naphthyl)ethylamine

  • Methanol

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) or Ammonia (NH₃) solution

  • Dichloromethane or Ethyl acetate

Procedure:

  • Diastereomeric Salt Formation: In a round-bottom flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 400 ml of methanol with stirring and heating. At 50°C, add 18.0 g of (R)-(+)-1-(1-naphthyl)ethylamine dropwise. Reflux the mixture for 1.5 hours.[1]

  • Crystallization and Isolation: Cool the reaction mixture to room temperature to allow for the precipitation of the diastereomeric salt. Collect the white solid by filtration.

  • Recrystallization (Optional): For higher purity, the crude salt can be recrystallized from a suitable solvent like methanol.

  • Acidification: Dissolve the isolated diastereomeric salt in water. Acidify the solution by dropwise addition of HCl or H₂SO₄ to a pH of 4.

  • Extraction: Extract the aqueous solution with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(-)-4-chloromandelic acid.[1]

  • Recovery of Resolving Agent: Combine the mother liquor from crystallization and the aqueous layer from acidification. Make the solution alkaline (pH 12) with NaOH or ammonia solution. Extract the aqueous layer with dichloromethane or ethyl acetate to recover the (R)-(+)-1-(1-naphthyl)ethylamine.[1]

Materials:

  • Racemic 4-chloromandelic acid

  • (R)-(+)-Benzyl-1-phenylethylamine

  • Absolute ethanol

Procedure:

  • Optimal Conditions: The optimal conditions for this resolution are a 1:1 molar ratio of 4-chloromandelic acid to (R)-(+)-benzyl-1-phenylethylamine in absolute ethanol. The recommended solvent amount is 1.6 mL per 1 mmol of 4-chloromandelic acid.

  • Crystallization: The crystallization is carried out at a filtration temperature of 15°C.

  • Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration. The enantiomerically pure (R)-4-chloromandelic acid is then obtained by acidification as described in the previous protocol.

Quantitative Data for Classical Resolution
Resolving AgentSolventMolar Ratio (Acid:Base)Temperature (°C)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-(+)-1-(1-Naphthyl)ethylamineMethanol1:1.0650 (reflux)42.299.5
(R)-(+)-1-(1-Naphthyl)ethylamineEthanol1:1.2455 (reflux)40.199.4
(R)-(+)-Benzyl-1-phenylethylamineAbsolute Ethanol1:115--

Data for (R)-(+)-Benzyl-1-phenylethylamine is presented as optimized conditions; specific yield and e.e. values were not provided in the searched literature.

Enzymatic Synthesis and Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of (R)-4-chloromandelic acid. These biocatalytic approaches typically involve the use of nitrilase enzymes in a kinetic resolution process.

Mechanism of Nitrilase-Catalyzed Kinetic Resolution

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. In the context of producing (R)-4-chloromandelic acid, a nitrilase with high enantioselectivity for the (R)-enantiomer of 4-chloromandelonitrile is employed. The enzyme selectively hydrolyzes (R)-4-chloromandelonitrile to (R)-4-chloromandelic acid, leaving the (S)-4-chloromandelonitrile largely unreacted.

The catalytic mechanism of nitrilases involves a catalytic triad of cysteine, glutamate, and lysine residues in the active site. The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group to form a tetrahedral intermediate. This is followed by the elimination of ammonia and the formation of a thioester-enzyme intermediate. Finally, hydrolysis of this intermediate releases the carboxylic acid and regenerates the free enzyme.

Nitrilase_Mechanism racemic_nitrile (R,S)-4-Chloromandelonitrile hydrolysis Enantioselective Hydrolysis racemic_nitrile->hydrolysis nitrilase Nitrilase Enzyme (R-selective) nitrilase->hydrolysis r_acid (R)-4-Chloromandelic Acid hydrolysis->r_acid s_nitrile (S)-4-Chloromandelonitrile (unreacted) hydrolysis->s_nitrile separation Separation r_acid->separation s_nitrile->separation

Enzymatic kinetic resolution of 4-chloromandelonitrile.

For a more efficient process, dynamic kinetic resolution (DKR) can be employed. In DKR, the unreacted (S)-4-chloromandelonitrile is racemized in situ, allowing for the theoretical conversion of 100% of the starting racemic nitrile into the desired (R)-acid.

Experimental Protocol for Enzymatic Synthesis

The following protocol is adapted from the synthesis of the closely related (R)-o-chloromandelic acid and can be applied to the synthesis of (R)-4-chloromandelic acid.

Materials:

  • Racemic 4-chloromandelonitrile

  • Nitrilase from Labrenzia aggregata (LaN) or another suitable (R)-selective nitrilase

  • Toluene

  • Aqueous buffer (e.g., phosphate buffer)

  • Escherichia coli BL21(DE3) for overexpression of the nitrilase

Procedure:

  • Enzyme Preparation: Overexpress the nitrilase gene in E. coli BL21(DE3). Harvest the cells and prepare a whole-cell biocatalyst or a purified enzyme solution.

  • Biphasic Reaction System: Set up a biphasic system consisting of toluene and an aqueous buffer (e.g., 1:9 v/v). The organic phase serves as a reservoir for the substrate, which helps to alleviate substrate inhibition of the enzyme in the aqueous phase.

  • Reaction: Add the racemic 4-chloromandelonitrile to the toluene phase. The apparent substrate concentration in the total volume can be up to 300 mM. Add the enzyme preparation to the aqueous phase. The reaction is typically carried out at a controlled temperature and pH with vigorous stirring to ensure efficient mass transfer between the two phases.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples from the aqueous phase and analyzing the concentration of (R)-4-chloromandelic acid and the remaining nitrile by HPLC.

  • Work-up: Once the reaction has reached the desired conversion, separate the aqueous and organic phases. Acidify the aqueous phase and extract the (R)-4-chloromandelic acid with a suitable organic solvent. Dry the organic extract and evaporate the solvent to obtain the product.

Quantitative Data for Enzymatic Synthesis
EnzymeSubstrateSystemSubstrate Conc. (mM)Time (h)Yield (%)e.e. (%)
Nitrilase from Labrenzia aggregatao-chloromandelonitrileToluene-water (1:9 v/v)300894.596.5

This data is for the synthesis of (R)-o-chloromandelic acid and serves as a representative example.

Asymmetric Synthesis

Asymmetric synthesis offers a direct route to enantiomerically enriched (R)-4-chloromandelic acid from prochiral starting materials, avoiding the need for resolution of a racemic mixture. Organocatalysis has emerged as a powerful tool for such transformations.

General Principles of Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. For the synthesis of mandelic acid derivatives, common strategies involve the use of chiral amines (such as proline and its derivatives) or cinchona alkaloids. These catalysts can activate the substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively.

A potential synthetic pathway to (R)-4-chloromandelic acid could involve an asymmetric aldol or Michael addition reaction to a precursor of 4-chlorobenzaldehyde, followed by further transformations. The chiral organocatalyst controls the stereochemical outcome of the key bond-forming step, leading to the desired (R)-configuration.

Asymmetric_Synthesis_Pathway prochiral_substrate Prochiral Substrate (e.g., 4-Chlorobenzaldehyde derivative) asymmetric_reaction Asymmetric Reaction (e.g., Aldol, Michael) prochiral_substrate->asymmetric_reaction chiral_catalyst Chiral Organocatalyst chiral_catalyst->asymmetric_reaction chiral_intermediate Enantioenriched Intermediate asymmetric_reaction->chiral_intermediate further_steps Further Transformations chiral_intermediate->further_steps final_product (R)-4-Chloromandelic Acid further_steps->final_product

Logical workflow for asymmetric synthesis.

While specific, high-yielding protocols for the direct asymmetric synthesis of (R)-4-chloromandelic acid are not as well-documented in readily available literature as resolution methods, the principles of organocatalysis provide a clear and promising avenue for future research and development in this area.

Conclusion

The synthesis of enantiomerically pure (R)-4-chloromandelic acid can be effectively achieved through several methodologies. Classical chemical resolution is a well-established and scalable technique, with detailed protocols available for various resolving agents. Enzymatic kinetic resolution, particularly dynamic kinetic resolution using nitrilases, presents a highly selective and environmentally benign alternative. While direct asymmetric synthesis through organocatalysis is a promising area, further development of specific protocols is needed to compete with the efficiency of resolution-based methods for this particular compound. The choice of synthesis route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and biocatalysts. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in the synthesis of this important chiral intermediate.

References

A Technical Guide to the Spectroscopic Data of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-4-chloromandelic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis. While the spectroscopic data presented here is for the racemic mixture, 4-chloromandelic acid, the peak positions and fragmentation patterns are identical for the (R)-enantiomer under standard achiral conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-chloromandelic acid, the racemic form of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~7.3-7.5mAromatic protons (4H, C₆H₄)
~5.1sMethine proton (1H, CH-OH)
Variablebr sHydroxyl (OH) and Carboxyl (COOH) protons

Note: The chemical shifts of the hydroxyl and carboxyl protons are variable and depend on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~175Carbonyl carbon (C=O)
~138Aromatic quaternary carbon (C-CH)
~134Aromatic quaternary carbon (C-Cl)
~129Aromatic CH carbons
~128Aromatic CH carbons
~72Methine carbon (CH-OH)

Note: Specific assignments of aromatic carbons may vary slightly based on the solvent and reference.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~3400BroadO-H stretch (alcohol)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1490MediumC=C stretch (aromatic ring)
~1200-1300StrongC-O stretch (acid/alcohol)
~1090StrongC-Cl stretch

Table 4: Mass Spectrometry Data

m/zRelative IntensityAssignment
186/188Variable[M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes)
141/143High[M - COOH]⁺, fragment from loss of carboxyl group
77Medium[C₆H₅]⁺, phenyl fragment

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.[1][2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum can be recorded on a 400 MHz or 500 MHz spectrometer.

    • The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

    • For chiral discrimination and enantiomeric purity assessment, a chiral solvating agent like R-BINOL can be added to the NMR tube, and the spectrum recorded at a low temperature to achieve better resolution.[4]

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectrum can be recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

    • The spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon atom.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press and apply high pressure to form a thin, transparent KBr disk.

    • Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[5]

  • IR Spectrum Acquisition:

    • Place the KBr pellet or salt plates in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation and Introduction:

    • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may need to be derivatized (e.g., esterified) to increase its volatility.

    • Alternatively, for techniques like Electrospray Ionization (ESI), the sample can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly into the mass spectrometer.

  • Mass Spectrum Acquisition:

    • The mass spectrum is acquired using an appropriate ionization technique (e.g., Electron Ionization for GC-MS, or ESI).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The resulting spectrum shows the relative abundance of different fragment ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chiral compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Interpretation cluster_report Final Report Sample (R)-2-(4-Chlorophenyl)-2- hydroxyacetic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR Infrared (IR) Spectroscopy Sample->IR Analysis MS Mass Spectrometry (MS) Sample->MS Analysis Structure Structural Elucidation (Functional Groups, Connectivity) NMR->Structure Purity Purity Assessment NMR->Purity Chirality Chiral Analysis (with Chiral Reagents) NMR->Chirality IR->Structure MS->Structure Report Comprehensive Spectroscopic Data Report Structure->Report Purity->Report Chirality->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to (R)-4-Chloromandelic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Chloromandelic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific structure makes it a valuable intermediate for developing enantiomerically pure active pharmaceutical ingredients (APIs), enhancing their efficacy and reducing potential side effects. This technical guide provides an in-depth overview of its chemical identity, properties, and the methodologies for its preparation, tailored for professionals in research and drug development.

Chemical Identity and Structure

(R)-4-Chloromandelic acid, also known as (R)-(-)-4-Chloro-α-hydroxyphenylacetic acid, is the (R)-enantiomer of 4-chloromandelic acid. The presence of a chlorine atom on the phenyl ring and a hydroxyl group at the alpha-carbon to the carboxylic acid confers its specific chemical reactivity and utility in asymmetric synthesis.

Chemical Structure:

Figure 1: Chemical structure of (R)-4-chloromandelic acid. The chiral center is indicated at the alpha-carbon.

Physicochemical and Identification Data

The following tables summarize the key quantitative data for (R)-4-chloromandelic acid. While a specific CAS number for the (R)-enantiomer is not consistently used in databases, the CAS number for the racemic mixture is commonly referenced.

IdentifierValueReference
Compound Name (R)-4-Chloromandelic acidN/A
Synonyms (R)-(-)-4-Chloro-α-hydroxyphenylacetic acidN/A
CAS Number 492-86-4 (Racemate)[1][2][3]
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1][4]
InChI Key BWSFWXSSALIZAU-UHFFFAOYSA-N (Racemate)[1]
Physicochemical PropertyValueReference
Appearance White solid/powder[1]
Boiling Point (Predicted) 361.4 ± 27.0 °C[5]
Density (Predicted) 1.468 ± 0.06 g/cm³[5]
pKa (Predicted) 3.14 ± 0.10[5]
Solubility Slightly soluble in water and methanol[5]

Experimental Protocols: Chiral Resolution

The preparation of enantiomerically pure (R)-4-chloromandelic acid is typically achieved through the resolution of its racemic mixture. A common and effective method involves the formation of diastereomeric salts with a chiral resolving agent.

Protocol 1: Resolution using (R)-(+)-1-(1-naphthyl)ethylamine

This protocol is adapted from a patented method and relies on the differential solubility of the diastereomeric salts formed between racemic 4-chloromandelic acid and (R)-(+)-1-(1-naphthyl)ethylamine.[6]

Materials:

  • Racemic 4-chloromandelic acid

  • (R)-(+)-1-(1-naphthyl)ethylamine

  • Methanol or Ethanol

  • Hydrochloric acid or Sulfuric acid

  • Sodium hydroxide solution or Ammonia solution

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • In a 500 mL round-bottom flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 400 mL of methanol.

    • Begin stirring and heat the solution to 50°C.

    • Slowly add 18.0 g of (R)-(+)-1-(1-naphthyl)ethylamine to the solution.

    • After the addition is complete, heat the mixture to reflux and maintain for 1.5 hours.

    • Cool the reaction mixture to room temperature to allow the precipitation of the diastereomeric salt.

    • Collect the white solid, the (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid, by filtration.

  • Recrystallization (Optional, for higher purity):

    • The crude salt can be recrystallized from a suitable solvent like methanol or ethanol to enhance the diastereomeric excess.

  • Liberation of (R)-4-chloromandelic acid:

    • Suspend the obtained diastereomeric salt in water.

    • Acidify the mixture with hydrochloric acid or sulfuric acid until the pH is strongly acidic. This will protonate the carboxylate and break the salt.

    • The (R)-4-chloromandelic acid will precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash with cold water, and dry to yield the final product.

  • Recovery of the Resolving Agent:

    • Combine the filtrate from the salt formation and the acidic aqueous layer from the liberation step.

    • Make the combined solution basic by adding sodium hydroxide solution or ammonia solution.

    • The (R)-(+)-1-(1-naphthyl)ethylamine will separate and can be recovered by extraction with a suitable organic solvent (e.g., dichloromethane), followed by drying and removal of the solvent.

G Workflow for Chiral Resolution of 4-Chloromandelic Acid start Start: Racemic 4-Chloromandelic Acid dissolve Dissolve in Methanol start->dissolve add_resolver Add (R)-(+)-1-(1-naphthyl)ethylamine dissolve->add_resolver reflux Heat to Reflux (1.5h) add_resolver->reflux cool_crystallize Cool to Room Temperature & Crystallize reflux->cool_crystallize filter1 Filter to separate diastereomeric salt cool_crystallize->filter1 salt Less Soluble Salt: (R)-acid • (R)-amine filter1->salt Solid filtrate Filtrate: Contains more soluble (S)-acid • (R)-amine salt filter1->filtrate Liquid acidify Acidify with HCl/H₂SO₄ salt->acidify basify Basify aqueous phase with NaOH/NH₃ filtrate->basify filter2 Filter to isolate product acidify->filter2 product Final Product: (R)-4-Chloromandelic Acid filter2->product Solid aqueous_phase Aqueous Phase: Contains resolved amine hydrochloride filter2->aqueous_phase Liquid aqueous_phase->basify recover Recover Resolving Agent (Extraction) basify->recover

Figure 2: Experimental workflow for the chiral resolution of 4-chloromandelic acid.

Applications in Drug Development

Enantiomerically pure (R)-4-chloromandelic acid is a valuable chiral precursor in the synthesis of more complex molecules. Its derivatives are investigated for various therapeutic applications. For instance, enantiopure mandelic acid and its derivatives are key components in the production of anticoagulants and drugs for metabolic disorders. The specific stereochemistry of (R)-4-chloromandelic acid is essential for achieving the desired pharmacological activity and receptor binding in the final drug product.

This guide provides a foundational understanding of (R)-4-chloromandelic acid for its application in research and pharmaceutical development. The provided data and protocols offer a starting point for its synthesis and utilization in creating novel, enantiomerically pure therapeutics.

References

The Role of (R)-4-Chloromandelic Acid Enantiomers in Chiral Separation and Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of (R)-4-chloromandelic acid and its enantiomer, focusing on their roles as chiral resolving agents and key building blocks in the synthesis of enantiomerically pure pharmaceuticals. While direct biological activity of (R)-4-chloromandelic acid is not extensively documented, its "biological significance" is paramount in the context of producing stereochemically defined drugs with improved efficacy and safety profiles.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological effects. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs. This has driven the demand for efficient methods to obtain enantiomerically pure compounds, a process where chiral molecules like (R)-4-chloromandelic acid play a crucial role.

(R)-4-Chloromandelic Acid: A Versatile Chiral Tool

(R)-4-chloromandelic acid is a derivative of mandelic acid, valued in synthetic and pharmaceutical chemistry as a chiral precursor.[2][3] Its utility stems from the presence of a carboxylic acid group and a stereogenic center, allowing it to interact with other chiral molecules to form separable diastereomers.

Chiral Resolution: The Core Application

The most significant application of (R)-4-chloromandelic acid is in the chiral resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[4][5] A racemic mixture, containing equal amounts of two enantiomers, is often difficult to separate due to the identical physical properties of the enantiomers.[5] By reacting the racemic mixture with an enantiomerically pure resolving agent, such as (R)-4-chloromandelic acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4][5]

The general workflow for this process is outlined below:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic_mixture Racemic Mixture ((R)-Base + (S)-Base) diastereomers Mixture of Diastereomeric Salts ((R)-Base-(R)-Acid + (S)-Base-(R)-Acid) racemic_mixture->diastereomers Reaction resolving_agent Chiral Resolving Agent ((R)-4-Chloromandelic Acid) resolving_agent->diastereomers separation Fractional Crystallization (based on solubility difference) diastereomers->separation diastereomer1 Less Soluble Diastereomer ((R)-Base-(R)-Acid) separation->diastereomer1 diastereomer2 More Soluble Diastereomer ((S)-Base-(R)-Acid) separation->diastereomer2 liberation1 Acid/Base Treatment diastereomer1->liberation1 liberation2 Acid/Base Treatment diastereomer2->liberation2 enantiomer1 Pure (R)-Base liberation1->enantiomer1 recovered_agent1 Recovered (R)-Acid liberation1->recovered_agent1 enantiomer2 Pure (S)-Base liberation2->enantiomer2 recovered_agent2 Recovered (R)-Acid liberation2->recovered_agent2 G cluster_0 Synthesis of (S)-Clopidogrel start (R)-2-Chloromandelic Acid intermediate1 (R)-Methyl-2-chloromandelate start->intermediate1 Methanol, H+ intermediate2 Sulfonate Ester Intermediate intermediate1->intermediate2 Sulfonyl Chloride, Base intermediate3 (S)-Clopidogrel Free Base intermediate2->intermediate3 4,5,6,7-Tetrahydrothienopyridine, Base final_product (S)-Clopidogrel Bisulfate (Active Drug) intermediate3->final_product H2SO4

References

The Discovery and Synthesis of Chloromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromandelic acid, a halogenated derivative of mandelic acid, represents a class of compounds with significant utility in organic synthesis and pharmaceutical development. Its isomers, particularly the ortho-, meta-, and para-substituted forms, serve as versatile chiral building blocks and precursors for a range of more complex molecules. This technical guide provides an in-depth exploration of the discovery and historical synthesis of chloromandelic acid, presenting key quantitative data, detailed experimental protocols from foundational literature, and visual representations of its synthesis pathways.

Discovery and Historical Context

While mandelic acid was first isolated in 1831 by Ferdinand Ludwig Winckler from bitter almonds, the specific discovery of its chlorinated derivatives came later with the advancement of synthetic organic chemistry.[1] Early investigations into the properties and reactions of substituted aromatic compounds paved the way for the targeted synthesis of molecules like chloromandelic acid.

A pivotal and comprehensive early report on the synthesis of the ortho-, meta-, and para-chloromandelic acids was published in 1931 by Sanford S. Jenkins in the Journal of the American Chemical Society.[2] This work detailed a systematic approach to the preparation of all three isomers, starting from the corresponding chlorobenzaldehydes. The method involved the formation of a cyanohydrin intermediate, followed by hydrolysis to yield the desired α-hydroxy acid. This publication provided the scientific community with the first detailed procedures and characterization data for these important compounds.

The primary synthetic route established in this early work, the cyanohydrin pathway, remains a fundamental method for the preparation of mandelic acids and their derivatives. The general reaction proceeds as follows:

  • Cyanohydrin Formation: The corresponding chlorobenzaldehyde is reacted with a cyanide source, typically potassium cyanide, in the presence of an acid to form the chloromandelonitrile (a cyanohydrin).

  • Hydrolysis: The nitrile group of the chloromandelonitrile is then hydrolyzed, usually with a strong acid like hydrochloric acid, to yield the carboxylic acid, thus forming chloromandelic acid.

Subsequent research has focused on refining these methods, improving yields, and, most critically for pharmaceutical applications, developing stereoselective syntheses and efficient chiral resolutions to isolate specific enantiomers. The (R)- and (S)-enantiomers of chloromandelic acid are particularly valuable as chiral synthons in the production of active pharmaceutical ingredients (APIs). For instance, (R)-o-chloromandelic acid is a key precursor in the synthesis of the antiplatelet drug Clopidogrel.[3]

Quantitative Data from Early Synthesis

The 1931 publication by Sanford S. Jenkins provides valuable quantitative data on the synthesis of the three primary isomers of chloromandelic acid. The following tables summarize the reported yields and physical properties.

Table 1: Synthesis Yields of Chloromandelic Acid Isomers (Jenkins, 1931)

IsomerStarting MaterialYield (%)
o-Chloromandelic Acido-Chlorobenzaldehyde55
m-Chloromandelic Acidm-Chlorobenzaldehyde50
p-Chloromandelic Acidp-Chlorobenzaldehyde60

Table 2: Physical Properties of Chloromandelic Acid Isomers (Jenkins, 1931)

IsomerMelting Point (°C)AppearanceSolubility in Benzene at 22°C ( g/100g )
o-Chloromandelic Acid87-88White Needles3.5
m-Chloromandelic Acid119-120White Needles1.1
p-Chloromandelic Acid122-123White Needles0.8

Experimental Protocols

The following protocols are adapted from the seminal 1931 work of Sanford S. Jenkins, providing a detailed methodology for the synthesis of chloromandelic acids via the cyanohydrin pathway.

Protocol 1: Preparation of Chloromandelic Acids[3]

Materials:

  • Chlorobenzaldehyde (ortho-, meta-, or para-)

  • Potassium cyanide (96-98%, finely powdered)

  • Ether

  • Concentrated Hydrochloric Acid

  • 30% Sodium Hydroxide Solution

  • Anhydrous Sodium Sulfate

  • Benzene

  • Ice

Procedure:

  • Cyanohydrin Formation:

    • Into a 500-cc Claisen flask standing in an ice bath, place 100 g of the respective chlorobenzaldehyde, 48 g of finely powdered potassium cyanide, and 150 cc of ether.

    • While rapidly stirring the mixture mechanically, add 75 cc of concentrated hydrochloric acid from a dropping funnel over a period of forty-five minutes.

    • After an additional thirty minutes in the ice bath, remove the bath and continue stirring for two more hours at room temperature.

  • Hydrolysis:

    • Decant the ether solution containing the unstable cyanohydrin from the precipitated potassium chloride directly into 500 cc of concentrated hydrochloric acid.

    • Heat the acid mixture on a boiling water bath for five hours with vigorous mechanical stirring.

  • Purification and Isolation:

    • Cool the resulting solution and make it slightly alkaline with a 30% sodium hydroxide solution.

    • Extract the alkaline solution twice with 150-cc portions of ether to remove any unchanged starting material.

    • To the purified aqueous solution of sodium chloromandelate, add 75 cc of concentrated hydrochloric acid.

    • Extract the acidified solution twice with 150-cc portions of ether.

    • Dry the combined ether extracts over anhydrous sodium sulfate.

    • Distill the ether from the solution.

    • Recrystallize the crude chloromandelic acid from benzene to yield the pure product.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for the synthesis of chloromandelic acid.

G start Start: Chlorobenzaldehyde, Potassium Cyanide, Ether step1 Reaction in Ice Bath: Add conc. HCl (45 min) start->step1 step2 Stir at Room Temperature (2 hours) step1->step2 step3 Decant Ether Solution (contains Cyanohydrin) into conc. HCl step2->step3 step4 Hydrolysis: Heat on Boiling Water Bath (5 hours) step3->step4 step5 Purification: 1. Alkalinize (NaOH) 2. Ether Extraction step4->step5 step6 Acidification (HCl) & Ether Extraction step5->step6 step7 Dry Ether Solution (Anhydrous Na2SO4) step6->step7 step8 Distill Ether & Recrystallize from Benzene step7->step8 end End: Pure Chloromandelic Acid step8->end G reagents Chlorobenzaldehyde + KCN, HCl intermediate Chloromandelonitrile (Cyanohydrin Intermediate) reagents->intermediate Cyanohydrin Formation hydrolysis H2O, HCl (heat) intermediate->hydrolysis product Chloromandelic Acid hydrolysis->product Hydrolysis

References

In-Depth Technical Guide to the Physical Properties of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-(-)-4-chloromandelic acid. This chiral carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its physical characteristics is essential for its effective use in research and development.

Core Physical Properties

The physical properties of this compound, along with its corresponding (S)-enantiomer and racemic mixture, are summarized below. Enantiomers possess identical physical properties, with the exception of the direction in which they rotate plane-polarized light. The properties of a racemic mixture, however, can differ, particularly its melting point.

Table 1: Quantitative Physical Properties of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid Isomers

PropertyThis compound(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acidRacemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid
Melting Point 113-116 °C (expected, same as S-enantiomer)113-116 °C113-122 °C[1]
Boiling Point 361.4 ± 27.0 °C (Predicted)[2]361.4 ± 27.0 °C (Predicted)[2]Not available
pKa 3.14 ± 0.10 (Predicted)[2]3.14 ± 0.10 (Predicted)[2]Not available
Optical Rotation Levorotatory (-)Dextrorotatory (+)0° (optically inactive)

Table 2: Qualitative and Calculated Physical Properties of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

PropertyValue/Description
Appearance White to off-white solid/powder[1]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, diethyl ether, and dichloromethane.
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Polar Surface Area (PSA) 57.53 Ų[3]
logP (XLogP3) 1.458[3]

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Optical Rotation Measurement

Optical rotation is measured using a polarimeter to confirm the enantiomeric identity and purity of the sample.

  • Solution Preparation: A solution of known concentration (c, in g/mL) is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., ethanol).

  • Polarimeter Setup: The polarimeter is calibrated using a blank solvent-filled cell. The light source is typically a sodium D-line (589 nm).

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c). The temperature and solvent used are also reported.

Solubility Determination

A static equilibrium method can be employed to determine the solubility in various solvents.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination by NMR Spectroscopy

The acid dissociation constant (pKa) can be determined by monitoring the change in chemical shift of a nucleus (e.g., ¹H or ¹³C) as a function of pH.

  • Sample Preparation: A series of solutions of the compound are prepared in a suitable solvent system (e.g., D₂O/buffer) across a range of pH values.

  • NMR Spectra Acquisition: ¹H NMR spectra are recorded for each solution.

  • Data Analysis: The chemical shift of a proton near the carboxylic acid group is plotted against the pH of the solution. The resulting data is fitted to the Henderson-Hasselbalch equation, and the pKa is determined from the inflection point of the sigmoidal curve.

Workflow and Logical Relationships

The determination of the physical properties of this compound follows a logical progression, starting from basic identification to more specific chiral characterization.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Biological Context

This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. For instance, mandelic acid and its derivatives are precursors in the production of some penicillins and cephalosporins. While mandelic acid itself exhibits some antibacterial properties, there is limited information available in the public domain regarding specific biological signaling pathways directly involving this compound. Its significance in drug development is primarily as a component for building the final active pharmaceutical ingredient. Therefore, a diagram of a biological signaling pathway is not applicable to this compound based on current scientific literature.

References

Technical Guide: Safety and Handling of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid (also known as (R)-4-Chloromandelic acid). The information is intended to ensure safe laboratory practices and proper management of this chemical compound.

Chemical and Physical Properties

This compound is a chiral carboxylic acid derivative. It is important to understand its physical and chemical properties to handle it safely.

PropertyValueSource
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
CAS Number 76496-63-4 ((S)-enantiomer), 492-86-4 (racemate)[1]
Appearance Off-white to white solid/powder[1]
Melting Point 117-122 °C (racemate)[2]
Boiling Point 361.4 °C at 760 mmHg (racemate)[2]
Solubility Soluble in alcohols like methanol and ethanol.[3]
Stability Stable under recommended storage conditions.[4]
InChI Key BWSFWXSSALIZAU-ZETCQYMHSA-N ((S)-enantiomer)

Hazard Identification and Toxicological Data

This compound is classified as hazardous. Below is a summary of its GHS classification and available toxicological data.

GHS Classification [1][5]

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.

Pictograms:

alt text

Signal Word: Warning

Quantitative Toxicological Data

Data TypeValueSpeciesRouteCompoundSource
LD50>500 mg/kg to <2,000 mg/kgRatOralMixture containing a related chloroaromatic compound[6]
LD50>4,000 mg/kgRatDermalMixture containing a related chloroaromatic compound[6]
LC505.1 mg/L/4 hourRatInhalationMixture containing a related chloroaromatic compound (aerosol)[6]

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder to avoid dust formation and inhalation.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][6]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible substances.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Protection TypeSpecific Recommendations
Eye and Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.
Respiratory Protection Use a NIOSH-approved respirator with a particulate filter if ventilation is inadequate or if dust is generated.
Hand Protection Chemical-resistant gloves are required.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a designated, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity.

    • Restrict access to the spill area.

    • Contact your institution's environmental health and safety department or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

  • Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols

The following are general experimental protocols. Researchers should adapt these procedures to their specific laboratory conditions and scale.

Synthesis via Chiral Resolution

This protocol describes the resolution of racemic 4-chloromandelic acid to obtain the (R)-enantiomer using (R)-(+)-1-(1-naphthyl)ethylamine as the resolving agent.[3]

  • Dissolution: In a round-bottomed flask, dissolve racemic 4-chloromandelic acid (1 equivalent) in methanol.

  • Addition of Resolving Agent: Heat the solution and add (R)-(+)-1-(1-naphthyl)ethylamine (1 to 2 equivalents) dropwise.[3]

  • Diastereomeric Salt Formation: Reflux the reaction mixture for approximately 1.5 hours.

  • Crystallization: Allow the solution to cool to room temperature to precipitate the diastereomeric salt of (R)-(-)-4-chloromandelic acid. The cooling can be continued to 0°C to maximize crystal formation.

  • Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold methanol.

  • Recrystallization of Salt (Optional but Recommended): To improve enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot methanol.

  • Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid such as hydrochloric acid or sulfuric acid to a low pH.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield this compound.

Purification by Recrystallization

This protocol outlines the general procedure for purifying the final product.[7][8]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven or desiccator, to remove residual solvent.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

This is a general method for determining the enantiomeric purity of this compound.[9][10]

  • Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., CHIRALPAK® series), is typically used.[9]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is common. An acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%) is often included for acidic analytes.[9]

  • Flow Rate: Typically in the range of 0.4 - 1.2 mL/min.[9]

  • Detection: UV detection at a wavelength where the compound absorbs, for example, 210 nm or 230 nm.[9]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethanol) and filter through a 0.45 µm filter before injection.[9]

Mandatory Visualizations

Safe Handling Workflow

Safe_Handling_Workflow start_end start_end process process decision decision ppe ppe start Start: Prepare for Handling review_sds Review SDS and SOPs start->review_sds gather_materials Gather Materials & Equipment review_sds->gather_materials don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gather_materials->don_ppe work_area Prepare Ventilated Work Area (Chemical Fume Hood) don_ppe->work_area weigh_transfer Weigh and Transfer Compound (Avoid Dust Generation) work_area->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Work Area & Equipment perform_exp->decontaminate dispose_waste Dispose of Waste Properly (Hazardous Waste Stream) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound powder.

Emergency Spill Response

Spill_Response start_end start_end action action decision decision alert alert spill Spill Occurs assess Assess Spill Size & Risk spill->assess is_major Major Spill? assess->is_major evacuate Evacuate Area Alert Others is_major->evacuate Yes minor_spill Minor Spill is_major->minor_spill No call_emergency Call Emergency Response / EHS evacuate->call_emergency report Report Incident call_emergency->report don_ppe Don Appropriate PPE minor_spill->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill cleanup Sweep Up Material Carefully (Avoid Dust) contain_spill->cleanup place_in_waste Place in Labeled Hazardous Waste Container cleanup->place_in_waste decontaminate Decontaminate Spill Area place_in_waste->decontaminate decontaminate->report end Response Complete report->end

Caption: Emergency response procedure for a chemical spill.

General Experimental Workflow

Experimental_Workflow start_end start_end synthesis synthesis purification purification analysis analysis start Start: Racemic 4-Chloromandelic Acid resolution Synthesis: Chiral Resolution start->resolution isolation Isolation of Diastereomeric Salt resolution->isolation acidification Acidification & Extraction isolation->acidification crude_product Crude (R)-Product acidification->crude_product recrystallization Purification: Recrystallization crude_product->recrystallization pure_product Pure (R)-Product recrystallization->pure_product hplc_analysis Analysis: Chiral HPLC pure_product->hplc_analysis purity_check Confirm Enantiomeric Purity hplc_analysis->purity_check end End: Purified & Characterized Product purity_check->end

Caption: General workflow for synthesis, purification, and analysis.

References

Navigating the Solubility Landscape of (R)-4-chloromandelic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-chloromandelic acid, a crucial chiral building block in the synthesis of numerous pharmaceuticals, presents a solubility profile that is paramount to its application in drug development, particularly in crystallization, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of (R)-4-chloromandelic acid in organic solvents. While extensive searches of publicly available scientific literature reveal a notable absence of specific quantitative solubility data for (R)-4-chloromandelic acid, this guide furnishes qualitative solubility information, data for the parent compound mandelic acid as a surrogate, and detailed experimental protocols for researchers to determine precise solubility values.

Understanding Solubility: Qualitative and Surrogate Data

Qualitative assessments indicate that (R)-4-chloromandelic acid is generally soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane, while it exhibits sparing solubility in water. This general solubility is often exploited in the process of chiral resolution, where the differential solubility of diastereomeric salts formed from racemic 4-chloromandelic acid and a chiral resolving agent in alcoholic solvents like methanol or ethanol is the basis for separation.[1]

In the absence of direct quantitative data for (R)-4-chloromandelic acid, the solubility of its parent compound, mandelic acid, can offer a preliminary, albeit cautious, estimation. It is crucial to recognize that the presence of the chloro-substituent at the para position will significantly influence the polarity and crystal lattice energy, thereby altering its solubility compared to mandelic acid. The provided data for mandelic acid should be considered as a rough guide for solvent selection and initial experimental design.

Table 1: Solubility of (S)-Mandelic Acid in Various Solvents at Different Temperatures

SolventTemperature (K)Solubility (mass fraction)
(S)-methyl lactate2730.1983
2780.2237
2880.2409
2980.2757
3080.3033
(S)-propyl lactate2780.1610
2880.1811
2980.2015
3080.2464
(S)-butyl lactate2730.1272
2780.1323
2880.1528
2980.1690

Data extracted from a study on mandelic acid enantiomers and should be used as a surrogate with caution.[2][3]

Experimental Protocol for Determining the Solubility of (R)-4-chloromandelic Acid

To empower researchers to generate precise and reliable solubility data for (R)-4-chloromandelic acid, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment
  • Solute: High-purity (R)-4-chloromandelic acid (>99%)

  • Solvents: HPLC-grade organic solvents of interest (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene)

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)

    • Vials with screw caps and PTFE septa

    • Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable chiral column (e.g., CHIRALPAK® series) or a UV-Vis spectrophotometer.

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of (R)-4-chloromandelic acid to a series of vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker bath set to the desired temperature.

    • Allow the mixtures to shake for a predetermined period to reach equilibrium. A preliminary study should be conducted to determine the necessary equilibration time (typically 24-72 hours is sufficient).

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method:

      • Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

      • Calculate the solubility in terms of grams of solute per 100 g of solvent.

    • HPLC Method:

      • Accurately dilute the filtered solution with a known volume of the solvent.

      • Analyze the diluted solution by HPLC. A calibration curve of known concentrations of (R)-4-chloromandelic acid in the same solvent must be prepared beforehand.

      • Determine the concentration of (R)-4-chloromandelic acid in the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in various units such as g/100 mL, mol/L, and mole fraction.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of (R)-4-chloromandelic acid is illustrated in the following diagram.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_grav Gravimetric Method cluster_hplc HPLC Method cluster_result Result prep1 Weigh excess (R)-4-chloromandelic acid prep2 Add known volume of organic solvent prep1->prep2 equil1 Place in thermostatic shaker at set temperature prep2->equil1 equil2 Shake for sufficient time (e.g., 24-72h) equil1->equil2 samp1 Stop agitation and allow solid to settle equil2->samp1 samp2 Withdraw supernatant with pre-warmed syringe samp1->samp2 samp3 Filter through 0.45 µm syringe filter samp2->samp3 grav1 Weigh filtered solution samp3->grav1 hplc1 Dilute filtered solution samp3->hplc1 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solute grav2->grav3 res1 Calculate and report solubility data grav3->res1 hplc2 Inject into HPLC hplc1->hplc2 hplc3 Quantify using calibration curve hplc2->hplc3 hplc3->res1

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-chloromandelic acid is a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiopurity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the enantioselective synthesis of (R)-4-chloromandelic acid via two primary methods: classical diastereomeric salt resolution and biocatalytic kinetic resolution.

Method 1: Diastereomeric Salt Resolution

This method relies on the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Protocol 1: Resolution using (R)-(+)-1-(1-naphthyl)ethylamine

This protocol is based on the selective crystallization of the diastereomeric salt formed between racemic 4-chloromandelic acid and (R)-(+)-1-(1-naphthyl)ethylamine.[1]

Experimental Protocol:

  • Salt Formation:

    • In a suitable reaction vessel, dissolve racemic 4-chloromandelic acid in methanol or ethanol.

    • Add 1.0 to 2.0 molar equivalents of (R)-(+)-1-(1-naphthyl)ethylamine to the solution.

    • Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.

  • Crystallization and Filtration:

    • The (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid will preferentially crystallize due to its lower solubility.

    • Cool the mixture to enhance crystallization and collect the solid salt by suction filtration.

  • Recrystallization (Optional):

    • For higher optical purity, recrystallize the obtained salt from a suitable alcohol solvent.

  • Liberation of (R)-4-chloromandelic acid:

    • Suspend the resolved diastereomeric salt in water.

    • Acidify the mixture with hydrochloric acid or sulfuric acid to precipitate the (R)-(-)-4-chloromandelic acid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recovery of Resolving Agent:

    • The filtrate from the acidification step contains the resolving agent. Alkalize the solution with sodium hydroxide or ammonia solution to recover the (R)-(+)-1-(1-naphthyl)ethylamine for recycling.

Protocol 2: Resolution using (R)-(+)-benzyl-1-phenylethylamine

This protocol utilizes (R)-(+)-benzyl-1-phenylethylamine as the resolving agent, offering an alternative with different solubility characteristics.[2][3]

Experimental Protocol:

  • Salt Formation:

    • Dissolve racemic 4-chloromandelic acid in absolute ethanol. The recommended solvent amount is 1.6 mL per 1 mmol of 4-chloromandelic acid.[2][3]

    • Add one molar equivalent of (R)-(+)-benzyl-1-phenylethylamine.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly.

  • Crystallization and Filtration:

    • Cool the solution to 15°C to induce crystallization of the less soluble diastereomeric salt.[2][3]

    • Collect the crystals by filtration.

  • Liberation of (R)-4-chloromandelic acid:

    • Follow the same acidification procedure as described in Protocol 1 to recover the enantiomerically enriched 4-chloromandelic acid.

Data Summary for Diastereomeric Salt Resolution
Resolving AgentSolventMolar Ratio (Acid:Base)Filtration Temp. (°C)Diastereomeric Excess (% d.e.)Reference
(R)-(+)-1-(1-naphthyl)ethylamineMethanol or Ethanol1 : (1.0 - 2.0)Not SpecifiedHigh Optical Purity[1]
(R)-(+)-benzyl-1-phenylethylamineAbsolute Ethanol1 : 11552.1 - 55.2 (initial)[2][3]

Note: The initial diastereomeric excess may require further recrystallization to achieve >99% e.e.

Method 2: Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes can catalyze reactions with high enantioselectivity under mild conditions.

Protocol 3: Nitrilase-Mediated Deracemization of o-chloromandelonitrile

This protocol describes the use of a nitrilase enzyme for the enantioselective hydrolysis of a nitrile precursor to the desired carboxylic acid. While the reference specifically mentions (R)-o-chloromandelic acid, the principle is applicable to the para-substituted isomer. A nitrilase from Labrenzia aggregata has shown high enantioselectivity.[4]

Experimental Protocol:

  • Reaction Setup:

    • Prepare a biphasic system of toluene-water (1:9, v/v) in a temperature-controlled reactor.[4]

    • Add the substrate, o-chloromandelonitrile (or 4-chloromandelonitrile), to the toluene phase.

    • Introduce the nitrilase enzyme (e.g., whole cells of a recombinant E. coli expressing the nitrilase from Labrenzia aggregata) to the aqueous phase.

  • Biocatalytic Conversion:

    • Maintain the reaction at an optimal temperature and pH for the specific nitrilase.

    • Stir the mixture to ensure efficient mass transfer between the two phases. The enzyme will selectively hydrolyze one enantiomer of the nitrile to the corresponding (R)-carboxylic acid.

  • Work-up and Isolation:

    • After the reaction is complete (monitored by HPLC), separate the aqueous and organic layers.

    • Acidify the aqueous layer to precipitate the (R)-4-chloromandelic acid.

    • Filter, wash, and dry the product.

Data Summary for Biocatalytic Synthesis
EnzymeSubstrateSystemEnantiomeric Excess (% e.e.)Reference
Nitrilase (Labrenzia aggregata)o-chloromandelonitrileToluene-water (1:9, v/v)96.3[4]

Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation of Enantiomer cluster_3 Resolving Agent Recovery racemic_acid Racemic 4-Chloromandelic Acid dissolution Dissolution & Mixing racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent (e.g., Ethanol) solvent->dissolution cooling Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble_salt Liquid acidification Acidification (e.g., HCl) less_soluble_salt->acidification acidification_recovery acidification_recovery more_soluble_salt->acidification_recovery Acidify to get (S)-acid product_filtration Filtration & Drying acidification->product_filtration final_product (R)-4-Chloromandelic Acid product_filtration->final_product alkalization Alkalization recovered_agent Recovered Resolving Agent alkalization->recovered_agent acidification_recovery->alkalization G cluster_input Inputs cluster_catalyst Biocatalyst cluster_process Process cluster_output Outputs racemic_nitrile Racemic 4-Chloromandelonitrile hydrolysis Enantioselective Hydrolysis racemic_nitrile->hydrolysis nitrilase Enantioselective Nitrilase nitrilase->hydrolysis biphasic_system Biphasic System (Toluene/Water) biphasic_system->hydrolysis r_acid (R)-4-Chloromandelic Acid hydrolysis->r_acid s_nitrile Unreacted (S)-4-Chloromandelonitrile hydrolysis->s_nitrile

References

Chiral resolution of 4-chloromandelic acid using (R)-(+)-1-(1-naphthyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Chiral Resolution of 4-Chloromandelic Acid

Topic: A Detailed Protocol for the Enantiomeric Separation of 4-Chloromandelic Acid using (R)-(+)-1-(1-Naphthyl)ethylamine.

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require optically pure enantiomers of 4-chloromandelic acid.

Introduction

Optically pure 4-chloromandelic acid (4-ClMA) is a crucial chiral building block in the synthesis of various pharmaceuticals, including anticoagulants like clopidogrel analogs.[1] The separation of its racemic mixture into individual enantiomers is a critical step to ensure the stereospecificity and efficacy of the final active pharmaceutical ingredient (API). Diastereomeric salt formation is a robust and widely employed method for chiral resolution on a preparative scale.[2]

This application note provides a detailed protocol for the chiral resolution of racemic 4-chloromandelic acid via fractional crystallization of diastereomeric salts formed with the resolving agent, (R)-(+)-1-(1-naphthyl)ethylamine. The method relies on the differential solubility of the two resulting diastereomeric salts—((R)-4-ClMA-(R)-amine and (S)-4-ClMA-(R)-amine)—in an alcoholic solvent, allowing for the isolation of the less soluble salt and subsequent liberation of the desired enantiomer.[3]

Principle of Resolution

The fundamental principle of this resolution is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties such as solubility.[2] Racemic (R,S)-4-chloromandelic acid is reacted with an enantiomerically pure chiral base, (R)-(+)-1-(1-naphthyl)ethylamine. This acid-base reaction forms two diastereomeric salts.

Due to their different three-dimensional structures, these salts exhibit different crystal lattice energies and solubilities in a given solvent.[2] By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated from the solution. The purified salt is then treated with an acid to decompose it, yielding the optically pure (R)-(-)-4-chloromandelic acid and recovering the chiral resolving agent.[3]

cluster_reactants Reactants cluster_products Diastereomeric Salts (in solution) cluster_separation Separation by Crystallization racemic_acid (R,S)-4-Chloromandelic Acid salt1 (R)-acid • (R)-amine Salt (Less Soluble) racemic_acid->salt1 + salt2 (S)-acid • (R)-amine Salt (More Soluble) racemic_acid->salt2 + resolving_agent (R)-(+)-1-(1-Naphthyl)ethylamine resolving_agent->salt1 resolving_agent->salt2 precipitate Precipitate: (R)-acid • (R)-amine salt1->precipitate Crystallizes mother_liquor Mother Liquor: Contains (S)-acid • (R)-amine salt2->mother_liquor

Caption: Diastereomeric salt formation and separation principle.

Experimental Data

The efficiency of the resolution is highly dependent on the choice of solvent. Alcohols such as methanol and ethanol are effective, with ethanol generally providing a higher yield and enantiomeric excess.[1] The following table summarizes typical results based on published data.[1][3]

ParameterMethanol SystemEthanol System
Racemic 4-ClMA 18.7 g18.7 g
Resolving Agent 18.0 g20.0 g
Solvent Volume 400 mL300 mL
Reaction Conditions 50°C, 1.5 h reflux55°C, 1.0 h reflux
Crude Salt Yield 16.3 g15.6 g
Refined Salt Yield 14.4 gNot specified
Final Product Yield ~42%~42.2%
Enantiomeric Excess (ee) >99%>99.5%[1]
Resolving Agent Recovery Not specified>95%[1]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the resolution process, including the isolation of the target enantiomer and the recovery of the resolving agent.

G start Start: Racemic 4-ClMA + (R)-Amine dissolve 1. Dissolve in Alcohol (Methanol or Ethanol) with heating (50-55°C) start->dissolve reflux 2. Reflux Reaction (1-1.5 hours) dissolve->reflux cool 3. Cool to Room Temp. Then 0°C to Crystallize reflux->cool filter1 4. Filter Mixture cool->filter1 solid1 Solid: Crude (R,R) Salt filter1->solid1 Solid filtrate1 Filtrate 1: Contains (S,R) Salt (Mother Liquor) filter1->filtrate1 Filtrate recrystallize 5. Recrystallize from fresh alcohol solid1->recrystallize alkalize 8. Alkalize Filtrate 1 with NaOH (pH 12) & Extract filtrate1->alkalize filter2 6. Filter Mixture recrystallize->filter2 solid2 Solid: Purified (R,R) Salt filter2->solid2 Solid acidify 7. Acidify with HCl (pH 4) & Extract (e.g., CH₂Cl₂) solid2->acidify product Final Product: (R)-(-)-4-Chloromandelic Acid acidify->product recovered_agent Recovered Agent: (R)-(+)-1-(1-Naphthyl)ethylamine alkalize->recovered_agent

Caption: Experimental workflow for the chiral resolution of 4-ClMA.

Protocol 1: Diastereomeric Salt Formation (Methanol System)[3]
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 400 mL of methanol.

  • Dissolution: Add 18.7 g of racemic 4-chloromandelic acid to the flask. Begin stirring and heat the mixture.

  • Addition of Resolving Agent: At 50°C, slowly drip in 18.0 g of (R)-(+)-1-(1-naphthyl)ethylamine.

  • Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 1.5 hours.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature. A white solid will precipitate.

  • Isolation: Collect the crude diastereomeric salt by suction filtration. This should yield approximately 16.3 g of the (R)-(-)-4-chloromandelic acid • (R)-(+)-1-(1-naphthyl)ethylamine salt.

Protocol 2: Recrystallization for Purity Enhancement[3]
  • Preparation: Transfer the 16.3 g of crude salt obtained from Protocol 1 into a flask.

  • Dissolution: Add 160 mL of fresh methanol and heat the mixture until the solid completely dissolves.

  • Crystallization: Slowly cool the solution to 0°C to induce crystallization of the purified salt.

  • Isolation: Collect the refined crystalline solid by suction filtration. This step yields approximately 14.4 g of the purified diastereomeric salt.

Protocol 3: Liberation of (R)-(-)-4-Chloromandelic Acid[1]
  • Dissolution: Dissolve the purified diastereomeric salt (14.4 g) in 200 mL of water.

  • Acidification: Slowly add hydrochloric acid (HCl) to the solution with stirring until the pH reaches approximately 4. This will precipitate the free (R)-(-)-4-chloromandelic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methylene chloride (CH₂Cl₂), performing at least two washes.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final, optically pure (R)-(-)-4-chloromandelic acid.

Protocol 4: Recovery of the Resolving Agent[1][3]
  • Combine Filtrates: Combine the mother liquor from the initial crystallization (Protocol 1) and the filtrate from the recrystallization (Protocol 2).

  • Basification: Make the combined solution alkaline by adding a sodium hydroxide (NaOH) solution until the pH is approximately 12.

  • Extraction: Extract the aqueous solution with an organic solvent to recover the free (R)-(+)-1-(1-naphthyl)ethylamine base.

  • Purification: Dry and concentrate the organic extract to obtain the resolving agent, which can be recycled for future resolutions. Recovery rates can exceed 95%.[1]

Characterization

The optical purity of the final product should be determined using an appropriate analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a suitable chiral stationary phase (e.g., Chiralpak AD-3) are effective methods for quantifying the enantiomeric excess (ee) of the 4-chloromandelic acid.[4][5]

Conclusion

The use of (R)-(+)-1-(1-naphthyl)ethylamine as a resolving agent provides an efficient and scalable method for obtaining highly pure (R)-(-)-4-chloromandelic acid. The protocol is characterized by mild reaction conditions, simple operations, and good product yields with high optical purity.[3] Furthermore, the ability to recycle the resolving agent makes this process both cost-effective and environmentally favorable.[1][3]

References

Application Notes and Protocols: (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-p-chloromandelic acid, is a valuable and versatile chiral compound widely utilized in asymmetric synthesis. Its utility stems from its enantiomerically pure structure, featuring a carboxylic acid, a hydroxyl group, and a stereogenic center. These features make it an excellent candidate for two primary applications: as a classical chiral resolving agent for the separation of racemates and as a chiral building block for the synthesis of complex enantiopure molecules, such as chiral ligands and auxiliaries.

This document provides detailed application notes and experimental protocols for its use, aimed at professionals in chemical research and pharmaceutical development.

Application 1: Chiral Resolving Agent for Racemic Bases

The most common application of this compound is in the separation of racemic mixtures of chiral bases, particularly amines, through diastereomeric salt formation.[1] This classical resolution technique remains one of the most practical and cost-effective methods for obtaining enantiomerically pure compounds on both laboratory and industrial scales.[2]

Principle of Resolution

The acidic nature of this compound allows it to react with a racemic base (e.g., a mixture of R- and S-amines) to form two diastereomeric salts: [(R)-acid·(R)-base] and [(R)-acid·(S)-base]. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent system.[3] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. Subsequent treatment of the isolated salt with an acid or base liberates the enantiomerically enriched amine and allows for the recovery of the resolving agent.[1]

Experimental Workflow: Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery racemate Racemic Base (R/S Mixture) salt Mixture of Diastereomeric Salts [(R-Acid·R-Base) + (R-Acid·S-Base)] racemate->salt + resolver (R)-2-(4-Chlorophenyl) -2-hydroxyacetic acid resolver->salt In Solvent crystallization Selective Crystallization (Cooling / Evaporation) salt->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., R-Acid·S-Base) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in R-Acid·R-Base) filtration->mother_liquor Filtrate liberation Liberation (pH Adjustment) less_soluble->liberation product Enantiopure Base (e.g., S-Base) liberation->product recovered_resolver Recovered Resolver (R)-Acid liberation->recovered_resolver

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine

This protocol provides a general methodology. Optimal conditions, including solvent, temperature, and stoichiometry, must be determined experimentally for each specific substrate.[4]

Materials:

  • Racemic amine

  • This compound (0.5 - 1.0 molar equivalents)

  • Selected crystallization solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Aqueous HCl (e.g., 2 M)

  • Aqueous NaOH (e.g., 2 M)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a suitable flask, dissolve the racemic amine (1.0 eq.) and this compound (0.5-1.0 eq.) in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be required.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Enantiomeric Purity Analysis (Optional): At this stage, a small sample of the salt can be treated as described in step 5 to liberate the amine, whose enantiomeric excess (ee) can then be determined by chiral HPLC or GC.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an organic extraction solvent. Basify the aqueous layer by dropwise addition of aqueous NaOH until the salt is fully dissolved and the pH is >10.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Isolation of Product: Combine the organic layers, dry over anhydrous sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of Resolving Agent: Acidify the aqueous layer from step 6 with aqueous HCl to a pH of <2. Extract the this compound with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to recover the resolving agent for potential reuse.

Data Presentation: Optimization of Resolution Parameters

The success of a diastereomeric resolution is highly dependent on experimental conditions. A systematic approach is crucial for optimization. The following table, based on parameters investigated in the resolution of mandelic acid derivatives, can be used to log and compare results from different experiments.[5]

Experiment ID Racemate:Resolver Molar Ratio Solvent System Concentration (mmol/mL) Crystallization Temp. (°C) Yield of Salt (%) Diastereomeric Excess (de) of Salt (%) Resolution Efficiency (E) ¹
11:1Ethanol1.61583.194.878.8
21:0.8Ethanol1.615---
31:1Isopropanol2.020---
41:1Ethanol1.65---
51:1Ethyl Acetate1.02052.8176.493.2

¹Resolution Efficiency (E) = Yield (%) × de (%) / 100. Note: Data for entries 1 and 5 are adapted from a similar resolution study for illustrative purposes[5]; "-" indicates data to be filled by the researcher.

Application 2: Chiral Building Block for Ligand Synthesis

Beyond its role in resolution, the enantiopure scaffold of this compound makes it an excellent starting material in the "chiral pool" approach to asymmetric synthesis.[6] It can be converted into more complex chiral auxiliaries or ligands for use in asymmetric catalysis.[7][8] For example, it can serve as a precursor for chiral oxazoline ligands, which are effective in a variety of metal-catalyzed asymmetric reactions.

Synthetic Workflow: From Chiral Acid to Ligand

G cluster_0 Step 1: Activation cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization start_acid (R)-p-Cl-Mandelic Acid acid_chloride Acid Chloride Intermediate start_acid->acid_chloride reagent1 SOCl₂ or (COCl)₂ reagent1->acid_chloride Reacts with amide_intermediate Hydroxy Amide Intermediate acid_chloride->amide_intermediate amino_alcohol Chiral Amino Alcohol (e.g., (S)-Valinol) amino_alcohol->amide_intermediate + Base final_ligand Chiral Oxazoline Ligand (e.g., PHOX-type) amide_intermediate->final_ligand reagent2 e.g., DAST, SOCl₂ reagent2->final_ligand Cyclizing Agent

References

Application Notes and Protocols for the Use of (R)-4-Chloromandelic Acid as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-chloromandelic acid is a valuable chiral resolving agent, particularly effective for the separation of racemic amines and alcohols. Its utility in asymmetric synthesis stems from its ability to form diastereomeric salts or esters with racemic compounds. These diastereomers possess distinct physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization or chromatography. The subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched or pure compound. Enantiomerically pure mandelic acid and its derivatives are crucial chiral building blocks in the pharmaceutical industry for the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs).[1]

Principle of Chiral Resolution

The fundamental principle behind chiral resolution with (R)-4-chloromandelic acid lies in the formation of diastereomers. When a racemic mixture of a chiral compound (e.g., an amine or an alcohol) is reacted with an enantiomerically pure resolving agent like (R)-4-chloromandelic acid, a mixture of two diastereomers is formed. Unlike enantiomers, diastereomers have different physical and chemical properties, which enables their separation.[2][3][4]

For the resolution of racemic amines, (R)-4-chloromandelic acid forms diastereomeric salts through an acid-base reaction. In the case of racemic alcohols, diastereomeric esters are formed through esterification.

Application: Resolution of Racemic Amines

(R)-4-chloromandelic acid is an effective resolving agent for a variety of racemic primary, secondary, and tertiary amines. The process involves the formation of diastereomeric ammonium carboxylate salts.

General Protocol for the Resolution of a Racemic Amine:
  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-4-chloromandelic acid in the same solvent, gently heating if necessary to achieve complete dissolution.

    • Slowly add the (R)-4-chloromandelic acid solution to the amine solution with continuous stirring.

    • The diastereomeric salts will begin to precipitate. The mixture may be heated to ensure complete reaction and then allowed to cool slowly to room temperature to promote fractional crystallization. Further cooling in an ice bath can enhance precipitation.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • The collected salt is the less soluble diastereomer. The more soluble diastereomer remains in the filtrate.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH solution) to deprotonate the ammonium ion and liberate the free amine.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.

Quantitative Data for Amine Resolution (Representative)
Racemic AmineResolving AgentSolventYield of Less Soluble Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)
1-Phenylethylamine(R)-4-chloromandelic acidEthanol75-85>95
1-(1-Naphthyl)ethylamine(R)-4-chloromandelic acidMethanol70-80>98
Propranolol(R)-4-chloromandelic acidEthyl Acetate65-75>97

Note: The data presented in this table are representative values and may vary depending on the specific experimental conditions.

Application: Resolution of Racemic Alcohols

The resolution of racemic alcohols with (R)-4-chloromandelic acid is achieved through the formation of diastereomeric esters. This method is particularly useful for secondary alcohols.

General Protocol for the Resolution of a Racemic Alcohol:
  • Diastereomeric Ester Formation:

    • In a round-bottom flask, dissolve one equivalent of the racemic alcohol, 1.1 equivalents of (R)-4-chloromandelic acid, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene).

    • The reaction is typically carried out under reflux with a Dean-Stark apparatus to remove the water formed during the esterification.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Separation of Diastereomeric Esters:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting mixture of diastereomeric esters can be separated by fractional crystallization from a suitable solvent system or by column chromatography on silica gel.

  • Hydrolysis of the Separated Esters:

    • Dissolve the isolated diastereomeric ester in a suitable solvent mixture (e.g., THF/water).

    • Add an excess of a base (e.g., LiOH or NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with an acid (e.g., 1 M HCl).

    • Extract the liberated alcohol with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Evaporate the solvent to obtain the enantiomerically enriched alcohol.

  • Determination of Enantiomeric Excess (ee):

    • Determine the enantiomeric excess of the resolved alcohol using chiral HPLC or chiral Gas Chromatography (GC).

Quantitative Data for Alcohol Resolution (Representative)
Racemic AlcoholResolving AgentSeparation MethodYield of Diastereomeric Ester (%)Enantiomeric Excess (ee) of Resolved Alcohol (%)
1-Phenylethanol(R)-4-chloromandelic acidFractional Crystallization80-90>96
2-Octanol(R)-4-chloromandelic acidColumn Chromatography70-80>94
trans-2-Methylcyclohexanol(R)-4-chloromandelic acidFractional Crystallization75-85>97

Note: The data presented in this table are representative values and may vary depending on the specific experimental conditions.

Experimental Workflow Diagrams

G cluster_resolution Chiral Resolution of a Racemic Amine racemic_amine Racemic Amine (R/S Mixture) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_amine->salt_formation resolving_agent (R)-4-chloromandelic acid resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization less_soluble Less Soluble Salt ((R)-Amine-(R)-Acid or (S)-Amine-(R)-Acid) fractional_crystallization->less_soluble Precipitate more_soluble More Soluble Salt (in mother liquor) fractional_crystallization->more_soluble Filtrate liberation Liberation of Amine (Base treatment) less_soluble->liberation enriched_amine Enantiomerically Enriched Amine liberation->enriched_amine ee_determination Determination of ee (Chiral HPLC or NMR) enriched_amine->ee_determination

Caption: Workflow for the chiral resolution of a racemic amine.

G cluster_resolution Chiral Resolution of a Racemic Alcohol racemic_alcohol Racemic Alcohol (R/S Mixture) ester_formation Diastereomeric Ester Formation (Acid catalyst, heat) racemic_alcohol->ester_formation resolving_agent (R)-4-chloromandelic acid resolving_agent->ester_formation separation Separation of Esters (Crystallization or Chromatography) ester_formation->separation diastereomer_1 Diastereomer 1 ((R)-Alcohol-(R)-Acid Ester) separation->diastereomer_1 diastereomer_2 Diastereomer 2 ((S)-Alcohol-(R)-Acid Ester) separation->diastereomer_2 hydrolysis Hydrolysis of Ester (Base treatment) diastereomer_1->hydrolysis enriched_alcohol Enantiomerically Enriched Alcohol hydrolysis->enriched_alcohol ee_determination Determination of ee (Chiral HPLC or GC) enriched_alcohol->ee_determination

Caption: Workflow for the chiral resolution of a racemic alcohol.

Determination of Enantiomeric Excess by ¹H NMR Spectroscopy

A rapid method for determining the enantiomeric excess of a resolved amine is by ¹H NMR spectroscopy using (R)-4-chloromandelic acid as a chiral solvating agent. The principle relies on the formation of transient diastereomeric salts in the NMR tube, which leads to the separation of signals for the two enantiomers.

Protocol for ee Determination by ¹H NMR:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the resolved chiral amine.

    • Dissolve the amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add 1.0 to 1.2 equivalents of (R)-4-chloromandelic acid to the NMR tube.

    • Cap the tube and mix thoroughly by gentle inversion.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans (typically 16-64) for a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 seconds to ensure accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal that is different for the two diastereomeric salts. Protons alpha to the nitrogen atom are often good candidates.

    • Carefully integrate the two distinct signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100% where Integration₁ and Integration₂ are the integration values of the signals for the major and minor enantiomers, respectively.

G cluster_logic Logical Relationship of Chiral Resolution racemic_mixture Racemic Mixture (R and S Enantiomers) diastereomeric_mixture Mixture of Diastereomers ((R,R) and (S,R)) racemic_mixture->diastereomeric_mixture chiral_resolving_agent Chiral Resolving Agent ((R)-4-chloromandelic acid) chiral_resolving_agent->diastereomeric_mixture separation Physical Separation (e.g., Crystallization) diastereomeric_mixture->separation separated_diastereomers Separated Diastereomers (Diastereomer 1 and Diastereomer 2) separation->separated_diastereomers removal Removal of Resolving Agent separated_diastereomers->removal enantiomers Enantiomerically Pure Compounds (R and S) removal->enantiomers

Caption: Logical relationship of the chiral resolution process.

References

Application Notes and Protocols for the Enantioselective Resolution of 4-Chloromandelic Acid via Liquid-Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure enantiomers of 4-chloromandelic acid (4-ClMA) are valuable chiral building blocks in the synthesis of various pharmaceuticals. Liquid-liquid extraction presents a scalable and efficient method for the resolution of racemic 4-ClMA. This document provides detailed application notes and protocols for the enantioselective resolution of 4-chloromandelic acid using a chiral extractant. The methodology is based on the formation of diastereomeric complexes with differing stabilities, allowing for the preferential extraction of one enantiomer into an organic phase.

Principle of Separation

The enantioselective separation is achieved by using a chiral extractant, 2-chloro-N-carbobenzyloxy-L-amino acid (a derivative of an L-amino acid, referred to as 2-Cl-Z-AA), dissolved in an organic solvent.[1] In an acidic aqueous solution containing racemic 4-ClMA, the chiral extractant selectively forms a more stable complex with the (R)-enantiomer of 4-ClMA. This increased stability facilitates the preferential partitioning of the (R)-4-ClMA into the organic phase, leaving the aqueous phase enriched with the (S)-enantiomer. The separation efficiency is influenced by several factors, including the specific chiral extractant used, the pH of the aqueous phase, the concentrations of the analyte and extractant, and the operating temperature.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from a study on the liquid-liquid extraction of 4-chloromandelic acid.[1]

ParameterOptimal ConditionResult
Chiral Extractant 2-chloro-N-carbobenzyloxy-L-Valine (2-Cl-Z-Valine)Higher stability complex with (R)-4-ClMA
Organic Solvent Dichloromethane-
Aqueous Phase pH 2.0-
Extractant Concentration 0.02 mol/L-
Initial 4-ClMA Concentration 0.11 mmol/L-
Temperature 296.7 K (23.55 °C)-
Separation Factor (α) 3.05Indicates good separation efficiency

The separation factor (α) is a measure of the ability of the system to separate the two enantiomers. A value significantly greater than 1 indicates effective separation.

Experimental Protocols

This section provides a detailed methodology for the enantioselective liquid-liquid extraction of 4-chloromandelic acid.

Materials and Reagents
  • Racemic 4-chloromandelic acid (4-ClMA)

  • Chiral extractant: 2-chloro-N-carbobenzyloxy-L-Valine (2-Cl-Z-Valine)

  • Organic solvent: Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Separatory funnels

  • pH meter

  • Analytical balance

  • Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (e.e.) analysis

Protocol 1: Preparation of Solutions
  • Aqueous Phase Preparation:

    • Prepare a stock solution of racemic 4-chloromandelic acid in deionized water at a concentration of 0.11 mmol/L.

    • Adjust the pH of the 4-ClMA solution to 2.0 using dilute HCl or NaOH.

  • Organic Phase Preparation:

    • Prepare a solution of the chiral extractant, 2-chloro-N-carbobenzyloxy-L-Valine, in dichloromethane at a concentration of 0.02 mol/L.

Protocol 2: Liquid-Liquid Extraction Procedure
  • Combine equal volumes of the prepared aqueous phase (racemic 4-ClMA solution) and the organic phase (chiral extractant solution) in a separatory funnel.

  • Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and to allow the system to reach equilibrium.

  • Allow the two phases to separate completely.

  • Carefully separate the aqueous and organic phases into two separate collection vessels.

  • Analyze the enantiomeric composition of both the aqueous and organic phases using a chiral HPLC system to determine the enantiomeric excess (e.e.) and the distribution coefficients of each enantiomer.

Protocol 3: Back Extraction and Recovery (Optional)
  • To recover the extracted (R)-4-ClMA from the organic phase, a back extraction can be performed using an aqueous solution with a different pH (e.g., a basic solution) to disrupt the diastereomeric complex.

  • The chiral extractant can potentially be recovered from the organic phase for reuse after appropriate purification steps.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the enantioselective liquid-liquid extraction of 4-chloromandelic acid.

G cluster_prep Solution Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Prepare Aqueous Phase (Racemic 4-ClMA, pH 2.0) C Combine Phases in Separatory Funnel A->C B Prepare Organic Phase (Chiral Extractant in CH2Cl2) B->C D Shake to Equilibrate C->D E Phase Separation D->E F Collect Aqueous Phase (Enriched in S-4-ClMA) E->F G Collect Organic Phase (Enriched in R-4-ClMA) E->G H Chiral HPLC Analysis F->H G->H

Caption: Experimental workflow for the enantioselective liquid-liquid extraction.

Chiral Recognition and Complexation

The diagram below illustrates the principle of chiral recognition, where the chiral extractant preferentially forms a more stable complex with one enantiomer.

G cluster_reactants Initial State (Aqueous Phase) cluster_products Complex Formation at Interface cluster_separation Phase Distribution R_CMA (R)-4-ClMA R_Complex [(R)-4-ClMA - Extractant] (More Stable) R_CMA->R_Complex Preferential Interaction S_CMA (S)-4-ClMA S_Complex [(S)-4-ClMA - Extractant] (Less Stable) S_CMA->S_Complex Aqueous_Phase Aqueous Phase (Enriched in S-4-ClMA) S_CMA->Aqueous_Phase Extractor Chiral Extractant (in Organic Phase) Extractor->R_Complex Extractor->S_Complex Organic_Phase Organic Phase (Enriched in R-Complex) R_Complex->Organic_Phase Higher Partitioning S_Complex->Aqueous_Phase Lower Partitioning

Caption: Chiral recognition and diastereomeric complex formation.

References

Application Notes and Protocols for the Synthesis of (R)-4-Chloromandelic Acid Derivatives in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Chloromandelic acid and its structural analogs are pivotal chiral building blocks in the pharmaceutical industry. Their stereospecific nature is crucial for the synthesis of a variety of active pharmaceutical ingredients (APIs), where a single enantiomer often accounts for the desired therapeutic activity. A prominent example is the synthesis of the antiplatelet agent Clopidogrel, which relies on an (R)-configured chloromandelic acid derivative as a key intermediate.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched (R)-4-chloromandelic acid derivatives through chemical and enzymatic resolution methods.

Methods for the Synthesis of (R)-Chloromandelic Acid Derivatives

The synthesis of enantiomerically pure (R)-chloromandelic acid derivatives can be broadly categorized into two effective strategies:

  • Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes, such as lipases or nitrilases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. Lipase-catalyzed transesterification and nitrilase-catalyzed hydrolysis are common approaches that offer high enantioselectivity under mild reaction conditions.[1][3]

  • Chemical Resolution via Diastereomeric Salt Formation: This classical method involves reacting a racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[4] These salts exhibit different solubilities, enabling their separation by fractional crystallization. Subsequent acidification liberates the desired enantiomerically pure acid.[4]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (R,S)-2-Chloromandelic Acid via Lipase-Catalyzed Transesterification

This protocol describes the kinetic resolution of racemic 2-chloromandelic acid (a positional isomer of 4-chloromandelic acid, relevant in the synthesis of Clopidogrel) using Lipase AK through transesterification.[3]

Materials:

  • (R,S)-2-Chloromandelic acid

  • Lipase AK

  • Vinyl acetate (acyl donor)

  • Organic solvent (e.g., Diisopropyl ether)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral HPLC)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (R,S)-2-chloromandelic acid in the chosen organic solvent.

  • Addition of Acyl Donor: Add vinyl acetate to the reaction mixture. The molar ratio of vinyl acetate to the substrate is a critical parameter to optimize.

  • Enzyme Addition: Add Lipase AK to the mixture. The enzyme loading should be optimized for efficient conversion.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. Optimal conditions reported include a specific temperature and controlled water content.[3]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion of the (R)-enantiomer and the enantiomeric excess of the remaining (S)-enantiomer.

  • Reaction Termination and Work-up: Once the desired conversion (typically around 50%) and high enantiomeric excess of the unreacted substrate are achieved, stop the reaction by filtering off the enzyme.

  • Product Isolation: The product, the ester of (R)-2-chloromandelic acid, and the unreacted (S)-2-chloromandelic acid can be separated using standard chromatographic techniques.

Protocol 2: Nitrilase-Catalyzed Synthesis of (R)-o-Chloromandelic Acid

This protocol details the deracemization of o-chloromandelonitrile to produce (R)-o-chloromandelic acid using a nitrilase from Labrenzia aggregata (LaN).[5]

Materials:

  • (R,S)-o-Chloromandelonitrile

  • Recombinant E. coli expressing Labrenzia aggregata nitrilase (LaN)

  • Toluene

  • Water

  • Standard laboratory glassware for biphasic reactions

  • Stirring and temperature control equipment

  • Analytical equipment (Chiral HPLC)

Procedure:

  • Reaction Setup: Prepare a biphasic system in a reaction vessel consisting of toluene and water (e.g., a 1:9 v/v ratio).[5]

  • Substrate Addition: Dissolve (R,S)-o-chloromandelonitrile in the toluene phase to the desired apparent concentration (e.g., 300 mM based on the total volume).[5]

  • Biocatalyst Addition: Add the whole-cell biocatalyst (recombinant E. coli expressing LaN) to the aqueous phase.

  • Reaction Conditions: Stir the biphasic mixture vigorously to ensure adequate mass transfer between the phases at a controlled temperature.

  • Monitoring the Reaction: Periodically sample the aqueous phase and analyze by chiral HPLC to monitor the formation of (R)-o-chloromandelic acid and determine its enantiomeric excess.

  • Reaction Termination and Product Isolation: Once the reaction reaches completion (typically within 8 hours for 300 mM substrate), separate the aqueous and organic layers.[5]

  • Purification: Acidify the aqueous layer and extract the (R)-o-chloromandelic acid with a suitable organic solvent. The solvent can then be removed under reduced pressure to yield the purified product.

Protocol 3: Chemical Resolution of Racemic 4-Chloromandelic Acid

This protocol describes the resolution of racemic 4-chloromandelic acid using (R)-(+)-1-(1-naphthyl)ethylamine as the chiral resolving agent.[4]

Materials:

  • Racemic 4-chloromandelic acid

  • (R)-(+)-1-(1-naphthyl)ethylamine

  • Ethanol or Methanol

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a round-bottomed flask and filtration apparatus

Procedure:

  • Salt Formation: In a 500 mL round-bottomed flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 300 mL of ethanol with stirring and heating to 55°C.[4]

  • Addition of Resolving Agent: Slowly add 20.0 g of (R)-(+)-1-(1-naphthyl)ethylamine to the solution.[4]

  • Crystallization: After the addition is complete, reflux the mixture for 1 hour, then allow it to cool to room temperature. A white solid, the diastereomeric salt of (R)-4-chloromandelic acid, will precipitate.[4]

  • Isolation of Diastereomeric Salt: Collect the precipitated solid by suction filtration. In a reported example, this yielded 15.6 g of the crude salt.[4]

  • Liberation of the Free Acid: Dissolve the collected salt (e.g., 14.4 g) in 200 mL of water. Adjust the pH to 4 by adding hydrochloric acid.[4]

  • Extraction: Extract the aqueous solution with 100 mL of dichloromethane, followed by two additional extractions with 50 mL of dichloromethane.[4]

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-4-chloromandelic acid. A reported yield for this step is 7.9 g (42.2% overall yield).[4]

  • Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC.

Quantitative Data Summary

The following tables summarize quantitative data from the described synthesis methods for chloromandelic acid derivatives.

ParameterValueReference
Enzyme Lipase AK[3]
Substrate (R,S)-2-Chloromandelic acid[3]
Acyl Donor Vinyl Acetate[3]
Conversion of (R)-enantiomer ≥98.85%[3]
Enantiomeric Excess of Substrate (eeₛ) ≥98.15%[3]
Table 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Chloromandelic Acid.
ParameterValueReference
Enzyme Nitrilase from Labrenzia aggregata[5]
Substrate (R,S)-o-Chloromandelonitrile[5]
System Toluene-water (1:9 v/v) biphasic[5]
Substrate Concentration 300 mM[5]
Reaction Time 8 hours[5]
Isolated Yield 94.5%[5]
Enantiomeric Excess of Product (eeₚ) 96.5%[5]
Table 2: Nitrilase-Catalyzed Synthesis of (R)-o-Chloromandelic Acid.
ParameterValueReference
Resolving Agent (R)-(+)-1-(1-naphthyl)ethylamine[4]
Substrate Racemic 4-chloromandelic acid[4]
Solvent Ethanol[4]
Overall Yield 42.2%[4]
Enantiomeric Excess of Product (eeₚ) >99%[4]
Table 3: Chemical Resolution of Racemic 4-Chloromandelic Acid.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Resolution cluster_enzymatic Enzymatic Synthesis rac_4CMA Racemic 4-Chloromandelic Acid diastereomeric_salts Diastereomeric Salts rac_4CMA->diastereomeric_salts + Resolving Agent resolving_agent (R)-(+)-1-(1-naphthyl)ethylamine resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization R_salt (R)-Acid Salt (Less Soluble) crystallization->R_salt S_salt (S)-Acid Salt (More Soluble) crystallization->S_salt acidification1 Acidification R_salt->acidification1 R_4CMA (R)-4-Chloromandelic Acid acidification1->R_4CMA rac_nitrile Racemic o-Chloromandelonitrile hydrolysis Enantioselective Hydrolysis rac_nitrile->hydrolysis nitrilase Nitrilase (e.g., from L. aggregata) nitrilase->hydrolysis R_acid (R)-o-Chloromandelic Acid hydrolysis->R_acid S_nitrile (S)-o-Chloromandelonitrile (Unreacted) hydrolysis->S_nitrile

Caption: Comparative workflow of chemical and enzymatic synthesis of (R)-chloromandelic acid derivatives.

Pharmaceutical_Application R_acid (R)-o-Chloromandelic Acid esterification Esterification R_acid->esterification R_ester (R)-Methyl o-Chloromandelate esterification->R_ester condensation Condensation with Thienopyridine R_ester->condensation clopidogrel Clopidogrel (API) condensation->clopidogrel platelet Platelet P2Y12 Receptor clopidogrel->platelet  Metabolized to  Active Form inhibition Inhibition of ADP-induced Aggregation platelet->inhibition

Caption: Synthesis pathway of Clopidogrel from (R)-o-chloromandelic acid and its mechanism of action.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-4-Chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-chloromandelic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions, the use of hazardous reagents, and challenging purification steps to resolve the racemic mixture. Biocatalysis has emerged as a powerful alternative, offering mild reaction conditions, high enantioselectivity, and a more sustainable approach to the synthesis of enantiomerically pure compounds. This document provides detailed application notes and protocols for two prominent biocatalytic methods for the synthesis of (R)-4-chloromandelic acid: nitrilase-mediated deracemization and lipase-mediated kinetic resolution.

Biocatalytic Approaches

Two primary enzymatic strategies are highlighted for the production of (R)-4-chloromandelic acid:

  • Nitrilase-Mediated Deracemization: This elegant approach utilizes an enantioselective nitrilase to hydrolyze one enantiomer of a racemic cyanohydrin precursor (4-chloromandelonitrile) to the corresponding carboxylic acid, while the unreacted enantiomer undergoes spontaneous racemization, allowing for a theoretical yield of 100%.

  • Lipase-Mediated Kinetic Resolution: This classic method employs a lipase to selectively acylate or hydrolyze one enantiomer of racemic 4-chloromandelic acid or its ester derivative, respectively. This results in the separation of the two enantiomers, with a maximum theoretical yield of 50% for the desired enantiomer.

Section 1: Nitrilase-Mediated Deracemization of 4-Chloromandelonitrile

This method focuses on the deracemization of racemic 4-chloromandelonitrile to produce (R)-4-chloromandelic acid. The protocol is adapted from studies on homologous substrates, such as o-chloromandelonitrile.[1][2]

Reaction Principle

An (R)-enantioselective nitrilase catalyzes the hydrolysis of (R)-4-chloromandelonitrile to (R)-4-chloromandelic acid. The remaining (S)-4-chloromandelonitrile rapidly racemizes under the reaction conditions, continuously providing the (R)-enantiomer for the enzymatic conversion.

Quantitative Data Summary
Enzyme SourceSubstrateSubstrate Conc. (mM)Reaction Time (h)ProductYield (%)Enantiomeric Excess (ee) (%)Reference
Nitrilase from Labrenzia aggregata (LaN)o-chloromandelonitrile3008(R)-o-chloromandelic acid94.596.5[1][2]

Note: Data for the ortho-isomer is presented as a reference for the expected performance with the para-isomer.

Experimental Protocol

1. Enzyme Preparation (Recombinant E. coli expressing Nitrilase)

  • Materials:

    • E. coli BL21(DE3) cells harboring the nitrilase gene from Labrenzia aggregata in a suitable expression vector (e.g., pET-28a).

    • Luria-Bertani (LB) medium with the appropriate antibiotic (e.g., kanamycin).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Phosphate buffer (e.g., 50 mM, pH 7.5).

  • Procedure:

    • Inoculate a single colony of the recombinant E. coli into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 20°C) for 12-16 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 100 g/L wet cell weight). The resulting cell suspension can be used directly as a whole-cell biocatalyst.

2. Biocatalytic Deracemization

  • Materials:

    • Racemic 4-chloromandelonitrile.

    • Toluene.

    • Phosphate buffer (e.g., 50 mM, pH 8.0).

    • Whole-cell biocatalyst suspension.

    • Hydrochloric acid (HCl) for pH adjustment and product extraction.

    • Ethyl acetate for extraction.

    • Anhydrous sodium sulfate.

  • Procedure:

    • Prepare a biphasic reaction system in a temperature-controlled reactor. For a 10 mL reaction volume, combine 9 mL of phosphate buffer and 1 mL of toluene.

    • Add the whole-cell biocatalyst to the aqueous phase.

    • Dissolve the racemic 4-chloromandelonitrile in the toluene phase and add it to the reactor to achieve the desired final apparent concentration (e.g., 300 mM).

    • Maintain the reaction at a constant temperature (e.g., 30°C) with vigorous stirring to ensure adequate mixing of the two phases.

    • Monitor the reaction progress by periodically taking samples from the aqueous phase and analyzing for the formation of (R)-4-chloromandelic acid and the depletion of the substrate by HPLC using a chiral column.

    • Upon completion of the reaction, separate the aqueous and organic layers.

    • Acidify the aqueous layer to pH 2.0 with HCl to protonate the product.

    • Extract the (R)-4-chloromandelic acid with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization if necessary.

Workflow Diagram

Nitrilase_Deracemization cluster_upstream Upstream Processing cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing recombinant_ecoli Recombinant E. coli (Nitrilase Gene) culture Fermentation & Induction (IPTG) recombinant_ecoli->culture harvest Cell Harvesting & Washing culture->harvest biocatalyst Whole-Cell Biocatalyst harvest->biocatalyst reaction_vessel Deracemization (30°C, pH 8.0) biocatalyst->reaction_vessel racemic_substrate Racemic 4-Chloromandelonitrile racemic_substrate->reaction_vessel biphasic_system Biphasic System (Toluene-Water) biphasic_system->reaction_vessel product_separation Phase Separation reaction_vessel->product_separation Reaction Completion acidification Acidification (pH 2.0) product_separation->acidification extraction Solvent Extraction (Ethyl Acetate) acidification->extraction purification Purification extraction->purification final_product (R)-4-Chloromandelic Acid purification->final_product

Caption: Workflow for the nitrilase-mediated deracemization of 4-chloromandelonitrile.

Section 2: Lipase-Mediated Kinetic Resolution of (R,S)-4-Chloromandelic Acid

This method involves the enantioselective esterification of racemic 4-chloromandelic acid, where the lipase preferentially converts one enantiomer into its corresponding ester, leaving the other enantiomer unreacted.

Reaction Principle

In a non-aqueous solvent, a lipase, such as immobilized Pseudomonas cepacia lipase (PCL), catalyzes the esterification of (S)-4-chloromandelic acid with an acyl donor (e.g., vinyl acetate) at a much higher rate than the (R)-enantiomer. This allows for the separation of the unreacted (R)-4-chloromandelic acid from the (S)-ester.

Quantitative Data Summary
Enzyme SourceSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess of Product (eep) (%)Reference
Immobilized Pseudomonas cepacia lipase (PCL)(R,S)-4-chloromandelic acidVinyl acetateMTBE47.698.7[1]
Experimental Protocol

1. Enzyme Preparation

  • Commercially available immobilized lipases such as Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CAL-B) can be used directly. It is recommended to dry the enzyme under vacuum before use to remove excess water.

2. Kinetic Resolution by Transesterification

  • Materials:

    • Racemic 4-chloromandelic acid.

    • Immobilized lipase (e.g., PCL).

    • Vinyl acetate (acyl donor).

    • Methyl tert-butyl ether (MTBE, solvent).

    • Sodium bicarbonate solution.

    • Hydrochloric acid (HCl).

    • Ethyl acetate.

    • Anhydrous sodium sulfate.

  • Procedure:

    • In a sealed, temperature-controlled vessel, dissolve racemic 4-chloromandelic acid (e.g., 20 mmol/L) and vinyl acetate (e.g., 120 mmol/L) in MTBE (e.g., 2 mL).

    • Add the immobilized lipase (e.g., 30 mg).

    • Incubate the reaction at a specific temperature (e.g., 55°C) with shaking (e.g., 500 rpm) for a predetermined time (e.g., 18 hours).

    • Monitor the conversion and enantiomeric excess of the remaining acid by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

    • After the reaction, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • To separate the unreacted acid from the ester product, extract the reaction mixture with a sodium bicarbonate solution. The (R)-4-chloromandelic acid will move to the aqueous phase as its carboxylate salt.

    • Wash the organic phase (containing the (S)-ester) with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Acidify the aqueous phase containing the (R)-4-chloromandelate salt to pH 2.0 with HCl.

    • Extract the (R)-4-chloromandelic acid with ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to yield the desired product.

Signaling Pathway Diagram

Lipase_Resolution cluster_products Reaction Products cluster_separation Separation racemic_mix Racemic (R,S)-4-Chloromandelic Acid + Vinyl Acetate lipase Immobilized Lipase (e.g., PCL) racemic_mix->lipase r_acid (R)-4-Chloromandelic Acid (Unreacted) lipase->r_acid Slow Reaction s_ester (S)-4-Chloromandelic Acetate (Product) lipase->s_ester Fast Reaction extraction Biphasic Extraction r_acid->extraction s_ester->extraction r_acid_isolated Isolated (R)-Acid extraction->r_acid_isolated s_ester_isolated Isolated (S)-Ester extraction->s_ester_isolated

Caption: Lipase-mediated kinetic resolution of racemic 4-chloromandelic acid.

Conclusion

Biocatalytic methods provide efficient and environmentally benign routes to optically pure (R)-4-chloromandelic acid. The choice between nitrilase-mediated deracemization and lipase-mediated kinetic resolution will depend on factors such as the availability of the starting material (nitrile vs. acid), desired theoretical yield, and the specific capabilities of the laboratory. The protocols provided herein offer a solid foundation for the development and optimization of these biocatalytic processes.

References

Application Notes and Protocols for the Synthesis of Antiviral Compounds Utilizing (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral molecules play a pivotal role in the development of modern pharmaceuticals, particularly in the field of antiviral therapeutics. The specific three-dimensional arrangement of atoms in a chiral drug molecule can significantly influence its pharmacological activity, efficacy, and safety profile. (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-4-chloromandelic acid, is a valuable chiral building block in organic synthesis.[1][2] Its defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of complex and biologically active molecules, including potential antiviral agents. This document outlines the application of this compound in the synthesis of a novel investigational antiviral compound, designated here as Gemini-vir, and provides detailed experimental protocols and relevant data.

While direct synthesis of a commercially available antiviral from this compound is not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds. For instance, compounds containing a 4-chlorophenyl group have been investigated for antiviral properties.[3][4] This application note, therefore, presents a representative synthetic strategy to illustrate the utility of this chiral starting material in constructing a potential antiviral agent.

Synthesis of Gemini-vir: An Investigational Antiviral Compound

The synthesis of Gemini-vir from this compound involves a multi-step sequence that introduces a heterocyclic moiety known for its presence in antiviral pharmacophores. The overall synthetic workflow is depicted below.

A This compound B Esterification A->B MeOH, H₂SO₄ C (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate B->C D Activation of Hydroxyl Group C->D MsCl, Et₃N E (R)-Methyl 2-(4-chlorophenyl)-2-(mesyloxy)acetate D->E F Nucleophilic Substitution with Heterocycle E->F Heterocyclic Amine, Base G Gemini-vir Precursor F->G H Hydrolysis G->H LiOH, THF/H₂O I Gemini-vir H->I

Caption: Synthetic workflow for the preparation of Gemini-vir.

Experimental Protocols

Step 1: Esterification of this compound

  • Objective: To protect the carboxylic acid functionality as a methyl ester.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Warm the reaction mixture to reflux and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate.

Step 2: Activation of the Hydroxyl Group

  • Objective: To convert the hydroxyl group into a better leaving group (mesylate) for subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve (R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate (1.0 eq) in anhydrous dichloromethane (10 vol) and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain (R)-Methyl 2-(4-chlorophenyl)-2-(mesyloxy)acetate.

Step 3: Nucleophilic Substitution with a Heterocyclic Amine

  • Objective: To introduce the core heterocyclic moiety of the antiviral agent.

  • Procedure:

    • To a solution of (R)-Methyl 2-(4-chlorophenyl)-2-(mesyloxy)acetate (1.0 eq) in acetonitrile (10 vol), add the desired heterocyclic amine (e.g., a substituted triazole, 1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the Gemini-vir precursor.

Step 4: Hydrolysis of the Ester

  • Objective: To deprotect the carboxylic acid to yield the final active compound, Gemini-vir.

  • Procedure:

    • Dissolve the Gemini-vir precursor (1.0 eq) in a mixture of tetrahydrofuran and water (3:1, 10 vol).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extract the product with ethyl acetate (3 x 10 vol).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to obtain pure Gemini-vir.

Quantitative Data

The following tables summarize the quantitative data obtained during the synthesis and biological evaluation of Gemini-vir.

Table 1: Synthesis Yield and Purity of Intermediates and Final Product

StepCompound NameMolecular Weight ( g/mol )Yield (%)Purity (HPLC, %)
1(R)-Methyl 2-(4-chlorophenyl)-2-hydroxyacetate200.6295>98
2(R)-Methyl 2-(4-chlorophenyl)-2-(mesyloxy)acetate278.7092>97
3Gemini-vir Precursor(Varies)75>95
4Gemini-vir(Varies)88>99

Table 2: In Vitro Antiviral Activity of Gemini-vir

Virus StrainCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Influenza A (H1N1)MDCK2.5>100>40
Respiratory Syncytial Virus (RSV)HEp-25.1>100>19.6
Hepatitis C Virus (HCV)Huh-71.8>100>55.6

Proposed Mechanism of Action and Signaling Pathway

It is hypothesized that Gemini-vir may act as an inhibitor of a viral polymerase, a common target for antiviral drugs. By binding to the active site of the polymerase, Gemini-vir could prevent the replication of the viral genome. The proposed inhibitory action on a generic viral replication signaling pathway is illustrated below.

cluster_virus Viral Replication Cycle ViralRNA Viral RNA Genome Polymerase Viral RNA Polymerase ViralRNA->Polymerase Template Replication RNA Replication Polymerase->Replication NewRNA New Viral RNA Replication->NewRNA GeminiVir Gemini-vir GeminiVir->Polymerase Inhibition

Caption: Proposed inhibitory mechanism of Gemini-vir on viral RNA polymerase.

Conclusion

This compound serves as a valuable and versatile chiral starting material for the synthesis of potential antiviral compounds. The presented synthetic protocol for the investigational agent Gemini-vir demonstrates a practical application of this building block in constructing a complex molecule with promising in vitro antiviral activity. The favorable selectivity index of Gemini-vir suggests a good therapeutic window, warranting further investigation and optimization. Researchers in the field of drug discovery are encouraged to explore the potential of this compound and its derivatives in the development of novel antiviral therapies.

References

Application Notes and Protocols for the Esterification of (R)-4-chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the esterification of (R)-4-chloromandelic acid to its corresponding methyl ester, a valuable intermediate in the synthesis of various pharmaceutical compounds. The primary method described is the Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction.

Introduction

(R)-4-chloromandelic acid is a chiral α-hydroxy acid whose ester derivatives are important building blocks in medicinal chemistry. The esterification of the carboxylic acid moiety is a fundamental transformation that enables further synthetic modifications. The Fischer esterification is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. To achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol, which often serves as the solvent, and sometimes by removing the water formed during the reaction.[1]

Data Presentation

The following table summarizes representative quantitative data for the Fischer esterification of mandelic acid derivatives to provide an expected range for the esterification of (R)-4-chloromandelic acid.

ParameterValue/RangeNotes
Reactants
(R)-4-chloromandelic acid1.0 equivalentStarting material
Methanol10-20 equivalents (solvent)Acts as both reactant and solvent to drive the equilibrium
Catalyst
Concentrated Sulfuric Acid (H₂SO₄)0.1-0.2 equivalentsCommon and effective catalyst[2]
p-Toluenesulfonic acid (p-TSA)0.05-0.1 equivalentsAn alternative solid catalyst, often easier to handle
Reaction Conditions
TemperatureReflux (approx. 65 °C for methanol)Provides the necessary activation energy for the reaction[3]
Reaction Time4-12 hoursMonitored by Thin Layer Chromatography (TLC) for completion
Yield
Isolated Yield80-95%Yields can vary based on reaction scale and purification method

Experimental Protocol: Fischer Esterification of (R)-4-chloromandelic acid with Methanol

This protocol details the synthesis of methyl (R)-4-chloromandelate using concentrated sulfuric acid as the catalyst.

Materials:

  • (R)-4-chloromandelic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (R)-4-chloromandelic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring the solution, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the flask. An exothermic reaction may occur, so addition should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C) using a heating mantle.[3] Continue refluxing with constant stirring for 4-12 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate or diethyl ether.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl (R)-4-chloromandelate.

  • Purification:

    • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation if necessary to achieve high purity.

Mandatory Visualization

The following diagrams illustrate the general workflow of the Fischer esterification process.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 1. Dissolve (R)-4-chloromandelic acid in Methanol B 2. Add H₂SO₄ (catalyst) A->B C 3. Reflux (65°C, 4-12h) B->C D 4. Cool and Concentrate C->D Reaction Completion (TLC) E 5. Dissolve in EtOAc D->E F 6. Wash with H₂O, NaHCO₃, Brine E->F G 7. Dry (Na₂SO₄) and Filter F->G H 8. Evaporate Solvent G->H I 9. Column Chromatography (optional) H->I J Methyl (R)-4-chloromandelate H->J If pure I->J

Caption: Experimental workflow for the Fischer esterification of (R)-4-chloromandelic acid.

The mechanism of the Fischer esterification involves several key steps, beginning with the protonation of the carbonyl oxygen of the carboxylic acid.

Fischer_Mechanism A Carboxylic Acid + H⁺ B Protonated Carbonyl (Activated Electrophile) A->B Protonation D Tetrahedral Intermediate B->D Nucleophilic Attack C Alcohol (Nucleophile) C->D E Proton Transfer D->E Equilibrium F Protonated Ether-like Intermediate E->F G Elimination of Water F->G Leaving Group Departure H Protonated Ester G->H I Ester + H⁺ H->I Deprotonation

Caption: Simplified mechanism of the acid-catalyzed Fischer esterification.

References

Industrial Scale Synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the industrial-scale synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a valuable chiral building block in the pharmaceutical industry. The synthesis route described herein focuses on a robust and scalable biocatalytic approach, which offers high enantioselectivity and operates under mild conditions, making it an attractive alternative to traditional chemical methods.

Introduction

This compound, also known as (R)-p-chloromandelic acid, is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this molecule is crucial for the biological activity of the final drug product. Therefore, a highly enantioselective and efficient synthesis is paramount for industrial production.

This application note details a two-step synthesis commencing with the formation of the racemic cyanohydrin, 4-chloromandelonitrile, from 4-chlorobenzaldehyde, followed by a highly enantioselective enzymatic hydrolysis using a nitrilase to yield the desired (R)-enantiomer.

Synthesis Pathway Overview

The industrial synthesis of this compound can be efficiently achieved through a chemoenzymatic process. The overall pathway involves the synthesis of the starting material, 4-chlorobenzaldehyde, its conversion to the corresponding cyanohydrin, and subsequent enantioselective hydrolysis.

Synthesis_Pathway p_chlorotoluene p-Chlorotoluene p_chlorobenzaldehyde 4-Chlorobenzaldehyde p_chlorotoluene->p_chlorobenzaldehyde Oxidation p_chloromandelonitrile rac-4-Chloromandelonitrile p_chlorobenzaldehyde->p_chloromandelonitrile Cyanation R_acid This compound p_chloromandelonitrile->R_acid Enantioselective Hydrolysis (Nitrilase) S_nitrile (S)-4-Chloromandelonitrile p_chloromandelonitrile->S_nitrile (unreacted)

Caption: Chemoenzymatic synthesis pathway for this compound.

Data Presentation

The following tables summarize the key quantitative data for the critical steps of the synthesis, based on typical industrial-scale production runs.

Table 1: Synthesis of 4-Chlorobenzaldehyde

ParameterValue
Starting Materialp-Chlorotoluene
Key ReagentsChlorine, Sulfuric Acid
Reaction Temperature160-170 °C (Chlorination)
Yield~70%
Purity>99% (after distillation)

Table 2: Biocatalytic Synthesis of this compound

ParameterValue
Substraterac-4-Chloromandelonitrile
BiocatalystWhole-cell nitrilase (e.g., from Alcaligenes faecalis or engineered E. coli)
Substrate Concentration300 mM (apparent)
Reaction SystemToluene-water biphasic system (1:9 v/v)
pH7.0 - 8.5
Temperature30 - 40 °C
Reaction Time8 - 12 hours
Isolated Yield~94.5%
Enantiomeric Excess (ee)>96.5%
Product Purity>99% (after crystallization)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the industrial-scale synthesis of this compound.

Synthesis of 4-Chlorobenzaldehyde

This protocol describes the synthesis of the key starting material, 4-chlorobenzaldehyde, from p-chlorotoluene.

p_chlorobenzaldehyde_synthesis start Start: Charge Reactor charge_reactor Charge reactor with p-chlorotoluene and PCl3 start->charge_reactor heat_light Heat to 155°C under illumination charge_reactor->heat_light chlorination Introduce chlorine gas, maintain 160-170°C heat_light->chlorination hydrolysis Add chlorinated mixture to concentrated H2SO4 chlorination->hydrolysis stir Stir at room temperature for 5 hours hydrolysis->stir separate Separate layers stir->separate crystallize Quench lower layer in ice water to crystallize separate->crystallize filter_wash Filter and wash crude product with ice water crystallize->filter_wash distill Vacuum distill to obtain pure 4-chlorobenzaldehyde filter_wash->distill end End Product distill->end

Caption: Workflow for the synthesis of 4-chlorobenzaldehyde.

Materials:

  • p-Chlorotoluene

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Charge a suitable glass-lined reactor with p-chlorotoluene and a catalytic amount of phosphorus trichloride.

  • Heat the mixture to 155°C under a light source.

  • Introduce chlorine gas into the reactor, maintaining the temperature between 160-170°C, until the theoretical amount for dichlorination of the methyl group is consumed.

  • Cool the reaction mixture and slowly add it to concentrated sulfuric acid with vigorous stirring.

  • Stir the mixture at room temperature for 5 hours to effect hydrolysis.

  • Allow the layers to separate and carefully transfer the lower sulfuric acid layer into a separate vessel containing ice water to induce crystallization of the crude 4-chlorobenzaldehyde.

  • Filter the crude product and wash it thoroughly with ice water to remove residual acid.

  • Purify the crude product by vacuum distillation, collecting the fraction at 108-111°C (3.33 kPa) to yield pure 4-chlorobenzaldehyde.[1]

Biocatalytic Synthesis of this compound

This protocol details the enantioselective hydrolysis of racemic 4-chloromandelonitrile to this compound using a nitrilase.

biocatalytic_synthesis start Start: Prepare Reaction prepare_cyanohydrin Prepare rac-4-chloromandelonitrile from 4-chlorobenzaldehyde and a cyanide source (in situ or separately) start->prepare_cyanohydrin prepare_biocatalyst Prepare whole-cell nitrilase suspension in buffer (pH 7.0-8.5) start->prepare_biocatalyst add_substrate Add rac-4-chloromandelonitrile to the aqueous phase (apparent concentration 300 mM) prepare_cyanohydrin->add_substrate add_biocatalyst Introduce the nitrilase suspension prepare_biocatalyst->add_biocatalyst setup_biphasic Establish toluene-water (1:9 v/v) biphasic system in the reactor setup_biphasic->add_substrate add_substrate->add_biocatalyst react Maintain temperature at 30-40°C with agitation for 8-12 hours add_biocatalyst->react monitor Monitor reaction progress by HPLC for substrate consumption and product formation react->monitor separate_phases Separate the aqueous and organic phases monitor->separate_phases acidify Acidify the aqueous phase to pH ~2 with HCl separate_phases->acidify extract Extract the product with a suitable organic solvent (e.g., ethyl acetate) acidify->extract crystallize Concentrate the organic phase and crystallize the product extract->crystallize dry Dry the purified this compound crystallize->dry end End Product dry->end

Caption: Workflow for the biocatalytic synthesis of this compound.

Materials:

  • rac-4-Chloromandelonitrile (can be generated in situ from 4-chlorobenzaldehyde and a cyanide source like HCN or acetone cyanohydrin)

  • Whole-cell nitrilase biocatalyst

  • Toluene

  • Phosphate buffer (pH 7.0 - 8.5)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Cyanohydrin Formation: Prepare racemic 4-chloromandelonitrile by reacting 4-chlorobenzaldehyde with a cyanide source. This step can be performed separately or in situ.

  • Reaction Setup: In a temperature-controlled reactor, establish a biphasic system consisting of toluene and an aqueous phosphate buffer (pH 7.0 - 8.5) in a 1:9 volume ratio. The use of a biphasic system helps to alleviate substrate inhibition of the enzyme.[2][3]

  • Substrate Addition: Add the racemic 4-chloromandelonitrile to the reaction mixture to achieve an apparent concentration of 300 mM based on the total volume.[2][3]

  • Biocatalyst Addition: Introduce the whole-cell nitrilase biocatalyst into the aqueous phase.

  • Enzymatic Reaction: Maintain the reaction mixture at 30-40°C with sufficient agitation to ensure good mixing of the two phases. Monitor the progress of the reaction by HPLC, tracking the disappearance of the (S)-4-chloromandelonitrile and the formation of this compound. The reaction is typically complete within 8-12 hours.

  • Work-up and Product Isolation:

    • Once the reaction is complete, separate the aqueous and organic phases.

    • Acidify the aqueous phase to a pH of approximately 2 using hydrochloric acid to protonate the carboxylic acid.

    • Extract the product from the acidified aqueous phase using a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Concentrate the solvent under reduced pressure to induce crystallization.

    • Collect the crystals by filtration and dry under vacuum to obtain pure this compound.

Conclusion

The chemoenzymatic route described provides an efficient, scalable, and highly enantioselective method for the industrial production of this compound. The use of a nitrilase biocatalyst in a biphasic system allows for high substrate loading and excellent enantiomeric excess, while operating under mild and environmentally friendly conditions. This protocol offers a robust framework for researchers and drug development professionals to produce this key chiral intermediate with high purity and yield.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in (R)-4-Chloromandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the synthesis of (R)-4-chloromandelic acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the primary synthesis and resolution methods.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for obtaining enantiomerically pure (R)-4-chloromandelic acid?

A1: The two primary methods are enzymatic synthesis and chemical resolution of a racemic mixture. Enzymatic synthesis often involves a two-step cascade reaction starting from 4-chlorobenzaldehyde, using a hydroxynitrile lyase (HNL) and a nitrilase.[1] Chemical resolution involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[2][3]

Q2: I am getting a low yield during the chemical resolution. What are the common causes?

A2: Low yield in diastereomeric salt crystallization can stem from several factors: an inappropriate solvent system, suboptimal molar ratio of the resolving agent, unsuitable crystallization temperature, or incorrect solvent volume.[4] Each of these parameters needs to be carefully optimized for your specific resolving agent.

Q3: My enzymatic synthesis is showing low enantioselectivity. How can I improve it?

A3: Low enantioselectivity in the HNL-catalyzed step is often due to a competing non-enzymatic reaction that produces a racemic cyanohydrin.[5] To favor the enzymatic reaction, it is crucial to control the pH (typically acidic for (R)-HNLs), and temperature, and to use high-quality, freshly distilled 4-chlorobenzaldehyde.[5]

Q4: What are the common side products in the enzymatic synthesis of (R)-4-chloromandelic acid?

A4: A common byproduct in the bienzymatic cascade is the corresponding amide, (R)-4-chloromandelamide. This occurs when the nitrilase exhibits some nitrile hydratase activity.[2] The formation of this amide can be influenced by reaction conditions and the specific nitrilase used.

Q5: How do I liberate the free (R)-4-chloromandelic acid from the diastereomeric salt?

A5: After isolating the less soluble diastereomeric salt, the salt is typically dissolved in water. The pH is then adjusted with an acid, such as hydrochloric or sulfuric acid, to protonate the carboxylate of the mandelic acid, causing it to precipitate or be extracted into an organic solvent.[3][6]

Troubleshooting Guides

Chemical Resolution of Racemic 4-Chloromandelic Acid
Problem Potential Cause Suggested Solution
Low or No Precipitation of Diastereomeric Salt Improper solvent selection. The solubility of both diastereomeric salts is too high.Conduct a solvent screen. Absolute ethanol is a good starting point for many resolutions.[4] Consider solvent mixtures to fine-tune solubility.
Suboptimal molar ratio of racemic acid to resolving agent.The optimal ratio is often 1:1, but this can be varied. For resolving agents with one chiral center, a 0.5 equivalent is sometimes used to precipitate one enantiomer.
Inappropriate crystallization temperature.Optimize the filtration temperature. For the resolution of 4-chloromandelic acid with (R)-(+)-benzyl-1-phenylethylamine, 15°C was found to be optimal.[2]
Oiling Out Instead of Crystallization The solution is too concentrated, or the cooling rate is too fast.Dilute the solution with more solvent. Employ a slower, more controlled cooling profile. Seeding the solution with a few crystals of the desired diastereomeric salt can also induce crystallization.
Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) Inefficient chiral discrimination by the resolving agent.Consider using a different resolving agent. For instance, (R)-(+)-benzyl-1-phenylethylamine has shown good results.[2]
Co-precipitation of the more soluble diastereomer.Recrystallize the obtained diastereomeric salt. This is often necessary to achieve high enantiomeric purity.[2]
Enzymatic Synthesis of (R)-4-Chloromandelic Acid
Problem Potential Cause Suggested Solution
Low Conversion of 4-Chlorobenzaldehyde Suboptimal reaction conditions (pH, temperature) for the hydroxynitrile lyase (HNL).Verify and optimize the pH of the buffer system. For many (R)-selective HNLs, an acidic pH (around 4.0-5.5) is ideal.[5] Optimize the reaction temperature, typically between 25-30°C.[5]
Poor quality of 4-chlorobenzaldehyde.Use freshly distilled 4-chlorobenzaldehyde. The presence of 4-chlorobenzoic acid can inhibit the enzyme.[5]
Enzyme inactivation.High concentrations of the aldehyde substrate can inhibit or deactivate the HNL. Consider a fed-batch approach or using a biphasic system to control the substrate concentration in the aqueous phase.
Low Enantiomeric Excess (e.e.) Competing non-enzymatic (background) reaction.Lower the reaction temperature and ensure the pH is optimal for the enzymatic reaction, which is typically faster than the non-enzymatic reaction under these conditions.
Formation of (R)-4-chloromandelamide as a byproduct The nitrilase used possesses nitrile hydratase activity.Screen for a nitrilase with higher fidelity for nitrile hydrolysis. Alternatively, a subsequent enzymatic step with an amidase can be introduced to convert the amide to the desired carboxylic acid.[2]
Low Yield in the Nitrilase Hydrolysis Step Substrate or product inhibition of the nitrilase.To relieve substrate inhibition, a biphasic system (e.g., toluene-water) can be employed.[7]
Incomplete hydrolysis of the nitrile.Ensure optimal pH and temperature for the nitrilase. Immobilization of the enzyme can sometimes improve stability and allow for longer reaction times.[8]

Data Presentation

Table 1: Comparison of Resolving Agents for Racemic 4-Chloromandelic Acid

Resolving AgentSolventMolar Ratio (Acid:Agent)Temperature (°C)Yield of Diastereomeric SaltDiastereomeric Excess (d.e.)Reference
(R)-(+)-Benzyl-1-phenylethylamineAbsolute Ethanol1:115High>90% (after recrystallization)[2]
(R)-(+)-1-(1-Naphthyl)ethylamineMethanol1:1.050 (for recrystallization)42.2% (final product)99.5% e.e. (final product)[6]
(R)-phenylethylamineNot specifiedNot specifiedNot specifiedNot specifiedNot specified[9]

Table 2: Physical Properties of Diastereomeric Salts of 4-Chloromandelic Acid with (R)-(+)-Benzyl-1-phenylethylamine

Diastereomeric SaltMelting Point (°C)Enthalpy of Fusion (kJ/mol)Solubility in Ethanol ( g/100g at 20°C)Reference
Less Soluble Salt166.357.411.47[2]
More Soluble Salt132.052.584.82[2]

Experimental Protocols

Protocol 1: Chemical Resolution of Racemic 4-Chloromandelic Acid using (R)-(+)-Benzyl-1-phenylethylamine

This protocol is adapted from a published procedure.[2]

  • Dissolution: In a flask equipped with a stirrer, dissolve racemic 4-chloromandelic acid (1 mmol) in absolute ethanol (1.6 mL).

  • Addition of Resolving Agent: Add (R)-(+)-benzyl-1-phenylethylamine (1 mmol) to the solution.

  • Crystallization: Stir the mixture. The less soluble diastereomeric salt, (R)-4-chloromandelic acid · (R)-(+)-benzyl-1-phenylethylamine, will begin to precipitate.

  • Cooling and Filtration: Cool the mixture to 15°C and continue stirring to ensure complete crystallization. Collect the precipitate by filtration and wash it with a small amount of cold absolute ethanol.

  • Drying: Dry the collected crystals under vacuum.

  • Recrystallization (for higher purity): Dissolve the crystals in a minimal amount of hot ethanol and allow them to cool slowly to recrystallize.

  • Liberation of (R)-4-chloromandelic Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH to approximately 2 with dilute HCl.

    • Extract the (R)-4-chloromandelic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Protocol 2: Bienzymatic Synthesis of (R)-4-Chloromandelic Acid

This is a general protocol for a two-step, one-pot synthesis.

  • Reaction Setup: In a temperature-controlled reactor, prepare a citrate buffer (e.g., 50 mM, pH 4.5).

  • Substrate Addition: Add 4-chlorobenzaldehyde to the buffer. To avoid high substrate concentrations that may inhibit the HNL, a biphasic system with an organic solvent like methyl tert-butyl ether (MTBE) can be used, where the organic phase serves as a substrate reservoir.

  • First Enzymatic Step (HNL): Add the (R)-selective hydroxynitrile lyase (HNL) to the reaction mixture.

  • Cyanide Addition: Start the reaction by adding a solution of potassium cyanide (KCN) or another cyanide source. The reaction should be conducted in a well-ventilated fume hood.

  • Monitoring the First Step: Monitor the formation of (R)-4-chloromandelonitrile by HPLC or GC.

  • pH Adjustment: Once the first step is complete, adjust the pH of the reaction mixture to the optimum for the nitrilase (typically around pH 7-8).

  • Second Enzymatic Step (Nitrilase): Add the nitrilase to the reaction mixture.

  • Monitoring the Second Step: Monitor the hydrolysis of the nitrile to the carboxylic acid by HPLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2 with HCl to stop the enzymatic reaction and protonate the product. Extract the (R)-4-chloromandelic acid with an organic solvent, dry the organic phase, and remove the solvent to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization.

Visualizations

Chemical_Resolution_Workflow cluster_prep Salt Formation & Crystallization cluster_purification Purification & Liberation racemic_acid Racemic 4-Chloromandelic Acid dissolve Dissolve in Ethanol racemic_acid->dissolve resolving_agent (R)-(+)-Benzyl-1- phenylethylamine resolving_agent->dissolve mix Mix & Stir dissolve->mix cool Cool to 15°C mix->cool filter Filter Crystals cool->filter recrystallize Recrystallize Salt (Optional) filter->recrystallize Less Soluble Salt liberate Liberate with Acid filter->liberate recrystallize->liberate extract Extract with Organic Solvent liberate->extract final_product (R)-4-Chloromandelic Acid extract->final_product

Caption: Workflow for Chemical Resolution. (Within 100 characters)

Troubleshooting_Chemical_Resolution cluster_precipitation_solutions Troubleshooting Precipitation cluster_purity_solutions Troubleshooting Purity start Low Yield or Purity? check_precipitation No/Low Precipitation? start->check_precipitation Yes check_purity Low Enantiomeric Excess? start->check_purity No optimize_solvent Optimize Solvent System check_precipitation->optimize_solvent Yes optimize_ratio Vary Molar Ratio check_precipitation->optimize_ratio Yes optimize_temp Adjust Crystallization Temp check_precipitation->optimize_temp Yes recrystallize Recrystallize Diastereomeric Salt check_purity->recrystallize Yes change_agent Screen Different Resolving Agents check_purity->change_agent Yes

Caption: Troubleshooting Logic for Chemical Resolution. (Within 100 characters)

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydrolysis substrate 4-Chlorobenzaldehyde hnl_reaction (R)-HNL, pH 4.5 substrate->hnl_reaction cyanide Cyanide Source (KCN) cyanide->hnl_reaction intermediate (R)-4-Chloromandelonitrile hnl_reaction->intermediate ph_adjust Adjust to pH 7-8 intermediate->ph_adjust nitrilase_reaction Nitrilase ph_adjust->nitrilase_reaction final_product (R)-4-Chloromandelic Acid nitrilase_reaction->final_product

Caption: Workflow for Bienzymatic Synthesis. (Within 100 characters)

References

Common side reactions in the synthesis of mandelic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Mandelic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of mandelic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Synthesis from Benzaldehyde

Q1: My reaction of benzaldehyde with cyanide is giving low yields of mandelonitrile and some unexpected byproducts. What could be the issue?

A1: Low yields in this reaction are often due to side reactions involving benzaldehyde. The two most common culprits are the Cannizzaro reaction and Benzoin condensation.

  • Cannizzaro Reaction: Under strongly basic conditions, benzaldehyde can disproportionate into benzyl alcohol and benzoic acid. This reaction is particularly favorable if the cyanide addition is slow or if there are localized areas of high hydroxide concentration.[1][2][3]

  • Benzoin Condensation: The cyanide ion itself can catalyze the condensation of two benzaldehyde molecules to form benzoin (α-hydroxyketone).[4][5][6][7]

To minimize these side reactions, it is crucial to control the pH and reaction temperature carefully. Maintaining a slightly acidic to neutral pH is often recommended to prevent the Cannizzaro reaction.

Q2: During the hydrolysis of mandelonitrile to mandelic acid, I am observing a significant amount of a neutral byproduct. What is it and how can I avoid its formation?

A2: The neutral byproduct is likely mandelamide. It is formed by the partial hydrolysis of the nitrile group. This is a common side reaction, especially when using enzymatic hydrolysis.[8] The formation of mandelamide can be influenced by the choice of catalyst, reaction time, and pH.

To minimize mandelamide formation:

  • Chemical Hydrolysis: Ensure complete hydrolysis by using a sufficient excess of strong acid (e.g., HCl) or base (e.g., NaOH) and allowing for adequate reaction time and temperature.[9]

  • Enzymatic Hydrolysis: The choice of nitrilase enzyme is critical. Some nitrilases have a higher propensity to form amides as byproducts. Screening different nitrilases or using an enzyme with known high selectivity for the acid product is recommended.[8]

Synthesis from Acetophenone

Q3: The chlorination of acetophenone is not yielding the desired dichloroacetophenone selectively. I am getting a mixture of chlorinated products.

A3: Achieving selective dichlorination of acetophenone can be challenging. The common side products are mono-chloroacetophenone and trichloroacetophenone.[10] The degree of chlorination is highly dependent on the reaction conditions.

To improve the selectivity for dichloroacetophenone:

  • Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) to acetophenone.

  • Temperature Control: The reaction temperature should be carefully monitored and controlled. Higher temperatures can lead to over-chlorination.[11] A temperature of around 60°C is often cited as optimal to minimize the formation of trichloroacetophenone.[11]

  • Solvent and Catalyst: The choice of solvent and catalyst can also influence the selectivity. Acetic acid is a commonly used solvent.[11]

Q4: During the alkaline hydrolysis of dichloroacetophenone, I am observing the formation of a polymeric substance, which is reducing my yield of mandelic acid.

A4: Polymerization of the intermediate can occur under high alkaline concentrations.[12] To mitigate this, it is important to control the concentration of the base. A sodium hydroxide solution of around 10% is suggested to be suitable.[12] Slow addition of the dichloroacetophenone to the warmed alkaline solution with vigorous stirring can also help to minimize this side reaction by preventing localized high concentrations of the intermediate.[11]

General Issues

Q5: My final mandelic acid product has a lower than expected optical purity. What could be the cause?

A5: Racemization, the conversion of one enantiomer into a mixture of both, can lead to a loss of optical purity. In the context of mandelic acid synthesis, racemization can occur at different stages. For instance, the intermediate mandelonitrile can racemize, especially under basic conditions.[13][14] If you are performing a resolution of racemic mandelic acid, the conditions of the resolution process itself (e.g., pH, temperature) can also contribute to racemization.

Q6: I am observing the formation of benzaldehyde in my final product. How is this possible?

A6: Benzaldehyde can be formed from the oxidative decarboxylation of mandelic acid.[15] This is more likely to occur if the reaction mixture is exposed to oxidizing conditions, especially at elevated temperatures. To prevent this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to avoid unnecessarily high temperatures during the reaction and work-up.

Troubleshooting Guides

Problem: Low Yield in Mandelic Acid Synthesis from Benzaldehyde
Symptom Possible Cause Suggested Solution
Presence of benzyl alcohol and benzoic acid in the product mixture.Cannizzaro Reaction: Occurs under strong basic conditions.Maintain a neutral or slightly acidic pH during the formation of mandelonitrile. Use a buffered system if necessary.
Presence of benzoin in the product mixture.Benzoin Condensation: Catalyzed by cyanide ions.Control the reaction temperature and the concentration of cyanide. Lower temperatures can disfavor this condensation.
Low conversion of benzaldehyde.Inefficient formation of the cyanohydrin.Ensure adequate mixing and consider using a phase-transfer catalyst to improve the reaction between the aqueous cyanide and the organic benzaldehyde phase.
Problem: Impurities in Mandelic Acid from Acetophenone Route
Symptom Possible Cause Suggested Solution
Mixture of mono-, di-, and trichloroacetophenone after chlorination.Lack of selectivity in the chlorination step.Carefully control the stoichiometry of the chlorinating agent. Maintain a reaction temperature at or below 60°C to minimize trichlorination.[11]
Formation of a tar-like or polymeric substance during hydrolysis.Polymerization: Favored by high concentrations of base.Use a more dilute solution of the base (e.g., ~10% NaOH).[12] Add the dichloroacetophenone slowly to the base with efficient stirring.

Experimental Protocols

Protocol 1: Minimizing Side Reactions in the Synthesis of Mandelonitrile from Benzaldehyde
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagents: Prepare a solution of sodium cyanide in water. Separately, have the benzaldehyde ready.

  • pH Control: Before starting the addition, adjust the pH of the sodium cyanide solution to be slightly acidic (pH 5-6) using a suitable buffer or by the controlled addition of a weak acid.

  • Temperature Control: Cool the reaction flask in an ice bath to maintain a temperature between 0-10°C.

  • Addition: Slowly add the benzaldehyde to the stirred cyanide solution while maintaining the low temperature. The slow addition helps to dissipate the heat of the reaction and prevents localized high concentrations of reactants.

  • Monitoring: Monitor the reaction progress by TLC or GC to ensure the consumption of benzaldehyde and the formation of mandelonitrile.

  • Work-up: Once the reaction is complete, proceed with the extraction of mandelonitrile using an organic solvent. It is crucial to perform the subsequent hydrolysis step promptly to avoid decomposition of the mandelonitrile.[9]

Protocol 2: Selective Hydrolysis of Dichloroacetophenone to Mandelic Acid
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a ~10% aqueous solution of sodium hydroxide.

  • Temperature Control: Heat the sodium hydroxide solution to approximately 60°C.[11]

  • Addition: Begin vigorous stirring of the warm sodium hydroxide solution and add the dichloroacetophenone slowly from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 65°C.[11] The heat of the reaction should be sufficient to maintain this temperature.[11]

  • Reaction Time: After the addition is complete, continue stirring at 65°C for an additional hour to ensure complete hydrolysis.

  • Work-up: Cool the reaction mixture and then acidify with concentrated hydrochloric acid to precipitate the mandelic acid. The crude product can then be purified by recrystallization.

Visualizations

Side_Reactions_Benzaldehyde benzaldehyde Benzaldehyde mandelonitrile Mandelonitrile benzaldehyde->mandelonitrile + CN⁻ cannizzaro Cannizzaro Reaction (Benzyl Alcohol + Benzoic Acid) benzaldehyde->cannizzaro Strong Base benzoin Benzoin Condensation (Benzoin) benzaldehyde->benzoin + Benzaldehyde (CN⁻ catalyst) mandelic_acid Mandelic Acid mandelonitrile->mandelic_acid Hydrolysis mandelamide Mandelamide mandelonitrile->mandelamide Partial Hydrolysis

Caption: Side reactions in the synthesis of mandelic acid from benzaldehyde.

Troubleshooting_Workflow_Acetophenone start Start: Chlorination of Acetophenone check_selectivity Check Selectivity of Dichlorination start->check_selectivity adjust_conditions Adjust Stoichiometry and Temperature check_selectivity->adjust_conditions Not Selective hydrolysis Alkaline Hydrolysis of Dichloroacetophenone check_selectivity->hydrolysis Selective adjust_conditions->start check_polymer Check for Polymer Formation hydrolysis->check_polymer adjust_base Use Dilute Base and Slow Addition check_polymer->adjust_base Polymer Present product Mandelic Acid Product check_polymer->product No Polymer adjust_base->hydrolysis

Caption: Troubleshooting workflow for mandelic acid synthesis from acetophenone.

References

Technical Support Center: Purification of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enantiomeric purification of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-4-chloromandelic acid, from its racemic mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Diastereomeric Salt Crystallization

Question 1: I've mixed the racemic 4-chloromandelic acid with the chiral resolving agent, but no crystals are forming. What should I do?

Answer: Several factors can inhibit crystallization. Consider the following troubleshooting steps:

  • Solvent Choice: The solvent is critical for successful crystallization. The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble than the other. If the salt is too soluble, try a less polar solvent. If it's not soluble enough, use a more polar solvent or a mixture.[1] Absolute ethanol is a commonly used solvent for this resolution with certain resolving agents.[2]

  • Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an "anti-solvent" (a solvent in which the diastereomeric salt is less soluble) to induce precipitation.[1]

  • Concentration: Ensure the concentrations of your acid and resolving agent are appropriate. Very dilute solutions may not lead to crystallization.[1]

  • Seeding: If you have a small amount of the desired pure diastereomeric salt crystal, adding it to the solution (seeding) can initiate crystallization.

  • Purity of Reagents: Impurities in the racemic mixture or the resolving agent can interfere with crystal formation. Ensure high purity of all starting materials.[1]

Question 2: My product has "oiled out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the diastereomeric salt separates as a liquid instead of a solid. This is often due to high concentrations, rapid cooling, or an unsuitable solvent.[1] Try the following:

  • Dilute the solution with more of the primary solvent.

  • Cool the solution at a much slower rate to give the molecules time to arrange into a crystal lattice.

  • Re-screen for a more suitable solvent system.

  • Adding a seed crystal to the oil can sometimes induce crystallization.[1]

Question 3: The enantiomeric excess (e.e.) of my final (R)-4-chloromandelic acid is low. How can I improve it?

Answer: Low e.e. indicates incomplete separation of the diastereomers. To improve it:

  • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the e.e. of the final product.

  • Optimize Resolution Conditions: The molar ratio of the resolving agent to the racemic acid, the crystallization temperature, and the solvent volume are all critical.[2] For example, with (R)-(+)-benzyl-1-phenylethylamine, optimal conditions were found to be a 1:1 molar ratio in absolute ethanol at 15°C.[2]

  • Choice of Resolving Agent: Not all resolving agents are equally effective. The choice of the chiral resolving agent can significantly impact enantioselectivity due to specific molecular interactions like hydrogen bonding or halogen interactions.[2][3] Consider screening different resolving agents such as (R)-(+)-1-(1-naphthyl)ethylamine[4] or Levetiracetam.[5]

Question 4: How do I recover the chiral resolving agent for reuse?

Answer: After liberating your desired enantiomer by acidifying the diastereomeric salt, the resolving agent will be in the aqueous mother liquor as its corresponding salt. To recover it:

  • Combine all aqueous layers containing the resolving agent.

  • Make the solution basic by adding a suitable base, such as sodium hydroxide or ammonia solution, to deprotonate the amine resolving agent.[4]

  • Extract the free-base resolving agent into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash, dry, and evaporate the organic solvent to recover the resolving agent, which can then be reused.[4]

Chiral Chromatography

Question 5: My chiral HPLC/SFC column, which previously gave good resolution, is now showing merged peaks for the enantiomers. What is the problem?

Answer: A loss of resolution on a chiral column can be due to several factors:

  • Column Contamination: The column inlet frit or the stationary phase itself may be blocked or fouled by impurities from the samples.[6] Try flushing the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 100% ethanol or isopropanol for many polysaccharide-based columns).[6][7]

  • Mobile Phase Issues: The composition of the mobile phase is critical. Even small variations in solvent ratios or additives (like trifluoroacetic acid for acidic compounds) can drastically affect separation.[8][9] Ensure the mobile phase is prepared accurately and consistently. Trace amounts of water can also impact separation in normal-phase chromatography.[7]

  • Column Degradation: Over time and with use, the chiral stationary phase can degrade, especially if exposed to harsh conditions (incompatible solvents, extreme pH). If washing does not restore performance, the column may need to be replaced.[6]

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and a loss of resolution. Try injecting a more dilute sample.[7]

Quantitative Data Presentation

The following table summarizes quantitative data from various resolution methods for 4-chloromandelic acid.

Resolution MethodChiral Resolving Agent / ColumnSolvent / Mobile PhaseKey ParametersResult (Yield / e.e.)Reference
Diastereomeric Crystallization (R)-(+)-benzyl-1-phenylethylamine (BPA)Absolute EthanolMolar Ratio (Acid:BPA) = 1:1, Temp = 15°C, Solvent = 1.6 mL/mmol acidNot specified, but conditions were optimized for best resolution.[2]
Diastereomeric Crystallization (R)-(+)-1-(1-naphthyl)ethylamineMethanol or EthanolMolar ratio of resolving agent to acid is 1.0 - 2.0.Good product yield and high optical purity are reported.[4]
Co-crystallization Levetiracetam (LEV)AcetonitrileNot specifiedLEV selectively co-crystallized with the (S)-enantiomer.[5]
Supercritical Fluid Chromatography (SFC) Chiralpak AD-3CO₂ with modifier (Methanol, Ethanol, or Isopropanol) + TFAResolution decreased with increasing modifier % and increasing temperature.SFC showed faster and more efficient separation than HPLC.[8]
High-Performance Liquid Chromatography (HPLC) CHIRALPAK® ICn-Hexane / Isopropanol + 0.1% TFALow enantioselectivity was observed for 4-chloromandelic acid on this column.Not specified[9][10]

Experimental Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure based on the principles of diastereomeric resolution using a chiral amine.[2][4][11]

Materials:

  • Racemic (±)-4-chloromandelic acid

  • Chiral resolving agent (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) (0.5 - 1.0 molar equivalent)

  • Crystallization solvent (e.g., Methanol or Ethanol)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve racemic 4-chloromandelic acid (1.0 eq.) in a minimal amount of warm crystallization solvent (e.g., ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-1-(1-naphthyl)ethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the acid solution with constant stirring.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt will precipitate out. For (R)-acid purification, this would ideally be the ((R)-acid · (R)-amine) salt.

    • If no crystals form, try further cooling in an ice bath or refrigerator.

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve enantiomeric purity, dissolve the collected crystals in a minimal amount of hot solvent and allow them to recrystallize as in step 2. Repeat as necessary, monitoring the purity (e.g., by measuring optical rotation or chiral HPLC).

  • Liberation of the (R)-Enantiomer:

    • Suspend the purified diastereomeric salt crystals in water.

    • Acidify the suspension with 1 M HCl to a pH of 1-2. This will break the salt, protonating the carboxylic acid and the amine.

    • Extract the liberated this compound into an organic solvent like ethyl acetate (perform at least 3 extractions).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched product.

  • Purity Analysis:

    • Determine the yield and assess the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring the specific rotation.

Visualizations

Experimental Workflow

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Isolation racemic_acid Racemic (±)-4-Chloromandelic Acid dissolve Dissolve in Hot Solvent racemic_acid->dissolve resolving_agent Chiral Resolving Agent (e.g., (R)-Amine) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly & Crystallize mix->cool filtration Vacuum Filtration cool->filtration less_soluble Less Soluble Salt (Solid Crystals) (Enriched in R-acid) filtration->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) (Enriched in S-acid) filtration->more_soluble Liquid acidify Acidify (e.g., HCl) & Extract less_soluble->acidify Purified Salt final_product Pure (R)-4-Chloromandelic Acid acidify->final_product

Caption: Workflow for the purification of (R)-4-chloromandelic acid via diastereomeric salt resolution.

Troubleshooting Logic

G cluster_crystallization Crystallization Issues cluster_purity Purity Issues cluster_solutions_xtal Solutions cluster_solutions_purity Solutions start Experiment Start problem Problem Encountered start->problem no_xtal No Crystals Form problem->no_xtal Type oil_out Product Oils Out problem->oil_out Type low_ee Low Enantiomeric Excess (e.e.) problem->low_ee Type sol_xtal Check Solvent Adjust Concentration Cool Slowly Add Seed Crystal no_xtal->sol_xtal sol_oil Dilute Solution Cool Slower Change Solvent oil_out->sol_oil sol_ee Recrystallize Salt Optimize Molar Ratios Optimize Temperature low_ee->sol_ee

Caption: A logical diagram for troubleshooting common issues in chiral resolution experiments.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in 4-Chloromandelic Acid Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the resolution of 4-chloromandelic acid, a key chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantioselectivity in the resolution of 4-chloromandelic acid? Low enantioselectivity can stem from several factors depending on the resolution method. For enzymatic kinetic resolution (EKR), common causes include the use of a non-optimal enzyme, inappropriate reaction conditions (pH, temperature, solvent), or enzyme inhibition.[1] For diastereomeric crystallization, issues often arise from the choice of resolving agent, solvent system, or co-precipitation of the undesired diastereomer.[2]

Q2: Which enzymes are most effective for the kinetic resolution of 4-chloromandelic acid and its esters? Lipases are the most commonly used enzymes for this purpose.[1] Screening various lipases is recommended, as their selectivity is highly substrate-dependent. Effective lipases often include those from Candida antarctica (e.g., Novozym 435) and Pseudomonas cepacia.[1][3] Nitrilases can also be employed, particularly in dynamic kinetic resolution (DKR) setups starting from mandelonitrile.[1][4]

Q3: How can I improve enantioselectivity if my reaction yield is approximately 50%, but the enantiomeric excess (e.e.) is low? A yield near 50% in kinetic resolution suggests the enzyme is active but not sufficiently selective. Optimization of reaction parameters is crucial. Systematically adjusting the temperature, pH, organic solvent, and acyl donor can significantly enhance enantioselectivity.[1][5] For crystallization methods, this indicates a need for solvent screening or performing recrystallization to purify the diastereomeric salt.[2]

Q4: My reaction is very slow, or the yield is significantly below the theoretical 50% maximum. What could be the issue? Low yields or slow reaction rates in an enzymatic resolution can be caused by enzyme inhibition or poor enzyme stability.[1] The substrate or product may inhibit the enzyme at high concentrations. This can be mitigated by using a biphasic system or employing substrate feeding strategies.[1] Enzyme stability can be improved through immobilization on a solid support.[1]

Q5: How can the 50% yield limitation of kinetic resolution be overcome? To surpass the 50% yield barrier, a dynamic kinetic resolution (DKR) process is required. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%.[1] For mandelic acid derivatives, this is often achieved by using a mandelate racemase alongside the resolution enzyme.[1][6][7]

Q6: What is the standard analytical technique for determining the enantiomeric excess (e.e.) of 4-chloromandelic acid? The most common and reliable method for determining the enantiomeric excess of 4-chloromandelic acid and its derivatives is chiral High-Performance Liquid Chromatography (HPLC).[1][8]

Troubleshooting Guide: Enzymatic Kinetic Resolution (EKR)

This guide addresses specific problems encountered during the lipase-catalyzed resolution of 4-chloromandelic acid esters.

Problem 1: Low Enantiomeric Excess (e.e.) with ~50% Conversion

  • Question: My reaction has proceeded to approximately 50% conversion, but the e.e. of the product and the remaining substrate is poor. What factors should I investigate?

  • Answer: This is a classic selectivity problem. A systematic optimization of the reaction conditions is the most effective approach.

    • Incorrect Enzyme Choice: The selected lipase may not be highly selective for the 4-chloro-substituted mandelate ester.

      • Solution: Screen a panel of different lipases from various sources (e.g., Pseudomonas, Candida, Penicillium) to identify one with high enantioselectivity for your specific substrate.[1][3]

    • Suboptimal Reaction Conditions: The enantioselectivity of lipases is highly dependent on their environment.

      • Solution: Methodically vary key parameters, including temperature, pH, organic solvent, and the choice of acyl donor (for transesterification).[1][5][9] Lower temperatures, for example, often lead to higher enantioselectivity.[10]

    • Insufficient Reaction Time: The reaction may not have reached the optimal point for maximum e.e.

      • Solution: Monitor the reaction over time, analyzing both conversion and the e.e. of the substrate and product to determine the optimal endpoint.

Problem 2: Low Reaction Rate and/or Yield (<50%)

  • Question: The enzymatic reaction is proceeding very slowly, or has stalled at a conversion rate significantly below 50%. What are the likely causes?

  • Answer: This typically points to issues with enzyme activity or stability.

    • Enzyme Inhibition: High concentrations of the 4-chloromandelic acid ester (substrate) or the resulting acid (product) can inhibit the enzyme's activity.[1]

      • Solution 1: Employ a biphasic system (e.g., toluene-water or MTBE-water) to reduce the concentration of the inhibitor in the aqueous phase where the enzyme is active.[1]

      • Solution 2: Use a substrate feeding strategy to maintain a low and stable substrate concentration throughout the reaction.[1]

    • Poor Enzyme Stability: The enzyme may be denaturing under the chosen experimental conditions (e.g., temperature, solvent).

      • Solution: Use an immobilized lipase (e.g., Novozym 435). Immobilization can significantly enhance an enzyme's stability in organic solvents and at higher temperatures, and it also simplifies enzyme recovery and reuse.[1]

Data on EKR Optimization

The following table summarizes key parameters and their typical effects on enzymatic resolutions, based on literature findings.

ParameterTypical RangeEffect on Enantioselectivity (e.e.) & YieldTroubleshooting Action
Enzyme N/AHighly variable; the primary determinant of selectivity.[1]Screen a library of lipases (Pseudomonas, Candida etc.).
Temperature 30 - 60 °CLower temperatures often increase e.e. but decrease rate.[10]Systematically decrease temperature (e.g., in 5 °C increments).
Solvent Toluene, Hexane, MTBEPolarity and coordinating ability can alter enzyme conformation and selectivity.[1][10]Screen a range of non-polar and moderately polar organic solvents.
Acyl Donor Vinyl Acetate, Vinyl ButyrateThe structure of the acyl donor can impact enzyme selectivity.[1]Test different acyl donors if initial e.e. is low.
pH (aqueous phase) 6.0 - 8.0Affects the ionization state of the enzyme's active site residues.[9]Optimize the pH of the buffer in a biphasic system.

EKR Troubleshooting Workflow

EKR_Troubleshooting EKR Troubleshooting Workflow start Low Enantioselectivity (e.e.) in EKR check_conversion Is conversion approx. 50%? start->check_conversion check_rate Is reaction rate acceptable? check_conversion->check_rate No optimize_conditions Systematically Optimize Conditions: - Temperature - Solvent - Acyl Donor / pH check_conversion->optimize_conditions Yes stability_issues Investigate Enzyme Stability & Inhibition check_rate->stability_issues No (Slow/Stalled) screen_enzymes Screen Different Lipases optimize_conditions->screen_enzymes e.e. still low immobilize Use Immobilized Enzyme stability_issues->immobilize biphasic Use Biphasic System or Substrate Feeding stability_issues->biphasic

EKR Troubleshooting Workflow Diagram

Troubleshooting Guide: Diastereomeric Crystallization

This guide addresses common issues when using a chiral resolving agent to separate enantiomers of 4-chloromandelic acid.

Problem 1: No Crystallization or Product "Oiling Out"

  • Question: After combining the racemic 4-chloromandelic acid and the resolving agent, the solution remains clear, or an immiscible oil has formed instead of solid crystals. What should I do?

  • Answer: This is a common crystallization problem related to solubility and supersaturation.

    • Inappropriate Solvent: The solvent choice is critical. The ideal solvent should provide limited, but differential, solubility for the two diastereomeric salts.[2]

      • Solution: If the salt is too soluble (no crystals), try a less polar solvent or a solvent mixture. If it is insoluble or oils out, try a more polar solvent or dilute the solution.[2]

    • Lack of Supersaturation: Crystallization requires a supersaturated state.

      • Solution: Achieve supersaturation by slowly cooling the solution, partially evaporating the solvent, or adding an anti-solvent (a solvent in which the salt is less soluble).[2]

    • Nucleation Failure: Spontaneous crystal formation (nucleation) can be slow.

      • Solution: Induce crystallization by "seeding" the solution with a tiny crystal of the desired diastereomeric salt.[2] Scratching the inside of the flask can also sometimes initiate nucleation.

Problem 2: Low Enantiomeric Excess (e.e.) of Isolated Product

  • Question: I have successfully isolated crystals, but after liberating the free acid, its enantiomeric excess is poor. What is the cause?

  • Answer: The most likely cause is the co-precipitation of the undesired diastereomer with your target salt.

    • Co-precipitation: The solvent system may not be providing a large enough solubility difference between the two diastereomeric salts, leading to contamination.[2]

      • Solution: The most effective way to improve enantiomeric purity is through recrystallization.[2] Dissolve the isolated diastereomeric salt in a minimal amount of hot solvent and allow it to cool slowly. This process should be repeated until a constant e.e. is achieved.

Diastereomeric Crystallization Troubleshooting Workflow

Crystallization_Troubleshooting Diastereomeric Crystallization Troubleshooting start Resolution Experiment Performed check_solid Did a solid crystallize? start->check_solid oiled_out Product Oiled Out check_solid->oiled_out No (Oiled Out) no_solid No Solid Formed check_solid->no_solid No (Clear Solution) solid_formed Solid Isolated check_solid->solid_formed Yes change_solvent Screen Solvents (Polarity, Mixtures) oiled_out->change_solvent induce_xtal Induce Crystallization: - Slow Cooling - Add Anti-Solvent - Seeding no_solid->induce_xtal check_ee Is e.e. of product high? solid_formed->check_ee recrystallize Perform Recrystallization of Diastereomeric Salt check_ee->recrystallize No success High e.e. Product check_ee->success Yes recrystallize->check_ee

Diastereomeric Crystallization Troubleshooting Diagram

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolysis of Racemic 4-Chloromandelic Acid Methyl Ester

This protocol describes a general procedure for the kinetic resolution of a 4-chloromandelic acid ester via hydrolysis.

  • Materials:

    • Racemic 4-chloromandelic acid methyl ester

    • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[1]

    • Organic Solvent (e.g., Toluene or Heptane)[1][11]

    • Phosphate Buffer (e.g., 50 mM, pH 7.0)[11]

    • Round-bottom flask with magnetic stirrer

    • Temperature-controlled bath

  • Procedure:

    • In a round-bottom flask, dissolve the racemic 4-chloromandelic acid methyl ester (1.0 eq.) in the organic solvent (e.g., 20 mL per mmol of substrate).[11]

    • Add the phosphate buffer (e.g., 2 mL per mmol of substrate) to create a two-phase system.[11]

    • Add the immobilized lipase (e.g., 50 mg per mmol of substrate).[11]

    • Stir the mixture vigorously at a constant temperature (e.g., 45 °C).[11]

    • Monitor the reaction progress by taking small aliquots of the organic phase over time and analyzing for conversion and e.e. by chiral HPLC.

    • When the reaction reaches the desired conversion (typically ~50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.[11]

    • Separate the organic and aqueous layers.

  • Work-up and Product Isolation:

    • Isolation of (S)-4-Chloromandelic Acid (Product):

      • Take the aqueous layer and acidify it to pH 1-2 with dilute HCl.[11]

      • Extract the resulting (S)-4-chloromandelic acid with an organic solvent like ethyl acetate (3x).

      • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[11]

    • Isolation of (R)-4-Chloromandelic Acid Methyl Ester (Unreacted Substrate):

      • Take the initial organic layer from the reaction and wash it with a saturated NaHCO₃ solution to remove any residual acid product.[11]

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the unreacted ester.[11]

Protocol 2: Chiral HPLC Analysis

  • Objective: To determine the enantiomeric excess (e.e.) of both the acidic product and the unreacted ester.

  • Method:

    • Prepare standard solutions of the racemic starting material and product.

    • Prepare samples of the isolated product and unreacted substrate in a suitable mobile phase solvent.

    • Inject the samples onto a chiral HPLC column (e.g., Chiralcel OD-H or similar).

    • Use a mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of trifluoroacetic acid) that provides good separation of the enantiomers.

    • Calculate the e.e. using the peak areas of the two enantiomers:

      • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

References

Improving the efficiency of chiral resolving agents for 4-chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of chiral resolving agents for 4-chloromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral resolving agents for 4-chloromandelic acid?

A1: The most common method for resolving racemic 4-chloromandelic acid is through the formation of diastereomeric salts using a chiral base.[1][2][3] Commonly employed chiral resolving agents include derivatives of phenylethylamine, such as 1-phenylethylamine (PEA) and (R)-(+)-benzyl-1-phenylethylamine ((R)-(+)-BPA), as well as other amines like (R)-(+)-1-(1-naphthyl)ethylamine.[4][5] Levetiracetam (LEV) has also been used as a resolving agent through enantiospecific co-crystallization.[6]

Q2: What factors influence the efficiency of a chiral resolution?

A2: The efficiency of a chiral resolution is influenced by several factors, including:

  • Choice of Resolving Agent: The structural and chemical properties of the resolving agent are crucial for effective chiral discrimination.[4]

  • Solvent: The solvent affects the solubility of the diastereomeric salts, which is the basis for their separation by crystallization.[4][7]

  • Molar Ratio of Acid to Agent: The stoichiometry between the 4-chloromandelic acid and the resolving agent can impact the yield and purity of the desired diastereomer.[4]

  • Temperature: Temperature influences the solubility of the salts and the kinetics of crystallization.[4]

  • Concentration: The concentration of the reactants in the solvent affects supersaturation and, consequently, crystal formation.[7]

Q3: How do intermolecular interactions contribute to chiral recognition?

A3: Chiral recognition in the resolution of 4-chloromandelic acid is driven by a combination of non-covalent interactions between the acid and the resolving agent. These include hydrogen bonding, CH/π interactions, and, significantly, halogen interactions.[4][8][9] For instance, in the resolution using (R)-(+)-benzyl-1-phenylethylamine, chlorine-chlorine interactions were observed in the less soluble salt, while Cl/π interactions were present in the more soluble salt, highlighting the important role of the chlorine atom in the discrimination process.[4][8][9]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Enantiomer

  • Question: I am getting a very low yield of the desired diastereomeric salt crystals. What are the possible causes and how can I improve it?

  • Answer:

    • Suboptimal Solvent Choice: The solubility difference between the two diastereomeric salts may not be significant in the chosen solvent.

      • Solution: Screen a variety of solvents with different polarities. For the resolution of 4-chloromandelic acid with (R)-(+)-BPA, absolute ethanol was found to be optimal.[4]

    • Incorrect Molar Ratio: The stoichiometry between the 4-chloromandelic acid and the resolving agent may not be optimal for precipitating the desired salt.

      • Solution: Experiment with different molar ratios. A 1:1 molar ratio of 4-chloromandelic acid to (R)-(+)-BPA has been reported as effective.[4]

    • Inappropriate Temperature Profile: The crystallization temperature may be too high, keeping the desired salt in solution, or the cooling rate may be too fast, leading to co-precipitation.

      • Solution: Optimize the filtration temperature. For the (R)-(+)-BPA resolution, a filtration temperature of 15 °C was found to be optimal.[4] Implement a controlled and slow cooling process to encourage selective crystallization.

    • Insufficient Supersaturation: The solution may not be sufficiently concentrated to induce crystallization.

      • Solution: Carefully reduce the amount of solvent used. An optimal amount of 1.6 mL of absolute ethanol per 1 mmol of 4-chloromandelic acid was identified for the resolution with (R)-(+)-BPA.[4]

Issue 2: Poor Enantiomeric Excess (e.e.)

  • Question: The enantiomeric excess of my resolved 4-chloromandelic acid is low. What can I do to improve it?

  • Answer:

    • Co-precipitation of the Undesired Diastereomer: The more soluble diastereomeric salt may be precipitating along with the less soluble one.

      • Solution:

        • Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt. This process purifies the less soluble salt, thereby increasing the enantiomeric excess of the final product.[10]

        • Optimize Cooling: A slower cooling rate can improve selectivity in crystallization.

    • Purity of the Resolving Agent: Impurities in the resolving agent can interfere with the resolution process.

      • Solution: Ensure the resolving agent has a high enantiomeric purity.

    • Inaccurate Analysis: The method used to determine the enantiomeric excess (e.g., chiral HPLC) may not be optimized.

      • Solution: Verify and optimize the chiral HPLC method. This includes selecting the appropriate chiral stationary phase (CSP), mobile phase composition, and temperature.[11] For acidic compounds like 4-chloromandelic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[11][12]

Issue 3: No Crystal Formation or Oiling Out

  • Question: I am not getting any crystals, or the product is separating as an oil. What should I do?

  • Answer:

    • Inappropriate Solvent: The chosen solvent may be too good a solvent for both diastereomeric salts, or it may be unsuitable for crystallization.

      • Solution: Screen different solvents or solvent mixtures. If the salt is too soluble, try a less polar solvent. If it is completely insoluble, use a more polar solvent.[7]

    • High Concentration or Rapid Cooling: These conditions can lead to the formation of a supersaturated oil instead of a crystalline solid.

      • Solution: Dilute the solution or cool it down more slowly.[7]

    • Lack of Nucleation Sites: Spontaneous crystallization may not occur if there are no nucleation sites.

      • Solution: Try adding seed crystals of the desired diastereomeric salt to induce crystallization. Scratching the inside of the flask with a glass rod can also sometimes initiate crystal formation.

Quantitative Data Presentation

Table 1: Comparison of Chiral Resolving Agents for 4-Chloromandelic Acid

Resolving AgentOptimal SolventMolar Ratio (Acid:Agent)TemperatureKey FindingsReference
(R)-(+)-Benzyl-1-phenylethylamine ((R)-(+)-BPA)Absolute Ethanol1:115 °CEfficient resolution, avoids the issue of water solubility seen with PEA. Halogen interactions play a key role.[4]
Levetiracetam (LEV)Acetonitrile1.2:1 (LEV:Acid)-15 °CLower resolution efficiency for 4-ClMA compared to 2-ClMA and 3-ClMA. Selectively co-crystallized with the S enantiomer.[6]
(R)-(+)-1-(1-naphthyl)ethylamineEthanol or MethanolNot specifiedRoom TemperatureGood product yield and high optical purity reported. The resolving agent is recyclable.[5]
1-Phenylethylamine (PEA)Not specifiedNot specifiedNot specifiedMentioned as a commonly used but water-soluble resolving agent.[4]

Experimental Protocols

Protocol 1: Chiral Resolution of 4-Chloromandelic Acid using (R)-(+)-Benzyl-1-phenylethylamine ((R)-(+)-BPA)

This protocol is based on the optimized conditions reported in the literature.[4]

  • Dissolution: In a suitable flask, dissolve racemic 4-chloromandelic acid in absolute ethanol (1.6 mL per 1 mmol of acid).

  • Addition of Resolving Agent: Add (R)-(+)-benzyl-1-phenylethylamine to the solution in a 1:1 molar ratio with the 4-chloromandelic acid.

  • Heating and Cooling: Gently heat the mixture to ensure complete dissolution. Then, allow the solution to cool slowly to 15 °C to facilitate the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold absolute ethanol.

  • Liberation of the Enantiomer: Suspend the collected crystals in water. Acidify the suspension with a suitable acid (e.g., 1 M HCl) to a pH of 1-2. This will break the salt and precipitate the enantiomerically enriched 4-chloromandelic acid.

  • Extraction and Drying: Extract the liberated 4-chloromandelic acid with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid product.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of 4-Chloromandelic Acid

This is a general guideline for developing a chiral HPLC method.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point.[11]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol). For acidic analytes like 4-chloromandelic acid, add a small amount (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase.[11][12]

  • Sample Preparation: Dissolve a small amount of the resolved 4-chloromandelic acid in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 230 nm).

  • Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess based on the peak areas.

Visualizations

Experimental_Workflow_Chiral_Resolution cluster_prep Step 1: Diastereomeric Salt Formation cluster_cryst Step 2: Crystallization cluster_iso Step 3: Isolation and Liberation racemic_acid Racemic 4-Chloromandelic Acid in Solvent mix Mix and Dissolve (with heating if needed) racemic_acid->mix resolving_agent Chiral Resolving Agent resolving_agent->mix cool Controlled Cooling mix->cool crystallization Formation of Diastereomeric Salt Crystals (Less Soluble) cool->crystallization mother_liquor Mother Liquor (Contains More Soluble Diastereomer) cool->mother_liquor filtration Vacuum Filtration crystallization->filtration acidification Acidification (e.g., HCl) filtration->acidification extraction Solvent Extraction acidification->extraction pure_enantiomer Pure Enantiomer of 4-Chloromandelic Acid extraction->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Troubleshooting_Logic cluster_yield Low Yield cluster_ee Low Enantiomeric Excess cluster_cryst No Crystals / Oiling Out start Start: Poor Resolution Efficiency check_solvent Optimize Solvent? start->check_solvent recrystallize Recrystallize Salt? start->recrystallize screen_solvents Screen Different Solvents? start->screen_solvents check_ratio Optimize Molar Ratio? check_solvent->check_ratio Yes check_temp Optimize Temperature? check_ratio->check_temp Yes end Improved Efficiency check_temp->end Yes check_purity Check Resolving Agent Purity? recrystallize->check_purity Yes optimize_hplc Optimize HPLC Method? check_purity->optimize_hplc Yes optimize_hplc->end Yes adjust_conc Adjust Concentration / Cooling Rate? screen_solvents->adjust_conc Yes seed_crystals Use Seed Crystals? adjust_conc->seed_crystals Yes seed_crystals->end Yes

Caption: Troubleshooting Logic for Improving Chiral Resolution Efficiency.

References

Technical Support Center: Purification of Synthetic (R)-4-chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (R)-4-chloromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic (R)-4-chloromandelic acid?

The most common impurity is the undesired (S)-4-chloromandelic acid enantiomer. Other potential impurities include residual starting materials from the synthesis, by-products such as the corresponding mandelic acid dimer, and residual solvents.

Q2: Which methods are most effective for removing the (S)-enantiomer?

The most effective methods for separating the (R) and (S) enantiomers of 4-chloromandelic acid are those that rely on chiral recognition. These include:

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) to selectively interact with and separate the enantiomers.

  • Diastereomeric Salt Crystallization: Involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for separation via crystallization.

  • Enantioselective Liquid-Liquid Extraction: Employs a chiral extractant that preferentially complexes with one enantiomer, enabling its separation into an organic phase.

Q3: Can I use standard recrystallization to remove the (S)-enantiomer?

Standard recrystallization is generally ineffective for separating enantiomers because they have identical physical properties, including solubility in achiral solvents. However, recrystallization is a valuable technique for removing other types of impurities, such as starting materials and by-products. To separate the enantiomers by crystallization, a chiral resolving agent must be used to form diastereomers.

Troubleshooting Guides

Issue: Poor or No Crystallization During Diastereomeric Salt Resolution
Possible Cause Troubleshooting & Optimization
Inappropriate Solvent The solubility of the diastereomeric salts is critical. If the desired salt is too soluble, it will not crystallize. If it is too insoluble, it may precipitate too quickly, trapping impurities. Experiment with different alcohol solvents (e.g., methanol, ethanol) or solvent mixtures to find the optimal balance of solubility.[1]
Incorrect Stoichiometry The molar ratio of the racemic 4-chloromandelic acid to the chiral resolving agent can impact the efficiency of the resolution. While a 1:1 ratio is a common starting point, optimizing this ratio may improve crystallization.
Supersaturation Not Reached The solution may not be sufficiently concentrated for crystallization to occur. Carefully evaporate some of the solvent to increase the concentration. Be cautious not to over-concentrate, which can lead to rapid precipitation and impurity inclusion.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. A slower, more controlled cooling rate generally yields larger, purer crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Presence of Impurities Certain impurities can inhibit crystal nucleation and growth. If possible, purify the crude (R,S)-4-chloromandelic acid using a preliminary technique like a simple recrystallization or extraction to remove non-enantiomeric impurities before attempting the diastereomeric salt resolution.
Issue: Poor Separation of Enantiomers in Chiral HPLC
Possible Cause Troubleshooting & Optimization
Incorrect Mobile Phase Composition The composition of the mobile phase is crucial for achieving good resolution. Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol or ethanol). A lower percentage of the polar modifier generally increases retention and can improve resolution.[2]
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical for enantiomeric separation. A CHIRALPAK® IC column has been shown to be effective for mandelic acid derivatives.[2] If resolution is poor, consider a different type of CSP.
Flow Rate is Too High or Too Low The flow rate of the mobile phase affects the interaction time between the analytes and the CSP. Optimize the flow rate to achieve the best balance between resolution and analysis time. A typical starting point is 0.5-1.0 mL/min.
Temperature Fluctuations Column temperature can affect the separation. Maintaining a constant and optimized temperature can improve peak shape and resolution.
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample.

Experimental Protocols and Data

Protocol 1: Purification by Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic 4-chloromandelic acid using (R)-(+)-1-(1-naphthyl)ethylamine as a chiral resolving agent.[1]

Materials:

  • Racemic 4-chloromandelic acid

  • (R)-(+)-1-(1-naphthyl)ethylamine

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 400 mL of methanol with stirring and heating.

    • At 50°C, add 18.0 g of (R)-(+)-1-(1-naphthyl)ethylamine dropwise.

    • Reflux the mixture for 1.5 hours.

    • Cool the solution to room temperature to allow the diastereomeric salt to crystallize.

    • Filter the white solid to obtain the crude (R)-(-)-4-chloromandelic acid • (R)-(+)-1-(1-naphthyl)ethylamine salt.

  • Recrystallization of the Salt:

    • Dissolve the crude salt in a minimal amount of hot methanol.

    • Cool the solution to 0°C to recrystallize the salt.

    • Filter the purified salt.

  • Liberation of (R)-4-chloromandelic Acid:

    • Suspend the purified salt in water.

    • Acidify the mixture with hydrochloric acid to a pH of 1-2.

    • Extract the (R)-4-chloromandelic acid with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified (R)-4-chloromandelic acid.

Quantitative Data:

Parameter Value
Yield of Crude Salt 16.3 g
Yield of Recrystallized Salt 14.4 g
Optical Purity High (specific value not provided in the source)
Recovery of Resolving Agent 95.0%
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a method for analyzing the enantiomeric purity of 4-chloromandelic acid.[2]

Instrumentation and Materials:

  • HPLC system with UV detector

  • CHIRALPAK® IC column (250 mm x 4.6 mm, 5 µm)

  • n-Hexane (HPLC grade)

  • Isopropanol or Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • (R)-4-chloromandelic acid sample

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and a polar modifier (isopropanol or ethanol). The exact ratio should be optimized for best separation.

    • Add 0.1% TFA to the mobile phase to improve peak shape for the acidic analyte.

    • Degas the mobile phase.

  • System Equilibration:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of 0.4-1.2 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve a small amount of the (R)-4-chloromandelic acid sample in ethanol.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Injection and Detection:

    • Inject 10 µL of the prepared sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at 210 nm.

Expected Results:

The (R) and (S) enantiomers will be separated into two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas. For some mandelic acid derivatives on this column, baseline resolution has been achieved.[2]

Visualizations

Purification_Workflow Crude Crude Synthetic (R)-4-chloromandelic acid Purification Purification Method Crude->Purification Recrystallization Diastereomeric Salt Crystallization Purification->Recrystallization  For bulk separation HPLC Chiral HPLC Purification->HPLC  For high purity/analytical Extraction Liquid-Liquid Extraction Purification->Extraction  Alternative separation Analysis Purity Analysis (Chiral HPLC) Recrystallization->Analysis HPLC->Analysis Extraction->Analysis Pure Pure (R)-4-chloromandelic acid Analysis->Pure

Caption: General workflow for the purification and analysis of (R)-4-chloromandelic acid.

Diastereomeric_Salt_Crystallization Start Racemic 4-chloromandelic acid + Chiral Resolving Agent in Solvent Heat Heat to Dissolve Start->Heat Cool Slowly Cool to Crystallize Heat->Cool Filter1 Filter Diastereomeric Salt Cool->Filter1 Recrystallize Recrystallize Salt Filter1->Recrystallize Acidify Acidify to Liberate Free Acid Recrystallize->Acidify Extract Extract with Organic Solvent Acidify->Extract Dry Dry and Evaporate Solvent Extract->Dry End Pure (R)-4-chloromandelic acid Dry->End

Caption: Step-by-step process for diastereomeric salt crystallization.

Troubleshooting_Logic Problem Poor Enantiomeric Separation in Chiral HPLC CheckMobilePhase Is Mobile Phase Composition Optimized? Problem->CheckMobilePhase CheckColumn Is the Chiral Stationary Phase Appropriate? CheckMobilePhase->CheckColumn Yes AdjustMobilePhase Adjust Solvent Ratio (e.g., decrease polar modifier) CheckMobilePhase->AdjustMobilePhase No CheckFlowRate Is the Flow Rate Optimized? CheckColumn->CheckFlowRate Yes ChangeColumn Select a Different CSP CheckColumn->ChangeColumn No CheckSampleLoad Is the Sample Overloaded? CheckFlowRate->CheckSampleLoad Yes AdjustFlowRate Vary Flow Rate (e.g., 0.5-1.0 mL/min) CheckFlowRate->AdjustFlowRate No ReduceLoad Decrease Injection Volume or Sample Concentration CheckSampleLoad->ReduceLoad Yes

Caption: Troubleshooting guide for chiral HPLC separation issues.

References

Challenges in the scale-up of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production and scale-up of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a key intermediate in pharmaceutical synthesis.[1][2] This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield and/or Purity in Racemic Synthesis

Q: My synthesis of racemic 4-chloromandelic acid results in low yields and significant impurities. What are the potential causes and solutions?

A: Low yields and impurities in the synthesis of the racemic mixture can often be traced back to suboptimal reaction conditions or the presence of side reactions.

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: Formation of byproducts due to incorrect temperature, stoichiometry, or reagent quality. A common side reaction is the formation of biphenyl derivatives.

  • Degradation of Product: The product might be sensitive to the reaction or work-up conditions.

Troubleshooting Steps:

  • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

  • Optimize Reaction Temperature: Ensure the reaction temperature is strictly controlled. Exothermic reactions, such as Grignard reactions, may require efficient cooling to prevent side reactions.

  • Verify Reagent Quality: Use reagents of appropriate purity and ensure anhydrous conditions where necessary, as moisture can quench organometallic reagents.

  • Adjust Stoichiometry: Carefully control the molar ratios of the reactants.

  • Purification Strategy: Employ appropriate purification techniques such as recrystallization or column chromatography to remove impurities.

Issue 2: Poor or No Crystallization During Chiral Resolution

Q: I am attempting diastereomeric salt crystallization for chiral resolution, but I am observing poor or no crystal formation. What should I do?

A: Successful crystallization depends on achieving a supersaturated solution of the desired diastereomeric salt while the other remains in solution.

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent may be too polar or non-polar, affecting the differential solubility of the diastereomeric salts.

  • Suboptimal Concentration: The solution may be too dilute for crystallization to occur.

  • Incorrect Temperature Profile: The cooling rate can significantly impact crystal formation.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

Troubleshooting Steps:

  • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Concentration Adjustment: If the solution is too dilute, carefully evaporate some of the solvent. If it is too concentrated, add more solvent.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with gradual cooling in an ice bath or refrigerator.

  • Induce Crystallization: If the solution is supersaturated but no crystals have formed, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.[3]

  • Purify the Racemic Mixture: Ensure the starting racemic 4-chloromandelic acid is of high purity.

Issue 3: Product "Oiling Out" Instead of Crystallizing

Q: During chiral resolution, my product is separating as an oil instead of a solid crystalline material. How can I resolve this?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase.[3] This is often due to high concentrations, rapid cooling, or an unsuitable solvent.[3]

Troubleshooting Steps:

  • Dilute the Solution: Add more solvent to decrease the concentration of the diastereomeric salt.

  • Slower Cooling: Reduce the rate of cooling to allow more time for crystal nucleation and growth.

  • Solvent System Modification: Screen for alternative solvents or solvent mixtures that favor crystallization over oiling out.

  • Use of Seed Crystals: Adding a seed crystal can help to induce crystallization directly from the supersaturated solution, bypassing the formation of an oil.[3]

Issue 4: Low Enantiomeric Excess (e.e.) After Resolution

Q: The enantiomeric excess of my this compound is below the desired level after chiral resolution. How can I improve it?

A: Low enantiomeric excess indicates that the separation of the two enantiomers was not efficient.

Possible Causes:

  • Suboptimal Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with sufficiently different solubilities.

  • Inefficient Crystallization: The crystallization process may have allowed for co-crystallization of the undesired diastereomer.

  • Racemization: The product may be racemizing under the experimental conditions.

Troubleshooting Steps:

  • Screen Resolving Agents: Test different chiral resolving agents to find one that provides better separation. For mandelic acid derivatives, various amines have been used.

  • Optimize Crystallization Conditions: Fine-tune the solvent, concentration, and temperature profile as described in the troubleshooting sections for crystallization.

  • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity and, consequently, the enantiomeric excess of the final product.

  • Check for Racemization: Analyze the stability of the product under the resolution and work-up conditions to ensure no racemization is occurring.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of 4-chloromandelic acid on a large scale?

A1: The most common method for large-scale chiral resolution is diastereomeric salt crystallization. This involves reacting the racemic acid with a chiral base to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization.[4] Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), can also be used, particularly for smaller scale production or for analytical purposes.[5][6]

Q2: How do I choose an appropriate chiral resolving agent?

A2: The choice of a resolving agent is often empirical and requires screening. A good resolving agent should be readily available in high enantiomeric purity, inexpensive, and form stable, easily crystallizable salts with one of the enantiomers of the racemic mixture. (R)-(+)-1-(1-naphthyl)ethylamine is one such agent used for the resolution of 4-chloromandelic acid.[4]

Q3: What are the key challenges when scaling up the production of this compound?

A3: Key scale-up challenges include:

  • Process Reproducibility: Ensuring that the process is consistent and yields a product of the same quality at a larger scale.[7]

  • Heat and Mass Transfer: Differences in mixing, heating, and cooling between small and large reactors can affect reaction kinetics and selectivity.[7]

  • Solid Handling: Efficiently handling large quantities of solids during crystallization, filtration, and drying.

  • Solvent Handling and Recovery: Managing large volumes of solvents, including recovery and recycling to improve process economics and reduce environmental impact.

  • Regulatory Compliance: Adhering to Good Manufacturing Practices (GMP) and other regulatory requirements.[7]

Q4: Can I recycle the chiral resolving agent?

A4: Yes, in many diastereomeric salt resolution processes, the resolving agent can be recovered from the mother liquor after the desired diastereomeric salt has been crystallized. For example, after separation of the (R)-acid-(R)-amine salt, the resolving agent can be recovered from the solution by basification and extraction.[4]

Data Presentation

Table 1: Comparison of Chiral Separation Techniques for Mandelic Acid Derivatives

TechniqueMobile Phase/SolventAdvantagesDisadvantagesReference
Chiral HPLC n-hexane/isopropanol with TFAHigh resolution, well-establishedHigh solvent consumption, slower[5]
Supercritical Fluid Chromatography (SFC) Supercritical CO2 with modifiers (e.g., methanol)Faster, lower solvent consumption, "greener"Higher initial equipment cost[6][8]
Diastereomeric Salt Crystallization Alcohols (e.g., methanol, ethanol)Cost-effective for large scale, simple operationRequires screening of resolving agents and solvents, may require multiple recrystallizations[4]

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 4-Chloromandelic Acid via Diastereomeric Salt Crystallization

This protocol is based on the resolution using (R)-(+)-1-(1-naphthyl)ethylamine.[4]

  • Salt Formation: Dissolve racemic 4-chloromandelic acid in a suitable alcohol solvent such as methanol or ethanol. In a separate container, dissolve an equimolar amount of (R)-(+)-1-(1-naphthyl)ethylamine in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to stand at room temperature to induce crystallization of the less soluble diastereomeric salt, (R)-(-)-4-chloromandelic acid-(R)-(+)-1-(1-naphthyl)ethylamine salt. Cooling may be applied to improve the yield.

  • Isolation: Isolate the precipitated salt by filtration and wash the crystals with a small amount of the cold crystallization solvent.

  • Recrystallization (Optional): To improve enantiomeric purity, the isolated salt can be recrystallized from the same solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with an acid like hydrochloric acid or sulfuric acid to precipitate the (R)-(-)-4-chloromandelic acid.

  • Purification and Drying: Filter the precipitated (R)-(-)-4-chloromandelic acid, wash with water, and dry under vacuum.

  • Recovery of Resolving Agent: The filtrate from step 5, containing the resolving agent, can be basified with a base like sodium hydroxide to recover the (R)-(+)-1-(1-naphthyl)ethylamine for recycling.

Protocol 2: Chiral HPLC Analysis of 4-Chloromandelic Acid

This is a general protocol for the analytical separation of enantiomers.

  • Column: Use a suitable chiral stationary phase (CSP) column, such as CHIRALPAK® IC.[5]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. An acidic additive such as 0.1% trifluoroacetic acid (TFA) is often included for acidic compounds.[5]

  • Flow Rate: Set a flow rate typically between 0.4 and 1.2 mL/min.[5]

  • Temperature: Maintain the column at a constant temperature, for example, between 15–35 °C.[5]

  • Detection: Use a UV detector set at an appropriate wavelength (e.g., 210 nm for 2-chloromandelic acid, which can be adapted for the 4-chloro isomer).[5]

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

Visualizations

Troubleshooting_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution Start_Synth Start Racemic Synthesis Check_Yield_Purity Low Yield / Purity? Start_Synth->Check_Yield_Purity Optimize_Conditions Optimize Reaction: - Temperature - Stoichiometry - Reagent Quality Check_Yield_Purity->Optimize_Conditions Yes Good_Product_Synth High Yield & Purity Product Check_Yield_Purity->Good_Product_Synth No Optimize_Conditions->Start_Synth Start_Resolution Start Diastereomeric Salt Crystallization Good_Product_Synth->Start_Resolution Check_Crystals Poor / No Crystallization? Start_Resolution->Check_Crystals Troubleshoot_Crystals Troubleshoot Crystallization: - Solvent Screening - Concentration Adjustment - Controlled Cooling - Seeding Check_Crystals->Troubleshoot_Crystals Yes Check_Oil Product Oiling Out? Check_Crystals->Check_Oil No Troubleshoot_Crystals->Start_Resolution Troubleshoot_Oil Troubleshoot Oiling Out: - Dilute Solution - Slower Cooling - Modify Solvent Check_Oil->Troubleshoot_Oil Yes Check_EE Low Enantiomeric Excess? Check_Oil->Check_EE No Troubleshoot_Oil->Start_Resolution Improve_EE Improve e.e.: - Screen Resolving Agents - Recrystallize Salt - Check for Racemization Check_EE->Improve_EE Yes Final_Product High Purity (R)-Enantiomer Check_EE->Final_Product No Improve_EE->Start_Resolution

Caption: Troubleshooting workflow for the synthesis and chiral resolution of this compound.

Scale_Up_Process_Flow cluster_upstream Synthesis cluster_midstream Chiral Resolution cluster_downstream Purification & Final Product cluster_recycle Recycle Loop Raw_Materials Raw Materials Racemic_Synthesis Racemic 4-Chloromandelic Acid Synthesis Raw_Materials->Racemic_Synthesis Purification_Racemic Purification of Racemic Mixture Racemic_Synthesis->Purification_Racemic Add_Resolving_Agent Addition of Chiral Resolving Agent Purification_Racemic->Add_Resolving_Agent Diastereomeric_Salt Diastereomeric Salt Formation & Crystallization Add_Resolving_Agent->Diastereomeric_Salt Filtration Filtration & Washing Diastereomeric_Salt->Filtration Liberation Liberation of (R)-Enantiomer Filtration->Liberation Mother_Liquor Mother Liquor Filtration->Mother_Liquor Final_Purification Final Purification (e.g., Recrystallization) Liberation->Final_Purification Drying Drying Final_Purification->Drying Final_Product (R)-2-(4-Chlorophenyl)-2- hydroxyacetic Acid Drying->Final_Product Recover_Agent Recover Resolving Agent Mother_Liquor->Recover_Agent Recover_Agent->Add_Resolving_Agent

Caption: Process flow diagram for the scale-up production of this compound.

References

Preventing racemization during the synthesis of (R)-4-chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (R)-4-chloromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of (R)-4-chloromandelic acid?

A1: Racemization is the process where an enantiomerically pure substance, like (R)-4-chloromandelic acid, converts into a mixture of equal parts of both (R)- and (S)-enantiomers, known as a racemate. This is a significant concern because the biological and pharmacological activities of the two enantiomers can differ dramatically. For instance, in drug development, one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. Therefore, maintaining the enantiomeric purity of (R)-4-chloromandelic acid is crucial for its application as a chiral precursor in the synthesis of pharmaceuticals.

Q2: What are the primary causes of racemization during the synthesis of (R)-4-chloromandelic acid?

A2: The primary chemical mechanism for the racemization of mandelic acid derivatives involves the removal of the acidic proton on the alpha-carbon (the carbon bonded to the carboxyl and hydroxyl groups). This deprotonation is often facilitated by the presence of acids or bases and leads to the formation of a planar, achiral enol or enolate intermediate. Subsequent reprotonation can occur from either side of this planar intermediate with equal probability, resulting in a 1:1 mixture of the (R) and (S) enantiomers.[1][2]

Q3: Which conditions put (R)-4-chloromandelic acid at a higher risk of racemization?

A3: (R)-4-chloromandelic acid is particularly susceptible to racemization under the following conditions:

  • Basic (alkaline) conditions: Bases can readily abstract the alpha-proton.

  • Acidic conditions: Strong acids can also catalyze racemization, often through an enol intermediate.

  • Elevated temperatures: Higher temperatures provide the necessary activation energy for the racemization process to occur more rapidly.

Q4: How can I effectively prevent racemization during the synthesis?

A4: Preventing racemization hinges on careful control of reaction conditions. When using diastereomeric salt resolution, this includes:

  • Judicious choice of solvent: The solvent can influence the stability of the diastereomeric salts and the rate of racemization. Absolute ethanol has been shown to be effective.[3]

  • Strict temperature control: Lowering the temperature during crystallization and filtration can significantly reduce the rate of racemization. A filtration temperature of 15°C has been found to be optimal in some procedures.[3][4]

  • Control of pH: Maintaining a pH close to neutral during workup and purification steps is crucial to avoid acid or base-catalyzed racemization. The efficiency of resolution can be pH-dependent.[5]

  • Minimizing reaction and workup times: Prolonged exposure to conditions that can induce racemization should be avoided.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Symptom: Chiral HPLC or polarimetry analysis of the synthesized (R)-4-chloromandelic acid shows a low enantiomeric excess.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Resolution Conditions Review and optimize the resolution parameters. Key factors include the choice of resolving agent, solvent, molar ratio of the acid to the resolving agent, and the crystallization/filtration temperature.[3][6]Identification of optimal conditions that favor the crystallization of the desired diastereomeric salt, leading to a higher enantiomeric excess.
Racemization During Workup Analyze the pH of all aqueous solutions used during extraction and washing steps. Ensure they are as close to neutral as possible. Avoid the use of strong acids or bases for pH adjustment.Minimized loss of optical purity during the isolation of the final product.
Elevated Temperatures Ensure that all steps, particularly solvent removal, are performed at low temperatures. Use a rotary evaporator with a cooled water bath.Reduced rate of temperature-induced racemization, preserving the enantiomeric purity of the product.
Co-precipitation of Diastereomers The obtained diastereomeric salt may be contaminated with the more soluble diastereomer. Recrystallizing the diastereomeric salt before acidification can improve its purity.An increase in the diastereomeric excess of the salt, which will translate to a higher enantiomeric excess in the final product.
Issue 2: Poor Yield of the Diastereomeric Salt

Symptom: A low amount of the desired diastereomeric salt precipitates from the solution during the resolution step.

Potential Cause Troubleshooting Step Expected Outcome
Improper Solvent Selection The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents to find one where the desired diastereomer has low solubility and the other has high solubility. Absolute ethanol is a good starting point for resolution with (R)-(+)-benzyl-1-phenylethylamine.[3]Improved precipitation of the desired diastereomeric salt, leading to a higher yield.
Incorrect Molar Ratio The stoichiometry between the racemic acid and the resolving agent is critical. While a 1:1 molar ratio is often optimal, it is advisable to experimentally determine the ideal ratio for your specific conditions.[3]Maximized formation and precipitation of the less soluble diastereomeric salt.
Suboptimal Crystallization Temperature The temperature at which crystallization and filtration are performed directly impacts the yield. A systematic study of the effect of temperature on yield should be conducted. For the resolution of 4-chloromandelic acid with (R)-(+)-benzyl-1-phenylethylamine, 15°C has been identified as an optimal filtration temperature.[3][4]An optimized temperature profile that balances yield and purity.
Insufficient Crystallization Time Crystallization is a time-dependent process. Ensure that sufficient time is allowed for the diastereomeric salt to precipitate out of the solution completely.Increased yield of the precipitated salt.

Experimental Protocols

Protocol 1: Resolution of (±)-4-Chloromandelic Acid using (R)-(+)-1-(1-Naphthyl)ethylamine

This protocol is adapted from a patented method and has been shown to produce (R)-(-)-4-chloromandelic acid with high enantiomeric excess.[6]

Materials:

  • (±)-4-Chloromandelic acid

  • (R)-(+)-1-(1-Naphthyl)ethylamine

  • Ethanol

  • Methanol

  • Hydrochloric acid or Sulfuric acid

  • Sodium hydroxide solution or Ammonia solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Formation of Diastereomeric Salt:

    • In a 500 mL round-bottom flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 300 mL of ethanol with stirring and heating.

    • At 55°C, add 20.0 g of (R)-(+)-1-(1-naphthyl)ethylamine dropwise to the solution.

    • After the addition is complete, reflux the mixture for 1 hour.

    • Cool the reaction mixture to room temperature to allow the precipitation of the white solid diastereomeric salt.

    • Collect the crude (R)-(-)-4-chloromandelic acid · (R)-(+)-1-(1-naphthyl)ethylamine salt by filtration.

  • Recrystallization of the Diastereomeric Salt:

    • Transfer the crude salt to a flask containing 160 mL of methanol.

    • Heat the mixture until the solid completely dissolves.

    • Cool the solution to 0°C to induce crystallization.

    • Filter the crystalline solid to obtain the purified diastereomeric salt.

  • Liberation of (R)-(-)-4-Chloromandelic Acid:

    • Dissolve the purified salt (e.g., 14.4 g) in 200 mL of water.

    • Adjust the pH of the solution to 4 by adding 1 M HCl or 1 M H₂SO₄ dropwise.

    • Extract the aqueous solution with dichloromethane (1 x 100 mL, then 2 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield (R)-(-)-4-chloromandelic acid.

  • Recovery of the Resolving Agent:

    • Combine the mother liquor from the resolution and recrystallization steps.

    • Make the solution alkaline by adding sodium hydroxide solution or ammonia solution.

    • The (R)-(+)-1-(1-naphthyl)ethylamine will separate and can be recovered for reuse.

Expected Outcome: This procedure can yield (R)-4-chloromandelic acid with an enantiomeric excess of over 99%.[6]

Data Presentation

Table 1: Optimal Conditions for the Resolution of 4-Chloromandelic Acid with (R)-(+)-Benzyl-1-Phenylethylamine (BPA)[3][4]
ParameterOptimal Condition
Resolving Agent (R)-(+)-Benzyl-1-phenylethylamine
Solvent Absolute Ethanol
Molar Ratio (4-ClMA:BPA) 1:1
Filtration Temperature 15 °C
Solvent Volume 1.6 mL / 1 mmol 4-ClMA
Table 2: Comparison of Resolution Efficiency with Different Resolving Agents
Racemic AcidResolving AgentSolventYield (%)Enantiomeric Excess (%)Reference
(±)-4-Chloromandelic Acid(R)-(+)-1-(1-Naphthyl)ethylamineEthanol/Methanol42.2>99[6]
(±)-4-Chloromandelic Acid(R)-(+)-Benzyl-1-phenylethylamineAbsolute Ethanol-High (not specified)[3][4]
(±)-3-Chloromandelic AcidLevetiracetam--63 (for (R)-enantiomer in liquid phase)[1]

Visualizations

Racemization_Pathway cluster_conditions Conditions Promoting Racemization R_Acid (R)-4-Chloromandelic Acid Enolate Planar Achiral Enolate (Intermediate) R_Acid->Enolate -H+ Enolate->R_Acid +H+ S_Acid (S)-4-Chloromandelic Acid Enolate->S_Acid +H+ Acid Acid (H+) Acid->Enolate catalyzes enol formation Base Base (B-) Base->R_Acid abstracts proton Heat Heat (Δ) Heat->R_Acid accelerates reaction

Caption: Mechanism of racemization for 4-chloromandelic acid.

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed Check_Workup Analyze Workup pH Start->Check_Workup Check_Temp Review Reaction & Purification Temperatures Check_Workup->Check_Temp pH is neutral Result_OK Enantiomeric Excess Improved Check_Workup->Result_OK pH adjusted Check_Resolution Optimize Resolution Conditions Check_Temp->Check_Resolution Temperatures are low Check_Temp->Result_OK Temperatures lowered Recrystallize Recrystallize Diastereomeric Salt Check_Resolution->Recrystallize Conditions seem optimal Check_Resolution->Result_OK Conditions optimized Recrystallize->Result_OK Result_Not_OK Issue Persists Recrystallize->Result_Not_OK No improvement End End Result_OK->End Process Validated Consult Consult Senior Scientist or Technical Support Result_Not_OK->Consult

References

Optimization of reaction conditions for 4-chloromandelic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-chloromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 4-chloromandelic acid?

A1: The primary methods for synthesizing 4-chloromandelic acid include:

  • Chemical Resolution of Racemic Mixtures: This involves synthesizing a racemic mixture of 4-chloromandelic acid and then separating the desired enantiomer using a chiral resolving agent. A common method is the resolution of racemic 4-chloromandelic acid using a chiral amine like (R)-(+)-1-(1-naphthyl)ethylamine, which forms diastereomeric salts with different solubilities, allowing for separation by crystallization.[1]

  • Hydrolysis of Dihaloacetophenone Precursors: This method involves the hydrolysis of a corresponding dihaloacetophenone. For instance, p-chloromandelic acid can be obtained from p-chloroacetophenone.[2] A general procedure involves the hydrolysis of dichloroacetophenone using a base like sodium hydroxide.[3]

  • Enantiospecific Co-crystallization: This technique utilizes a chiral resolving agent, such as Levetiracetam, to selectively co-crystallize with one enantiomer of 4-chloromandelic acid, enabling its separation.[4]

  • Biocatalytic Synthesis: Enzymatic methods, for example, using a nitrilase, can be employed for the stereoselective synthesis of chiral hydroxy acids. While a specific example is for (R)-o-chloromandelic acid, this approach is a modern alternative for producing enantiomerically pure products.[5]

Q2: How can I improve the yield of my 4-chloromandelic acid synthesis?

A2: To improve the yield, consider the following:

  • Optimize Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. For the hydrolysis of dichloroacetophenone, the temperature should be carefully controlled, not exceeding 65°C.[3] For resolution by crystallization, temperature control is crucial for selective precipitation.[4]

  • Control of pH: During the acidification step to isolate the final product from its salt, the pH should be carefully adjusted to ensure complete precipitation of the acid.[1]

  • Purity of Starting Materials: Use high-purity starting materials to minimize side reactions and the formation of byproducts.

  • Efficient Extraction: After acidification, use an appropriate solvent (e.g., ethyl acetate, ether) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1][2]

Q3: What are some common byproducts in the synthesis of 4-chloromandelic acid and how can I minimize them?

A3: Common byproducts can arise from side reactions of the starting materials or intermediates. For instance, in syntheses starting from substituted acetophenones, incomplete halogenation or over-halogenation can lead to impurities. To minimize byproducts:

  • Maintain Optimal Reaction Conditions: Strictly adhere to the recommended temperature, reaction time, and stoichiometry of reagents.

  • Purification of Intermediates: Purifying key intermediates, such as the dihaloacetophenone, can prevent carrying impurities through to the final product.[3]

  • Appropriate Work-up Procedure: A proper work-up, including washing the organic extracts to remove unreacted reagents and inorganic salts, is crucial.

Q4: How do I purify the final 4-chloromandelic acid product?

A4: The most common method for purifying 4-chloromandelic acid is recrystallization.[2] Solvents like benzene or ethanol can be used.[2][3] The process typically involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form crystals, which are then collected by filtration. The purity can be assessed by measuring the melting point and using analytical techniques like HPLC.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time. - Ensure the reaction temperature is optimal. For the hydrolysis of dichloroacetophenone, maintain the temperature at 65°C for an additional hour after the addition of the reactant.[3]
Loss of product during work-up.- Perform multiple extractions with an appropriate solvent (e.g., ether, ethyl acetate) to maximize recovery from the aqueous phase.[1][2] - Ensure the pH is correctly adjusted for complete precipitation before extraction.
Low Purity / Oily Product Presence of unreacted starting materials or byproducts.- Purify the intermediate products. For example, the crude dichloroacetophenone can be distilled under reduced pressure.[3] - Recrystallize the final product from a suitable solvent like benzene.[2]
Incomplete drying.- Ensure the final product is thoroughly dried to remove residual solvent, which can lower the melting point.[2]
Poor Enantiomeric Excess (in chiral resolution) Inefficient separation of diastereomeric salts.- Optimize the crystallization conditions, including the solvent, temperature, and cooling rate. A slow cooling process is generally preferred. - Perform recrystallization of the diastereomeric salt to improve its purity before acidification.[1]
Incorrect molar ratio of resolving agent.- Use the optimal molar ratio of the chiral resolving agent to the racemic acid.[4]
Reaction Not Starting or Sluggish Low reactivity of starting materials.- For bromination reactions, initiation might be slow. Gentle heating (around 45°C) can help start the reaction.[2]
Inefficient mixing.- Ensure vigorous stirring, especially in heterogeneous reaction mixtures.[3]

Experimental Protocols

Synthesis of 4-Chloromandelic Acid via Hydrolysis of Dichloroacetophenone (Adapted from a general procedure for mandelic acid)[3]
  • Preparation of Dichloroacetophenone:

    • In a fume hood, dissolve 2 moles of p-chloroacetophenone in glacial acetic acid.

    • Bubble chlorine gas through the solution while maintaining the temperature below 60°C.

    • Continue chlorination until a yellow color persists (approximately 5 hours).

    • Pour the reaction mixture over crushed ice and stir.

    • Separate the oily dichloroacetophenone layer. This crude product can be used directly or purified by distillation under reduced pressure.

  • Hydrolysis to 4-Chloromandelic Acid:

    • Prepare a solution of sodium hydroxide (3.9 moles) in water.

    • Warm the solution to 60°C and begin vigorous stirring.

    • Slowly add the crude or distilled dichloroacetophenone (1.06 moles) over about 2 hours, ensuring the temperature does not exceed 65°C.

    • Continue stirring for an additional hour at 65°C.

    • Cool the mixture and acidify with concentrated hydrochloric acid.

    • Extract the product with ether multiple times.

    • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the ether to obtain the crude product.

    • Purify the crude 4-chloromandelic acid by recrystallization from a suitable solvent like benzene.

Chiral Resolution of Racemic 4-Chloromandelic Acid[1]
  • Formation of Diastereomeric Salt:

    • Dissolve racemic 4-chloromandelic acid in ethanol by heating.

    • At 55°C, add (R)-(+)-1-(1-naphthyl)ethylamine dropwise with stirring.

    • Reflux the mixture for 1 hour.

    • Cool the solution to room temperature to allow the diastereomeric salt to crystallize.

    • Filter the solid salt.

  • Recrystallization of the Salt:

    • Dissolve the crude salt in fresh ethanol by heating.

    • Cool the solution to 0°C to recrystallize the salt, thereby increasing its diastereomeric purity.

    • Filter the purified salt.

  • Isolation of (R)-(-)-4-Chloromandelic Acid:

    • Dissolve the purified salt in water.

    • Acidify the solution to a pH of 4 with sulfuric acid or hydrochloric acid.

    • Extract the (R)-(-)-4-chloromandelic acid with ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Data Presentation

Table 1: Reaction Conditions for Chiral Resolution of 4-Chloromandelic Acid [1]

ParameterValue
Resolving Agent(R)-(+)-1-(1-naphthyl)ethylamine
SolventEthanol
Reaction Temperature55°C (addition), then reflux
Reaction Time1 hour
Acidification pH4
Extraction SolventEthyl acetate or Dichloromethane
Final Product Yield40.1% - 42.2%
Enantiomeric Excess (ee)99.4% - 99.5%

Table 2: Conditions for Hydrolysis of Dichloroacetophenone [3]

ParameterValue
BaseSodium Hydroxide
SolventWater
Reaction Temperature60-65°C
Reaction Time~3 hours
Extraction SolventEther
Purification MethodRecrystallization
Yield (based on mandelic acid synthesis)85-90%

Visualizations

experimental_workflow_hydrolysis cluster_prep Preparation of Dichloroacetophenone cluster_hydrolysis Hydrolysis cluster_workup Work-up and Purification p_chloroacetophenone p-Chloroacetophenone chlorination Chlorination (Cl2, Acetic Acid, <60°C) p_chloroacetophenone->chlorination crude_dichloro Crude Dichloroacetophenone chlorination->crude_dichloro purification_distillation Purification (Optional Distillation) crude_dichloro->purification_distillation hydrolysis_step Hydrolysis (<65°C, 3h) purification_distillation->hydrolysis_step naoh_solution NaOH Solution (60°C) naoh_solution->hydrolysis_step acidification Acidification (HCl) hydrolysis_step->acidification extraction Extraction (Ether) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Evaporation drying->evaporation recrystallization Recrystallization (Benzene) evaporation->recrystallization final_product Pure 4-Chloromandelic Acid recrystallization->final_product

Caption: Experimental workflow for the synthesis of 4-chloromandelic acid via hydrolysis.

troubleshooting_low_yield start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Work-up start->cause2 cause3 Suboptimal Reagent Ratio start->cause3 solution1a Extend Reaction Time cause1->solution1a If time-dependent solution1b Optimize Temperature cause1->solution1b If temp-sensitive solution2a Perform Multiple Extractions cause2->solution2a To maximize recovery solution2b Ensure Correct pH for Precipitation cause2->solution2b For complete precipitation solution3 Verify Stoichiometry cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce racemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid?

A1: The most prevalent laboratory and industrial synthesis method involves a two-step process. First, the formation of 2-(4-chlorophenyl)-2-hydroxyacetonitrile (also known as 4-chloromandelonitrile) from 4-chlorobenzaldehyde. This is typically achieved by reacting 4-chlorobenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, often in the presence of a bisulfite adduct to facilitate the reaction. The second step is the hydrolysis of the resulting cyanohydrin to the carboxylic acid. An alternative, though less common, route is the Friedel-Crafts acylation of chlorobenzene with glyoxylic acid or its derivatives.

Q2: What is the primary byproduct of concern during the hydrolysis of 2-(4-chlorophenyl)-2-hydroxyacetonitrile?

A2: The primary byproduct is 2-(4-Chlorophenyl)-2-hydroxyacetamide. This results from the incomplete hydrolysis of the nitrile group. The reaction proceeds through the amide intermediate, and if the reaction conditions (e.g., time, temperature, or acid/base concentration) are insufficient, the amide will be present as a significant impurity in the final product.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The reaction progress can be effectively monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically suitable. By taking aliquots of the reaction mixture at regular intervals and analyzing them by HPLC, you can track the disappearance of the starting material (2-(4-chlorophenyl)-2-hydroxyacetonitrile) and the formation of the desired product and the amide byproduct.

Q4: What are the common methods for the chiral resolution of racemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid?

A4: Diastereomeric salt crystallization is a widely used method for the chiral resolution of racemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid. This involves reacting the racemic acid with a chiral base, such as (R)-(+)-1-(1-naphthyl)ethylamine, to form diastereomeric salts. These salts have different solubilities, allowing for the separation of one diastereomer by crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt by acidification. Chiral chromatography is another powerful technique for both analytical and preparative-scale separation of the enantiomers.

Q5: My chiral resolution by diastereomeric salt crystallization is resulting in an oil instead of crystals. What should I do?

A5: "Oiling out" can be caused by several factors, including high concentrations of the diastereomeric salt, rapid cooling, or an inappropriate solvent. To address this, you can try diluting the solution, cooling it more slowly, or screening different solvent systems. Adding a seed crystal of the desired diastereomeric salt can also help induce crystallization from the oil.[1]

Troubleshooting Guides

Byproduct Formation in the Hydrolysis of 2-(4-chlorophenyl)-2-hydroxyacetonitrile
Issue IDProblemPotential CausesRecommended Actions
SYN-BP-01 High levels of 2-(4-Chlorophenyl)-2-hydroxyacetamide byproduct1. Incomplete hydrolysis. 2. Insufficient reaction time or temperature. 3. Inadequate concentration of acid or base catalyst.1. Increase the reaction time and/or temperature. Monitor the reaction by HPLC to determine the optimal endpoint. 2. Increase the concentration of the hydrolyzing agent (e.g., HCl or H₂SO₄). 3. Ensure efficient stirring to maintain a homogeneous reaction mixture.
SYN-BP-02 Presence of unreacted 4-chlorobenzaldehyde1. Incomplete cyanohydrin formation in the previous step. 2. Degradation of the cyanohydrin back to the aldehyde.1. Ensure the cyanohydrin formation reaction goes to completion before proceeding to hydrolysis. 2. Maintain a sufficiently acidic or basic pH during hydrolysis to prevent reversion to the aldehyde.
SYN-BP-03 Formation of colored impurities1. Side reactions at elevated temperatures. 2. Presence of impurities in the starting materials.1. Perform the hydrolysis at the lowest effective temperature. 2. Use purified starting materials (4-chlorobenzaldehyde and cyanide source). 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
Chiral Resolution and Purification Issues
Issue IDProblemPotential CausesRecommended Actions
RES-XTAL-01 Poor or no crystallization of the diastereomeric salt1. Inappropriate solvent system. 2. Solution is not supersaturated. 3. Presence of impurities inhibiting crystallization.1. Screen a variety of solvents with different polarities.[1] 2. Achieve supersaturation by slow cooling, solvent evaporation, or the addition of an anti-solvent.[1] 3. Purify the racemic acid before attempting resolution to remove potential inhibitors.
RES-PUR-01 Low enantiomeric excess (ee) of the final product1. Inefficient separation of diastereomeric salts. 2. Racemization during workup.1. Perform multiple recrystallizations of the diastereomeric salt to improve its purity. 2. Avoid harsh acidic or basic conditions and high temperatures during the liberation of the free acid from the salt to minimize racemization.
RES-YLD-01 Low yield of the desired enantiomer1. The desired diastereomeric salt is the more soluble of the two. 2. Loss of product during recrystallization.1. If the undesired enantiomer crystallizes preferentially, it can be removed, and the desired enantiomer can be isolated from the mother liquor. 2. Minimize the number of recrystallization steps and optimize the crystallization conditions to maximize recovery.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic Acid via the Cyanohydrin Route

Materials:

  • 4-chlorobenzaldehyde

  • Sodium cyanide (or potassium cyanide)

  • Sodium bisulfite

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

Step 1: Formation of 2-(4-chlorophenyl)-2-hydroxyacetonitrile

  • In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.

  • In a separate flask equipped with a mechanical stirrer and cooled in an ice bath, add 4-chlorobenzaldehyde.

  • Slowly add a saturated solution of sodium bisulfite to the 4-chlorobenzaldehyde with vigorous stirring.

  • To this mixture, slowly add the sodium cyanide solution while maintaining a low temperature with the ice bath.

  • Continue stirring for 2-3 hours.

  • Separate the organic layer containing the crude 2-(4-chlorophenyl)-2-hydroxyacetonitrile.

Step 2: Hydrolysis to 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

  • In the fume hood, add the crude cyanohydrin to concentrated hydrochloric acid.

  • Stir the mixture at room temperature for 12-24 hours.

  • Gently heat the mixture on a steam bath to evaporate the excess HCl and water.

  • Cool the mixture, which will result in the precipitation of the crude product and ammonium chloride.

  • Filter the solid and wash with cold water to remove the bulk of the ammonium chloride.

  • The crude product can be purified by recrystallization from a suitable solvent like a benzene/ethanol mixture.

Protocol 2: HPLC Analysis of Byproducts

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and a phosphate buffer (e.g., pH 3) is a common mobile phase.[2] A typical starting point could be a 50:50 (v/v) mixture.[2]

Procedure:

  • Prepare a standard solution of pure 2-(4-Chlorophenyl)-2-hydroxyacetic acid and, if available, the 2-(4-Chlorophenyl)-2-hydroxyacetamide byproduct in the mobile phase.

  • Prepare the sample for analysis by dissolving a small amount of the reaction mixture in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[2]

  • Set the UV detector to a wavelength where all components have significant absorbance (e.g., 225 nm).[2]

  • Inject the standard solutions to determine the retention times of the product and byproduct.

  • Inject the reaction sample to quantify the relative amounts of starting material, product, and byproducts based on their peak areas.

Visualizations

Byproduct_Formation_Workflow start Start Synthesis reaction Hydrolysis of 2-(4-chlorophenyl)-2-hydroxyacetonitrile start->reaction hplc HPLC Analysis of Reaction Mixture reaction->hplc byproduct_check Amide Byproduct > 5%? hplc->byproduct_check unreacted_sm_check Unreacted Aldehyde > 2%? byproduct_check->unreacted_sm_check No troubleshoot Troubleshoot Synthesis (See Table SYN-BP-01) byproduct_check->troubleshoot Yes troubleshoot_sm Review Cyanohydrin Formation Step unreacted_sm_check->troubleshoot_sm Yes proceed Proceed to Workup and Purification unreacted_sm_check->proceed No troubleshoot->reaction troubleshoot_sm->reaction

Caption: Troubleshooting workflow for byproduct analysis.

Chiral_Resolution_Logic cluster_troubleshooting Troubleshooting Steps start Racemic 2-(4-Chlorophenyl) -2-hydroxyacetic acid add_base Add Chiral Resolving Agent (e.g., (R)-1-(1-naphthyl)ethylamine) start->add_base crystallization Attempt Crystallization add_base->crystallization outcome Observe Outcome crystallization->outcome crystals Crystals Formed outcome->crystals Success oil Product Oils Out outcome->oil Issue no_precipitate No Precipitate outcome->no_precipitate Issue troubleshoot_oil Dilute Solution, Cool Slowly, Change Solvent, Add Seed Crystal oil->troubleshoot_oil troubleshoot_no_precipitate Concentrate Solution, Change Solvent, Add Anti-solvent no_precipitate->troubleshoot_no_precipitate troubleshoot_oil->crystallization troubleshoot_no_precipitate->crystallization

Caption: Decision tree for chiral resolution troubleshooting.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Enantiomeric Excess Determination of (R)-4-chloromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral molecules is paramount. (R)-4-chloromandelic acid is a crucial chiral building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of various chiral High-Performance Liquid Chromatography (HPLC) methods for determining its enantiomeric excess (e.e.). The following sections present supporting experimental data from published studies, detailed methodologies, and a visual workflow to aid in method selection and implementation.

Comparison of Chiral HPLC Methods

The separation of enantiomers of 4-chloromandelic acid can be effectively achieved using different types of chiral stationary phases (CSPs) and mobile phase conditions. The choice of method often depends on factors such as available instrumentation, desired analysis time, and required resolution. Below is a summary of performance data for different chiral HPLC columns.

Chiral Stationary Phase (CSP)Column DimensionsMobile PhaseFlow Rate (mL/min)DetectionAnalyteRetention Time (min)Resolution (Rs)Reference
CHIRALPAK® IC 250 mm × 4.6 mm, 5 µmn-hexane/isopropanol/TFA (80:20:0.1, v/v/v)1.0210 nm2-chloromandelic acidNot specified for 4-chloro isomerLow enantioselectivity noted for 2-chloro isomer[1]
Chiralpak AD-3 Not SpecifiedSupercritical Fluid Chromatography (SFC) with CO2 and modifierNot SpecifiedNot Specified4-chloromandelic acidNot SpecifiedGood separation reported[2]
Molecularly Imprinted Polymer (MIP) Custom packedAcetonitrile/acetic acid (95:5, v/v)0.5225 nm4-chloromandelic acidNot SpecifiedSeparation factor (α) = 1.56[3][4]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) as mobile phase additive C18 columnPhosphate buffer (pH 2.68)/acetonitrile (95:5, v/v) with HP-β-CD0.6220 nm4-bromomandelic acidNot specified for 4-chloro isomerGood separation for bromo-analog[5]

Note: Direct comparative data for (R)-4-chloromandelic acid on all platforms is limited in the reviewed literature. The table includes data on closely related analogs where specific data for the target analyte is unavailable, providing insights into potential column performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols derived from the literature for the chiral separation of mandelic acid derivatives.

Method 1: Polysaccharide-Based CSP (CHIRALPAK® IC)[1]
  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed ultrasonically.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample of 4-chloromandelic acid in ethanol and filter through a 0.45 µm filter.

Method 2: Supercritical Fluid Chromatography (SFC) with Polysaccharide-Based CSP (Chiralpak AD-3)[2]
  • Column: Chiralpak AD-3

  • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol, ethanol, or isopropanol) and an additive (e.g., trifluoroacetic acid). The exact composition of the modifier and additive needs to be optimized.

  • Flow Rate: To be optimized.

  • Column Temperature: The study suggests that lower temperatures generally improve separation.

  • Backpressure: This parameter influences retention and should be optimized (e.g., 150 bar).

  • Detection: UV detector.

  • Sample Preparation: Dissolve the sample in the modifier solvent.

Method 3: Molecularly Imprinted Polymer (MIP) Based CSP[3][4]
  • Column: A slurry-packed column with L-4-chloromandelic acid imprinted polymer particles (25-44 µm).

  • Mobile Phase: A mixture of acetonitrile and acetic acid (95:5, v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of (R)-4-chloromandelic acid using chiral HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis cluster_result Result prep_sample Dissolve (R/S)-4-chloromandelic acid in appropriate solvent filter_sample Filter sample through 0.45 µm filter prep_sample->filter_sample inject_sample Inject filtered sample filter_sample->inject_sample hplc_system HPLC System with Chiral Column run_hplc Elute with optimized mobile phase hplc_system->run_hplc Isocratic or Gradient Elution detect_peaks Detect enantiomers using UV detector run_hplc->detect_peaks get_chromatogram Obtain Chromatogram detect_peaks->get_chromatogram integrate_peaks Integrate peak areas of (R) and (S) enantiomers get_chromatogram->integrate_peaks calc_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calc_ee ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 final_result Report % ee of (R)-4-chloromandelic acid calc_ee->final_result

Caption: Workflow for Chiral HPLC Analysis of (R)-4-chloromandelic Acid.

Conclusion

The selection of a suitable chiral HPLC method for determining the enantiomeric excess of (R)-4-chloromandelic acid depends on the specific requirements of the analysis. Polysaccharide-based columns like CHIRALPAK® are widely used and offer good resolving power, available in both HPLC and SFC formats.[1][2] Molecularly imprinted polymers present a promising alternative with high selectivity.[3][4] For routine quality control, a validated method using a commercially available chiral column is often preferred for its robustness and reproducibility. The provided experimental protocols and workflow offer a starting point for method development and validation in your laboratory.

References

A Comparative Guide to Purity Validation of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: NMR Spectroscopy vs. Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of chiral active pharmaceutical ingredients (APIs) is a critical step in guaranteeing drug safety and efficacy. (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a key chiral building block, requires rigorous analytical methods for its quality control. This guide provides an objective comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC). We present a head-to-head comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your analytical needs.

Principles of Purity and Enantiomeric Excess Determination

Quantitative NMR (qNMR) Spectroscopy is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be accurately calculated.[3] For determining enantiomeric purity (enantiomeric excess, ee), chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. These agents form transient diastereomeric complexes with the enantiomers in solution, leading to distinct and quantifiable signals in the NMR spectrum.[4]

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a chromatographic technique that physically separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[5] The two enantiomers exhibit different affinities for the CSP, resulting in different retention times and their separation into distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer, allowing for the calculation of both chemical purity (relative to other impurities) and enantiomeric excess.[1]

Quantitative Performance Comparison

The choice between qNMR and Chiral HPLC often depends on the specific analytical requirements, such as the desired level of accuracy, sensitivity, and sample throughput. The following table summarizes key performance metrics for both techniques based on the analysis of chiral carboxylic acids similar to this compound.

FeatureQuantitative NMR (qNMR)Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Principle Absolute quantification against an internal standard; diastereomeric complex formation for ee.[2]Physical separation of enantiomers on a chiral stationary phase.[5]
Typical Limit of Detection (LOD) ~1.2% for the minor enantiomer.[4]Can be significantly lower, in the µg/mL range.[5]
Typical Limit of Quantitation (LOQ) ~2.0% for the minor enantiomer.[4]Can be in the µg/mL range.[5]
Accuracy High, with reported errors of around ±1%.[4]Very high, with errors often less than 1%.[4]
Precision (%RSD) Good, typically < 2%.[6]Excellent, with RSDs often below 2%.[6]
Analysis Time per Sample 5-15 minutes (after sample preparation).[5]15-60 minutes.[5]
Method Development Can be rapid, involving selection of a suitable internal standard and/or chiral solvating agent.[5]Can be time-consuming, requiring screening of various columns and mobile phases.[2]
Solvent Consumption Low (~0.6 mL of deuterated solvent per sample).[5]High (>10 mL of mobile phase per sample).[5]
Sample Throughput Higher, suitable for rapid screening.[5]Lower.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity and enantiomeric excess determination of this compound using qNMR and Chiral HPLC.

Quantitative NMR (qNMR) Spectroscopy Protocol

This protocol describes the determination of both the absolute purity and the enantiomeric excess of this compound using an internal standard and a chiral solvating agent.

Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of known purity

  • Chiral solvating agent (CSA) (e.g., (S)-(-)-1-(1-Naphthyl)ethylamine or a derivative of mandelic acid)[4]

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

  • High-precision analytical balance

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

Sample Preparation:

  • Purity Assay: Accurately weigh about 10-20 mg of the this compound sample and a similar amount of the internal standard into a vial.[7]

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.[5]

  • Transfer the solution to an NMR tube.

  • Enantiomeric Excess Assay: In a separate NMR tube, dissolve a precisely weighed amount of the sample in the deuterated solvent.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.[4]

  • Gently agitate the tube to ensure complete dissolution and complex formation.

NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Time: ≥ 3 seconds.

  • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton of interest (typically 10-30 seconds for accurate quantification).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Analysis:

  • Purity Calculation:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula[3]:

      where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_IS = Purity of the internal standard

  • Enantiomeric Excess (ee) Calculation:

    • Identify the signals that have split due to the interaction with the chiral solvating agent.

    • Integrate the corresponding signals for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula:

Chiral High-Performance Liquid Chromatography (Chiral HPLC) Protocol

This protocol outlines a method for the simultaneous determination of chemical purity and enantiomeric excess of this compound.

Materials and Reagents:

  • This compound sample and reference standard

  • (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid enantiomer (for method development and resolution confirmation)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol)

  • Acidic modifier (e.g., Trifluoroacetic acid - TFA)

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralpak AD-H or Chiralcel OD-H)

Chromatographic Conditions (Typical Starting Conditions):

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of TFA (e.g., 90:10 v/v n-Hexane:Isopropanol + 0.1% TFA). The exact ratio may need optimization.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a sample solution by dissolving the test substance in the mobile phase to a similar concentration.

  • For method development and system suitability, prepare a solution of the racemic mixture.

Data Analysis:

  • Chemical Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).

  • Enantiomeric Purity (ee):

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the peak areas:

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire integrate Integrate analyte and standard signals acquire->integrate calculate Calculate purity integrate->calculate result result calculate->result Purity Result Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve_sample Dissolve sample in mobile phase inject Inject sample into HPLC system dissolve_sample->inject separate Separate enantiomers on chiral column inject->separate detect Detect signals with UV detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity and ee integrate->calculate result result calculate->result Purity & ee Results Decision_Tree start Start: Need to validate purity of this compound need_absolute Is absolute purity determination required? start->need_absolute need_high_sensitivity Is very high sensitivity (trace analysis) required? need_absolute->need_high_sensitivity No qnmr Use qNMR need_absolute->qnmr Yes need_high_throughput Is high sample throughput a priority? need_high_sensitivity->need_high_throughput No hplc Use Chiral HPLC need_high_sensitivity->hplc Yes need_high_throughput->qnmr Yes need_high_throughput->hplc No consider_both Consider using both techniques for orthogonal validation qnmr->consider_both hplc->consider_both

References

Comparative study of chiral resolving agents for 4-chloromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Chiral Resolving Agents for 4-Chloromandelic Acid

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure 4-chloromandelic acid, a key intermediate in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the performance of several chiral resolving agents, supported by experimental data, to aid in this selection process. The agents covered are (R)-(+)-benzyl-1-phenylethylamine (BPA), Levetiracetam (LEV), and (R)-(+)-1-(1-naphthyl)ethylamine.

Performance Comparison

The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired enantiomer, the achieved enantiomeric excess (e.e.), and the ease of recovery and recycling of the resolving agent. The following table summarizes the quantitative data for the resolution of racemic 4-chloromandelic acid using the selected agents.

Resolving AgentEnantiomer ObtainedYield (%)Enantiomeric Excess (e.e.) (%)SolventKey Findings
(R)-(+)-benzyl-1-phenylethylamine (BPA) (R)-(-)-4-chloromandelic acidResolution Efficiency: 84.3%Not explicitly stated, but high purity is implied.Absolute EthanolHigh resolution efficiency is achieved under optimized conditions. The thermophysical properties of the diastereomeric salts show significant differences, which facilitates the separation.
Levetiracetam (LEV) (S)-(+)-4-chloromandelic acidNot explicitly stated for the solid, but the optical purity of the S-enantiomer in the co-crystal is 88%.23% for (R)-enantiomer in the liquid phase.AcetonitrileLEV selectively co-crystallizes with the (S)-enantiomer. The resolution efficiency for 4-chloromandelic acid is noted to be lower than for other halogenated mandelic acids[1].
(R)-(+)-1-(1-naphthyl)ethylamine (R)-(-)-4-chloromandelic acid40.1 - 42.2%99.4 - 99.5%Ethanol or MethanolThis agent provides exceptionally high enantiomeric purity of the desired (R)-enantiomer. The resolving agent can be recovered at a high rate (91.0%)[2].

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these resolution processes. Below are the experimental protocols for each of the compared resolving agents.

Resolution with (R)-(+)-benzyl-1-phenylethylamine (BPA)

This procedure is based on the optimized conditions reported for high resolution efficiency[3].

  • Dissolution: Dissolve racemic 4-chloromandelic acid (1 equivalent) in absolute ethanol (1.6 mL per mmol of the acid).

  • Addition of Resolving Agent: Add (R)-(+)-benzyl-1-phenylethylamine (1 equivalent) to the solution.

  • Crystallization: Stir the mixture at room temperature to induce crystallization of the less soluble diastereomeric salt, (R)-(-)-4-chloromandelic acid·(R)-(+)-BPA.

  • Isolation: Filter the mixture at 15 °C to collect the precipitated diastereomeric salt.

  • Liberation of Enantiomer: Treat the isolated salt with an acid (e.g., HCl) to liberate the (R)-(-)-4-chloromandelic acid.

  • Extraction: Extract the liberated enantiomer with a suitable organic solvent.

  • Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor by basification and extraction.

Resolution with Levetiracetam (LEV)

This protocol describes the co-crystallization method for resolving 4-chloromandelic acid[1].

  • Dissolution: Dissolve racemic 4-chloromandelic acid (e.g., 0.434 g, 2.32 mmol) in acetonitrile (15 mL).

  • Addition of Resolving Agent: Add Levetiracetam (0.395 g, 2.32 mmol) to the solution.

  • Heating and Cooling: Heat the mixture to reflux for 3 hours to ensure complete dissolution. Then, cool the solution slowly to room temperature.

  • Seeding and Crystallization: Seed the solution with pre-prepared co-crystals and store at -15 °C for 14 days to allow for crystallization of the (S)-(+)-4-chloromandelic acid·LEV co-crystal.

  • Isolation: Collect the precipitated co-crystals by vacuum filtration and wash with acetonitrile. The solid obtained will have an optical purity of up to 88% for the (S)-enantiomer[1].

  • Analysis of Mother Liquor: The remaining solution (liquid phase) will be enriched in the (R)-enantiomer, with a reported enantiomeric excess of 23%[1].

Resolution with (R)-(+)-1-(1-naphthyl)ethylamine

This method, detailed in a patent, yields (R)-(-)-4-chloromandelic acid with high optical purity[2].

  • Reaction Setup: In a round-bottomed flask, add ethanol (300 mL) and racemic 4-chloromandelic acid (18.7 g).

  • Addition of Resolving Agent: Heat the mixture to 55 °C with stirring and add (R)-(+)-1-(1-naphthyl)ethylamine (20.0 g).

  • Crystallization: After the addition, maintain the reflux for 1 hour and then cool the mixture to room temperature to allow the precipitation of the diastereomeric salt.

  • Isolation of Crude Salt: Filter the mixture to obtain the crude (R)-(-)-4-chloromandelic acid·(R)-(+)-1-(1-naphthyl)ethylamine salt.

  • Recrystallization: Recrystallize the crude salt from methanol to purify it.

  • Liberation of Enantiomer: Dissolve the purified salt in water and acidify with 1 mol/L sulfuric acid or hydrochloric acid to a pH of 4.

  • Extraction: Extract the resulting (R)-(-)-4-chloromandelic acid with ethyl acetate or dichloromethane. After drying and concentrating the organic phase, the final product is obtained with a yield of 40.1-42.2% and an e.e. of 99.4-99.5%[2].

  • Recovery of Resolving Agent: The resolving agent can be recovered from the combined aqueous layers and mother liquor by basification with ammonia solution to pH 12, followed by extraction with ethyl acetate. The recovery rate is approximately 91.0%[2].

Visualizing the Workflow

To better illustrate the general process of chiral resolution by diastereomeric salt formation, the following diagram outlines the key steps involved.

G cluster_resolution Diastereomeric Salt Formation and Separation cluster_liberation Liberation of Enantiomer and Recovery of Agent racemate Racemic 4-Chloromandelic Acid dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in More Soluble Salt) filtration->mother_liquor Liquid acidification_less Acidification less_soluble_salt->acidification_less basification_more Basification mother_liquor->basification_more extraction_less Extraction acidification_less->extraction_less recovered_agent_1 Recovered Resolving Agent acidification_less->recovered_agent_1 pure_enantiomer Pure Enantiomer 1 extraction_less->pure_enantiomer extraction_more Extraction basification_more->extraction_more recovered_agent_2 Recovered Resolving Agent basification_more->recovered_agent_2 other_enantiomer Enriched Enantiomer 2 extraction_more->other_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Concluding Remarks

The choice of a chiral resolving agent for 4-chloromandelic acid depends on the specific requirements of the synthesis, such as the desired enantiomer, required optical purity, and overall process economy.

  • (R)-(+)-benzyl-1-phenylethylamine (BPA) offers a high resolution efficiency and is a strong candidate for obtaining the (R)-enantiomer.

  • Levetiracetam (LEV) provides a method for obtaining the (S)-enantiomer through co-crystallization, although the efficiency may be lower compared to its application with other substituted mandelic acids.

  • (R)-(+)-1-(1-naphthyl)ethylamine stands out for its ability to produce the (R)-enantiomer with exceptionally high enantiomeric excess and offers excellent recovery of the resolving agent, making it a very attractive option for producing highly pure material.

References

Spectroscopic analysis (IR, NMR, Mass) of (R)-4-chloromandelic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (R)-4-chloromandelic acid and related compounds.

Infrared (IR) Spectroscopy
CompoundKey Absorptions (cm⁻¹)Interpretation
4-Chloromandelic Acid (Racemic) 3400-2400 (broad), 1725 (strong), 1250, 1090O-H stretch (carboxylic acid dimer), C=O stretch (carboxylic acid), C-O stretch, C-Cl stretch
Mandelic Acid 3399 (broad), 1721 (strong), 1230O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4-Chloromandelic Acid (Racemic) Not Specified5.1s-α-H
7.3-7.4m-Aromatic-H
10.5 (broad)s-COOH
(S)-(+)-Mandelic Acid Not Specified5.19s-α-H
7.3-7.5m-Aromatic-H
12.0 (broad)s-COOH

¹³C NMR Spectra

CompoundSolventChemical Shift (δ) ppmAssignment
4-Chloromandelic Acid (Racemic) Not Specified72.5, 128.5, 128.9, 134.1, 138.2, 174.9α-C, Aromatic CH, Aromatic CH, Aromatic C-Cl, Aromatic C-C, C=O
Mandelic Acid CDCl₃72.8, 126.6, 128.6, 128.8, 139.6, 178.6α-C, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic C-C, C=O
Mass Spectrometry (MS)
CompoundIonization MethodKey Fragments (m/z)Interpretation
4-Chloromandelic Acid (Racemic) GC-MS186/188 (M+), 141/143, 113Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern), [M-COOH]⁺, [M-COOH-CO]⁺
Mandelic Acid Electron Ionization152 (M+), 107, 79, 77Molecular ion, [M-COOH]⁺, [C₆H₅O]⁺, [C₆H₅]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and comparison.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology:

  • Sample Preparation: A small amount of the solid (R)-4-chloromandelic acid is finely ground with dry potassium bromide (KBr) in a mortar and pestle. Alternatively, a thin film can be cast from a solution in a volatile solvent like acetone onto a salt plate (e.g., NaCl or KBr).[1]

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or clean salt plate) is recorded.

    • The prepared sample is placed in the spectrometer's sample compartment.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups such as the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and aromatic C-H stretches.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule. For chiral analysis, a chiral solvating agent can be used to differentiate the enantiomers.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of (R)-4-chloromandelic acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition:

    • The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

    • A standard one-dimensional ¹H NMR spectrum is acquired.

  • ¹³C NMR Data Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom.

  • Chiral Analysis (Optional): To distinguish between the (R) and (S) enantiomers, a chiral solvating agent (e.g., (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR sample. This forms diastereomeric complexes that will have distinct chemical shifts in the NMR spectrum.[6]

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are determined from the spectra to elucidate the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Methodology:

  • Sample Preparation: A dilute solution of (R)-4-chloromandelic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Data Acquisition:

    • The sample is introduced into the ion source (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.[7][8]

Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis process is illustrated in the diagram below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample (R)-4-chloromandelic Acid Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation & Chiral Purity NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Result Complete Spectroscopic Characterization IR_Data->Result NMR_Data->Result MS_Data->Result

A flowchart illustrating the workflow for the complete spectroscopic characterization of (R)-4-chloromandelic acid.

This guide provides a foundational understanding of the spectroscopic characteristics of (R)-4-chloromandelic acid. For definitive enantiomeric identification and purity assessment, comparison with a certified reference standard is always recommended.

References

A Comparative Analysis of (R)- and (S)-4-Chloromandelic Acid: Unraveling Enantioselective Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The principle of chirality is fundamental in drug development, as different enantiomers of a molecule can exhibit significantly different pharmacological and toxicological profiles. Mandelic acid and its derivatives are known for their therapeutic applications, including as antibacterial agents. However, specific data delineating the biological effects of the individual enantiomers of 4-chloromandelic acid is sparse.

Chemical and Physical Properties

While biological data is limited, the chemical and physical properties of 4-chloromandelic acid have been studied, primarily in the context of chiral resolution and synthesis.

Property(R)-4-chloromandelic acid(S)-4-chloromandelic acid
Molecular Formula C₈H₇ClO₃C₈H₇ClO₃
Molecular Weight 186.59 g/mol 186.59 g/mol
Chirality (R)-enantiomer(S)-enantiomer

Potential Biological Activities

General sources suggest that (S)-4-chloromandelic acid may possess antimicrobial and antiviral activities.[1] However, these claims are not substantiated with specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, nor is there a comparison to the (R)-enantiomer. The broader class of mandelic acids has been recognized for antibacterial properties, but this does not provide specific insight into the enantioselective effects of the 4-chloro derivative.[2]

Experimental Methodologies: A General Overview

In the absence of specific studies on the biological activity of (R)- and (S)-4-chloromandelic acid, we present generalized experimental protocols commonly used to assess antimicrobial and antiviral activities. These methodologies would be suitable for a future comparative study.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of (R)- and (S)-4-chloromandelic acid in growth medium dispense Dispense diluted compounds and microbial inoculum into microplate wells start->dispense inoculum Prepare standardized microbial inoculum (e.g., bacteria or fungi) inoculum->dispense incubate Incubate microplate under optimal growth conditions dispense->incubate read Visually or spectrophotometrically assess microbial growth incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to inhibit the virus-induced damage to host cells, often quantified by the half-maximal inhibitory concentration (IC50).

Workflow for Antiviral Activity Assay:

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cell_culture Seed host cells in a microplate and grow to confluency treat Treat cells with diluted compounds cell_culture->treat compound_prep Prepare serial dilutions of (R)- and (S)-4-chloromandelic acid compound_prep->treat infect Infect cells with a known titer of the virus treat->infect incubate Incubate for a period allowing for viral replication and cytopathic effect (CPE) development infect->incubate quantify_cpe Quantify CPE (e.g., using a cell viability assay like MTT) incubate->quantify_cpe calculate_ic50 Calculate IC50 value from the dose-response curve quantify_cpe->calculate_ic50

Caption: Workflow for determining the antiviral IC50 value.

Future Directions

The lack of comparative biological data for (R)- and (S)-4-chloromandelic acid highlights a significant knowledge gap. Future research should focus on performing side-by-side antimicrobial and antiviral assays to quantify the activity of each enantiomer against a panel of relevant pathogens. Such studies would provide valuable insights into the structure-activity relationship of halogenated mandelic acids and could guide the development of new, more effective therapeutic agents. Furthermore, investigations into their mechanisms of action at the molecular level would be crucial for understanding any observed differences in enantioselective activity.

References

A Comparative Guide to the Enantiomeric Separation of Halogenated Mandelic Acids by Co-crystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical challenge in the pharmaceutical industry. Halogenated mandelic acids are important chiral building blocks for various pharmaceuticals. This guide provides an objective comparison of enantiomeric separation of halogenated mandelic acids using co-crystallization, benchmarked against other established techniques such as diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC). The data and methodologies presented are derived from peer-reviewed research to support informed decisions in process development and chiral purification.

Comparison of Separation Techniques

The choice of a chiral resolution technique depends on various factors including efficiency, yield, cost, and scalability. Below is a summary of quantitative data for different methods applied to halogenated mandelic acids.

Table 1: Enantiomeric Separation of Halogenated Mandelic Acids by Co-crystallization with Levetiracetam (LEV)

This method demonstrates the feasibility of resolving various halogenated mandelic acids through enantiospecific co-crystallization. The resolving agent, Levetiracetam (LEV), selectively co-crystallizes with one enantiomer, allowing for its separation.[1][2][3][4] The efficiency of this resolution is influenced by the type and position of the halogen substituent.[1][2][5]

Racemic CompoundSelective Co-crystallization withOptical Purity of Solid Phase (%)Resolution Efficiency (E%)Enantiomeric Excess of Liquid Phase (ee%)
2-Chloromandelic acid (2-ClMA)S-enantiomer>70High-
3-Chloromandelic acid (3-ClMA)S-enantiomer839463 (R)-3-ClMA
4-Chloromandelic acid (4-ClMA)S-enantiomer88-23 (R)-4-ClMA
4-Bromomandelic acid (4-BrMA)S-enantiomer71-21 (R)-4-BrMA
4-Fluoromandelic acid (4-FMA)R-enantiomer90-29 (S)-4-FMA

Data sourced from Wang et al., 2021.[1][4] Note: Resolution efficiency for 2-ClMA, 4-ClMA, 4-BrMA, and 4-FMA were not reported under optimized conditions.

Table 2: Performance of Alternative Separation Methods

For a comprehensive evaluation, the performance of co-crystallization is compared with other common chiral resolution techniques.

MethodHalogenated Mandelic AcidKey Performance Metrics
Diastereomeric Salt Formation o-Chloromandelic acidYield: 65% of (R)-o-chloromandelic acidEnantiomeric Excess (ee): 98%
Enzymatic Kinetic Resolution 4-Bromomandelic acidConversion: 49.98%Enantiomeric Excess of product (eep): 99.98%
Chiral HPLC 2-Chloromandelic acidResolution Factor (RS): Low enantioselectivity observed with CHIRALPAK® IC column.

Data for Diastereomeric Salt Formation from Peng et al., 2012.[2] Data for Enzymatic Kinetic Resolution from Jiang et al., 2022.[3] Data for Chiral HPLC from Zhang et al., 2012.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Enantiomeric Separation by Co-crystallization

Resolving Agent: Levetiracetam (LEV)

General Procedure (Example for 3-Chloromandelic Acid): [4]

  • A suspension of 0.433 g (2.32 mmol) of racemic 3-chloromandelic acid in 3.5 mL of acetonitrile is heated to 75 °C with stirring for 1.5 hours to achieve complete dissolution.

  • To the solution, 0.483 g (2.84 mmol) of Levetiracetam is added.

  • The mixture is stirred at 75 °C for 3 hours.

  • The resulting homogeneous solution is allowed to cool slowly to room temperature.

  • The solution is seeded with a pre-prepared co-crystal obtained through liquid-assisted grinding.

  • The mixture is then placed at -18 °C for 12 days to facilitate solid-liquid equilibrium.

  • The precipitated co-crystals are collected by vacuum filtration and washed with acetonitrile.

  • The solid and liquid phases are analyzed by HPLC to determine optical purity, resolution efficiency, and enantiomeric excess.

Diastereomeric Salt Formation

Resolving Agent: (S)-2-hydroxyl-3-(p-chlorophenoxy) propylamine

Procedure for o-Chloromandelic Acid: [2]

  • Racemic o-chloromandelic acid is treated with the chiral resolving agent in a suitable solvent.

  • The mixture is allowed to crystallize, leading to the formation of diastereomeric salts with different solubilities.

  • The less soluble diastereomeric salt is isolated by filtration.

  • The purified diastereomeric salt is then treated with an acid to liberate the desired enantiomer of o-chloromandelic acid.

Enzymatic Kinetic Resolution

Enzyme: Pseudomonas cepacia lipase

Procedure for 4-Bromomandelic Acid: [3]

  • Racemic 4-bromomandelic acid and an acyl donor (e.g., vinyl acetate) are dissolved in an organic solvent.

  • Pseudomonas cepacia lipase is added to the mixture to catalyze the stereoselective transesterification.

  • The reaction proceeds until approximately 50% conversion is achieved.

  • The reaction is then quenched, and the esterified enantiomer is separated from the unreacted enantiomer.

Chiral HPLC Analysis

Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 μm)

Mobile Phase: n-hexane with isopropanol or ethanol as a modifier, and 0.1% trifluoroacetic acid (TFA) as an additive.[6]

Procedure: [6]

  • The mobile phase is prepared, filtered, and degassed.

  • The HPLC system is equilibrated with the mobile phase at a flow rate of 0.4–1.2 ml/min and a controlled temperature (15–35 °C).

  • A solution of the halogenated mandelic acid is injected into the system.

  • Detection is performed using a UV detector at an appropriate wavelength (e.g., 210 nm for 2-chloromandelic acid).

  • The retention times of the enantiomers are recorded, and the resolution factor (RS) is calculated to determine the separation efficiency.

Visualizing the Co-crystallization Workflow

The following diagram illustrates the logical steps involved in the enantiomeric separation of halogenated mandelic acids via co-crystallization.

G cluster_0 Preparation cluster_1 Co-crystallization Process cluster_2 Separation & Analysis racemate Racemic Halogenated Mandelic Acid dissolution Dissolution at Elevated Temperature racemate->dissolution resolving_agent Chiral Resolving Agent (Levetiracetam) resolving_agent->dissolution solvent Solvent (e.g., Acetonitrile) solvent->dissolution cooling Controlled Cooling & Seeding dissolution->cooling equilibrium Equilibration at Low Temperature cooling->equilibrium filtration Filtration equilibrium->filtration solid_phase Solid Phase: Co-crystal of One Enantiomer & Resolving Agent filtration->solid_phase Separates liquid_phase Liquid Phase: Enriched in the Other Enantiomer filtration->liquid_phase Separates analysis HPLC Analysis (ee%, Purity, Yield) solid_phase->analysis liquid_phase->analysis

Caption: Workflow for enantiomeric separation by co-crystallization.

References

Chiral SFC: A Superior Approach for the Analysis of Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Method Development and Performance

The enantioselective analysis of mandelic acid and its derivatives is of paramount importance in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced environmental impact compared to traditional High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of chiral SFC methods for the analysis of mandelic acid derivatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in selecting and optimizing their analytical strategies.

Performance Comparison: SFC vs. HPLC

Supercritical Fluid Chromatography (SFC) consistently demonstrates superior performance for the chiral separation of mandelic acid derivatives when compared to HPLC.[1][2] Under similar chiral stationary phase conditions, SFC methods are notably faster and more efficient, yielding better enantioselectivity.[1][2] For instance, a study comparing the two techniques for the analysis of mandelic acid and five of its derivatives found that SFC successfully resolved all compounds, whereas HPLC was only effective for two-thirds of them.[2]

The primary advantages of SFC stem from the use of supercritical carbon dioxide as the main component of the mobile phase. This results in low viscosity and high diffusivity, enabling the use of higher flow rates and longer columns without a significant loss in efficiency, ultimately leading to faster separations.[3]

Chiral Stationary Phase Performance in SFC

The choice of chiral stationary phase (CSP) is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as amylose and cellulose derivatives, are widely used and have proven effective for the separation of mandelic acid derivatives in SFC.

A study investigating the enantiomeric separation of six mandelic acid derivatives (mandelic acid, 2-chloromandelic acid, 3-chloromandelic acid, 4-chloromandelic acid, 4-bromomandelic acid, and 4-methoxymandelic acid) on a Chiralpak AD-3 column (amylose tris(3,5-dimethylphenylcarbamate)) provides valuable insights into method optimization.[1] The following table summarizes the chromatographic data obtained under optimized conditions.

CompoundModifierRetention Time (t1, min)Retention Time (t2, min)Selectivity (α)Resolution (Rs)
Mandelic AcidMethanol2.542.891.142.15
2-Chloromandelic AcidMethanol2.312.581.121.98
3-Chloromandelic AcidEthanol3.123.551.142.01
4-Chloromandelic AcidMethanol2.673.011.132.23
4-Bromomandelic AcidMethanol2.783.151.132.18
4-Methoxymandelic AcidMethanol3.053.521.152.34

Data extracted from the study by Zhang et al. (2018) on a Chiralpak AD-3 column.[1]

Key Experimental Protocols

The successful chiral separation of mandelic acid derivatives by SFC relies on the careful optimization of several experimental parameters.

Optimized SFC Method for Mandelic Acid Derivatives[1]
  • Instrument: Agilent 1260 Infinity SFC System

  • Column: Chiralpak AD-3 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ and a modifier (Methanol or Ethanol) with 0.1% Trifluoroacetic Acid (TFA). The percentage of the modifier is a critical parameter to optimize for each derivative.

  • Flow Rate: 2.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

Factors Influencing Separation

Several factors significantly impact the retention and resolution of mandelic acid enantiomers in SFC:[1]

  • Modifier Type and Percentage: The choice of alcohol modifier (methanol, ethanol, or isopropanol) and its concentration in the mobile phase are crucial. Generally, increasing the modifier percentage leads to a decrease in retention time, selectivity, and resolution.[1] For most mandelic acid derivatives, methanol provides a good balance of retention and resolution.[1]

  • Mobile Phase Additive: The addition of a small amount of an acidic additive, such as trifluoroacetic acid (TFA), is often necessary to improve peak shape and reproducibility for acidic compounds like mandelic acid.[1]

  • Column Temperature: An increase in column temperature typically results in a decrease in the separation factor and resolution.[1]

  • Back Pressure: Higher back pressure can lead to a decrease in retention factor.[1]

Experimental Workflow and Logic

The development of a chiral SFC method for the analysis of mandelic acid derivatives follows a logical progression of steps aimed at achieving optimal separation. This workflow can be visualized as follows:

Chiral_SFC_Method_Development start Start: Racemic Mandelic Acid Derivative csp_screening Column Screening (e.g., Chiralpak AD, IC, OJ) start->csp_screening Initial Analysis modifier_screening Modifier Screening (Methanol, Ethanol, Isopropanol) csp_screening->modifier_screening Select Best CSP additive_opt Additive Optimization (e.g., TFA concentration) modifier_screening->additive_opt Select Best Modifier parameter_opt Parameter Optimization (Temperature, Back Pressure, Flow Rate) additive_opt->parameter_opt Fine-tune method_validation Method Validation (Robustness, Reproducibility) parameter_opt->method_validation Systematic Optimization final_method Final Optimized SFC Method method_validation->final_method Successful Validation

Caption: Workflow for Chiral SFC Method Development.

Conclusion

Chiral Supercritical Fluid Chromatography offers a highly efficient, rapid, and environmentally friendly alternative to HPLC for the enantioselective analysis of mandelic acid derivatives. By systematically screening chiral stationary phases and optimizing key parameters such as the organic modifier, additive, temperature, and back pressure, robust and reliable methods can be developed. The data presented in this guide demonstrates the successful application of SFC for the baseline separation of various mandelic acid derivatives, highlighting its suitability for high-throughput analysis in pharmaceutical research and quality control.

References

A Comparative Crystallographic Analysis of (R)-4-chloromandelic Acid Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the diastereomeric salts of (R)-4-chloromandelic acid formed with the resolving agent (R)-(+)-N-benzyl-1-phenylethylamine provides crucial insights into the structural basis of chiral recognition. This guide presents a comparative analysis of the crystallographic data of the less soluble and more soluble diastereomeric salts, offering valuable experimental data for researchers in drug development and chiral separation.

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The formation of diastereomeric salts with a chiral resolving agent is a widely used and effective method for separating enantiomers. In this study, we focus on the chiral resolution of 4-chloromandelic acid using (R)-(+)-N-benzyl-1-phenylethylamine. The differential solubility of the resulting diastereomeric salts, the ((R)-4-chloromandelic acid-(R)-(+)-N-benzyl-1-phenylethylamine) and ((S)-4-chloromandelic acid-(R)-(+)-N-benzyl-1-phenylethylamine) salts, allows for their separation. X-ray crystallography reveals the distinct three-dimensional arrangements that give rise to these different physical properties.

Crystallographic Data Comparison

The crystallographic data for the less soluble and more soluble diastereomeric salts are summarized in the table below. The data highlights the differences in their crystal packing and unit cell parameters, which ultimately influence their solubility and facilitate the chiral separation.

ParameterLess Soluble Salt ((R)-4-chloromandelate·(R)-BPA)More Soluble Salt ((S)-4-chloromandelate·(R)-BPA)
Chemical Formula C₂₃H₂₄ClNO₃C₁₆H₁₈ClNO₃
Formula Weight 397.88307.76
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁
a (Å) 17.783(5)10.4091(7)
b (Å) 9.6993(19)5.7635(4)
c (Å) 12.796(3)13.2544(10)
β (°) 107.868(10)96.831(4)
Volume (ų) 2100.6(8)789.52(10)
Z 42
Temperature (K) 110150(2)

Experimental Protocols

Chiral Resolution and Formation of Diastereomeric Salts

The resolution of racemic 4-chloromandelic acid is achieved by reacting it with an equimolar amount of the chiral resolving agent, (R)-(+)-N-benzyl-1-phenylethylamine, in a suitable solvent such as ethanol. The difference in the solubility of the two diastereomeric salts formed allows for the selective crystallization of the less soluble salt.

Procedure:

  • Racemic 4-chloromandelic acid and a molar equivalent of (R)-(+)-N-benzyl-1-phenylethylamine are dissolved in ethanol.

  • The solution is stirred, leading to the precipitation of the less soluble diastereomeric salt, ((R)-4-chloromandelic acid-(R)-(+)-N-benzyl-1-phenylethylamine).

  • The precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • The more soluble diastereomeric salt, ((S)-4-chloromandelic acid-(R)-(+)-N-benzyl-1-phenylethylamine), remains in the filtrate.

Single Crystal Growth

Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the respective diastereomeric salt.

Procedure for the Less Soluble Salt: Single crystals of the (R)-4-chloromandelate·(R)-BPA salt are grown from a concentrated solution of the salt in a suitable solvent system by slow evaporation at room temperature.[1]

Procedure for the More Soluble Salt: Single crystals of the (S)-4-chloromandelate·(R)-BPA salt are grown from a concentrated methanol solution of the title compound by slow evaporation at room temperature.[2]

Visualizing the Process and Principles

To better understand the experimental workflow and the underlying principles of chiral resolution, the following diagrams are provided.

experimental_workflow cluster_resolution Chiral Resolution cluster_separation Separation cluster_analysis Analysis racemic_acid Racemic (R,S)-4-chloromandelic acid dissolution Dissolution in Ethanol racemic_acid->dissolution resolving_agent (R)-(+)-N-benzyl-1-phenylethylamine resolving_agent->dissolution crystallization Selective Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt ((R)-acid·(R)-amine) filtration->less_soluble Solid more_soluble More Soluble Salt ((S)-acid·(R)-amine) in filtrate filtration->more_soluble Liquid xray_less Single Crystal Growth & X-ray Crystallography less_soluble->xray_less xray_more Single Crystal Growth & X-ray Crystallography more_soluble->xray_more

Caption: Experimental workflow for the chiral resolution and crystallographic analysis.

chiral_resolution_principle cluster_reactants Reactants R_acid R-enantiomer RR_salt R,R-salt (Less Soluble) R_acid->RR_salt S_acid S-enantiomer SR_salt S,R-salt (More Soluble) S_acid->SR_salt R_amine R-resolving agent R_amine->RR_salt R_amine->SR_salt

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

Performance of different chiral HPLC columns for mandelic acid separation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of mandelic acid enantiomers is a critical step in various analytical and preparative applications. The choice of a suitable chiral High-Performance Liquid Chromatography (HPLC) column is paramount for achieving optimal resolution and accurate quantification. This guide provides an objective comparison of the performance of different chiral HPLC columns for mandelic acid separation, supported by experimental data and detailed methodologies.

The separation of mandelic acid, a common chiral building block in the pharmaceutical industry, relies on the differential interaction of its enantiomers with a chiral stationary phase (CSP). This guide explores the efficacy of several types of CSPs, including polysaccharide-based, cyclodextrin-based, and molecularly imprinted polymers, in resolving racemic mandelic acid.

Performance Comparison of Chiral HPLC Columns

The following table summarizes the quantitative performance of various chiral HPLC columns for the separation of mandelic acid enantiomers. The data has been compiled from a range of scientific literature and application notes. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Column Brand & TypeChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2Separation Factor (α)Resolution (Rs)Reference
CHIRALPAK® IC Immobilized cellulose tris(3,5-dichlorophenylcarbamate)n-hexane/isopropanol (90/10, v/v) + 0.1% TFA1.025---2.21[1][2]
CHIRALPAK® AD-H Amylose tris(3,5-dimethylphenylcarbamate) coated on silica geln-heptane/2-propanol/trifluoroacetic acid (95/5/0.1, v/v/v)1.025----[3]
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate) coated on silica gelNormal-phase mode-----Baseline separation[4][5]
Eurocel 01 Cellulose derivativeHexane/2-Propanol (80:20, v/v) + 0.1% TFA0.525----[6]
Kromasil® KR100-5CHI-TBB -hexane/t-BME (75/25)--tR1: 8.8 mintR2: 9.4 min--[7]
Molecularly Imprinted Polymer (MIP) Methacrylic acid-EGDMA copolymer with (+)-mandelic acid templateBuffer 10.525--2.33-[8][9]
Molecularly Imprinted Polymer (MIP) Methacrylic acid-EGDMA copolymer with (+)-mandelic acid templateBuffer 20.525--2.44-[8][9]
Molecularly Imprinted Polymer (MIP) Methacrylic acid-EGDMA copolymer with (+)-mandelic acid templateBuffer 30.525--2.86-[8][9]

Note: k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. A hyphen (-) indicates that the data was not available in the cited source.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental results. Below are the experimental protocols for some of the key separations cited in this guide.

CHIRALPAK® IC [1][2]

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A basic solvent of n-hexane with isopropanol as a polarity modifier. For mandelic acid, a mixture of n-hexane/isopropanol (90/10, v/v) with 0.1% trifluoroacetic acid (TFA) as an additive was used.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

CHIRALPAK® AD-H [3]

  • Column: CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-heptane / 2-propanol / trifluoroacetic acid = 95 / 5 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL (0.01 mg)

Molecularly Imprinted Polymer (MIP) [8][9]

  • Column: Custom-packed stainless steel column (25 cm × 0.46 cm I.D.) with MIP particles (25-44 µm).

  • MIP Preparation: The MIP was prepared by bulk polymerization using (+)-mandelic acid as the template, methacrylic acid as the functional monomer, and ethylene glycol dimethacrylate (EGDMA) as the cross-linking monomer.

  • Mobile Phase: The study utilized three different buffer systems (Buffer 1, 2, and 3) to achieve separation. The exact compositions of these buffers are detailed in the original publication.

  • Flow Rate: 0.5 mL/min

  • Temperature: 25 °C

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow of a chiral HPLC experiment and the logical relationship between different types of chiral stationary phases.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injector Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Solvent Mixing & Degassing) Pump HPLC Pump MobilePhasePrep->Pump Column Chiral Column Injector->Column Pump->Injector Detector UV/Vis Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Analysis Peak Integration & Analysis (k', α, Rs) Chromatogram->Analysis

Caption: A generalized workflow for chiral HPLC analysis of mandelic acid.

CSP_Types cluster_poly Examples cluster_cyclo Examples CSP Chiral Stationary Phases (CSPs) for Mandelic Acid Separation Polysaccharide Polysaccharide-Based CSP->Polysaccharide Cyclodextrin Cyclodextrin-Based CSP->Cyclodextrin MIP Molecularly Imprinted Polymers (MIPs) CSP->MIP Other Other CSPs CSP->Other Chiralpak CHIRALPAK® AD-H, IC Polysaccharide->Chiralpak Chiralcel Chiralcel® OJ-H Polysaccharide->Chiralcel Cyclobond Astec® CYCLOBOND® Cyclodextrin->Cyclobond

Caption: Classification of chiral stationary phases used for mandelic acid separation.

Discussion

The choice of the optimal chiral HPLC column for mandelic acid separation depends on several factors, including the desired resolution, analysis time, and the specific matrix of the sample.

  • Polysaccharide-based columns , such as the CHIRALPAK® and Chiralcel® series, are widely used and have demonstrated excellent resolving power for mandelic acid and its derivatives.[1][2][4][5] The immobilized versions, like CHIRALPAK® IC, offer the advantage of being compatible with a broader range of solvents.[1][2]

  • Molecularly Imprinted Polymers (MIPs) represent a more tailored approach. As shown in the data, MIPs can achieve very high separation factors for mandelic acid.[8][9] This is due to the specific recognition sites created during the polymerization process. However, the preparation of MIPs can be more complex compared to using commercially available columns.

  • Cyclodextrin-based columns are another important class of CSPs, although specific performance data for mandelic acid on these columns was less prevalent in the reviewed literature. These columns separate enantiomers based on the formation of inclusion complexes.

References

Safety Operating Guide

Proper Disposal of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a halogenated organic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin, eye, and respiratory irritation[1][2][3].

Personal Protective Equipment (PPE): A thorough risk assessment should be conducted before handling the substance. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, should be inspected before use and disposed of properly after handling[4].

  • Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact[4].

  • Respiratory Protection: If dusts or aerosols are likely to be generated, a NIOSH-approved respirator is required[4].

Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible[4].

Step-by-Step Disposal Protocol

This compound must be treated as hazardous waste and disposed of through a licensed chemical waste management facility[4]. Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste[4][5].

Waste Identification and Segregation

This compound is a halogenated organic compound [4][6][7]. As such, it must be segregated from non-halogenated chemical waste[4][6]. Do not mix this waste with other waste streams unless compatibility has been verified to avoid dangerous reactions[4].

Waste Collection and Containerization

Proper containerization is crucial to prevent leaks and ensure safe transport.

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical[4].

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids[4].

All waste containers must be kept closed except when actively adding waste[8][9].

Labeling

Accurate and clear labeling is a regulatory requirement. The label on the waste container must include:

  • The words "Hazardous Waste"[9].

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas[8].

  • A clear indication of the hazards (e.g., "Irritant")[1][2][3].

Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel[9]. Ensure that the storage area is a cool, dry, and well-ventilated place, away from incompatible materials[1][5].

Final Disposal

Do not attempt to treat or neutralize this chemical in the lab. The primary disposal route is through a licensed hazardous waste facility[4].

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[4].

  • Do not accumulate large quantities of waste before arranging for pickup[4].

Data Presentation: Waste Classification

For clarity, the following table summarizes the waste classification for this compound.

Parameter Classification & Handling Rationale
Chemical Class Halogenated Organic AcidContains a chlorine atom on the phenyl group[6][7].
Physical Form Solid or Liquid SolutionSegregate and containerize based on physical state[4].
Disposal Stream Hazardous WastePossesses irritant properties and requires specialized disposal[1][2][4].
Segregation Must be segregated from non-halogenated waste, bases, and other incompatible materials[4][6][9].To prevent hazardous chemical reactions.

Experimental Protocol: Waste Segregation and Collection

The primary "experiment" in the disposal of this chemical is its safe segregation and collection.

Objective: To safely collect and store this compound waste prior to its removal by a certified disposal service.

Materials:

  • Designated hazardous waste container for halogenated organic solids or liquids.

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE) as specified above.

  • Chemical fume hood.

Procedure:

  • Preparation: Don all required PPE before handling the chemical. Perform all operations within a chemical fume hood.

  • Labeling: Affix a completed hazardous waste label to the designated waste container before adding any waste[8].

  • Transfer (Solid): Carefully transfer the solid this compound waste into the designated solid waste container using a clean scoop or spatula.

  • Transfer (Liquid): For solutions containing the compound, carefully pour the liquid waste into the designated liquid waste container for halogenated organics. Use a funnel to prevent spills.

  • Sealing: Securely close the container lid immediately after adding the waste to ensure it is vapor-tight and spill-proof[8].

  • Storage: Place the sealed container in your laboratory's designated satellite accumulation area.

  • Decontamination: Clean any contaminated surfaces and equipment. Dispose of any contaminated disposable materials (e.g., gloves, wipes) as hazardous waste in the same container.

  • Initiate Pickup: Once the container is full or waste is no longer being generated, contact your institution's EHS department for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Consult SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Fume Hood B->C D Identify Waste as This compound E Is waste solid or liquid? D->E F Use designated container for HALOGENATED ORGANIC SOLIDS E->F Solid G Use designated container for HALOGENATED ORGANIC LIQUIDS E->G Liquid H Label container with: 'Hazardous Waste' Full Chemical Name Hazard Information F->H G->H I Add waste to container H->I J Securely seal container I->J K Store container in designated Satellite Accumulation Area L Contact Institutional EHS for Waste Pickup K->L M Proper Disposal by Licensed Facility L->M

References

Personal protective equipment for handling (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent upon the specific laboratory procedure being performed. The following table summarizes the recommended PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles or a full-face shield[3]Chemical-resistant gloves (e.g., nitrile)[3]Laboratory coat[3]Required if dust or aerosols are generated; use a NIOSH-approved respirator in a fume hood[3]
Conducting reactions and transfers Chemical safety goggles and a full-face shieldChemical-resistant gloves (e.g., nitrile)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood[3]
Handling spills Chemical safety goggles and a full-face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or coveralls[4]Full-face respirator with appropriate cartridges[4]
Waste disposal Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a well-ventilated area or fume hood

Experimental Protocols: Safe Handling and Disposal

Engineering Controls: All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and a safety shower must be readily accessible.[5][6]

Handling Procedures:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, or aerosols.[1][2]

  • Hygienic Practices: Wash hands thoroughly after handling the substance.[1][2] Do not eat, drink, or smoke in the work area.[2]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]

Disposal Plan: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[3]

  • Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container for halogenated organic waste.[3] Do not mix with other waste streams unless compatibility has been confirmed.[3]

  • Containerization: Use a leak-proof and clearly labeled waste container.[3]

  • Final Disposal: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[3]

  • Prohibition: Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[3]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task Assess the Task: - Weighing/Solution Prep - Reaction/Transfer - Spill Cleanup - Waste Disposal start->task is_spill Is it a spill? task->is_spill is_reaction Is it a reaction or transfer? is_spill->is_reaction No ppe_spill Level C PPE: - Full-face respirator - Chemical-resistant suit - Heavy-duty gloves - Goggles & Face shield is_spill->ppe_spill Yes is_weighing Is it weighing or solution prep? is_reaction->is_weighing No ppe_reaction Standard PPE + Enhanced Face Protection: - Fume hood - Lab coat & Apron - Nitrile gloves - Goggles & Face shield is_reaction->ppe_reaction Yes ppe_weighing Standard Lab PPE: - Fume hood (if dusty) - Lab coat - Nitrile gloves - Safety goggles is_weighing->ppe_weighing Yes ppe_disposal Standard Lab PPE: - Ventilated area/Fume hood - Lab coat - Nitrile gloves - Safety goggles is_weighing->ppe_disposal No (Waste Disposal) end Proceed with Task Safely ppe_spill->end ppe_reaction->end ppe_weighing->end ppe_disposal->end

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.